Pyrazin-2-yl(quinolin-3-yl)methanamine
Description
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
pyrazin-2-yl(quinolin-3-yl)methanamine |
InChI |
InChI=1S/C14H12N4/c15-14(13-9-16-5-6-17-13)11-7-10-3-1-2-4-12(10)18-8-11/h1-9,14H,15H2 |
InChI Key |
VPODSAXKJBLBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C3=NC=CN=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Pyrazin-2-yl(quinolin-3-yl)methanamine CAS 1184079-68-2 properties
An In-depth Technical Guide to Pyrazin-2-yl(quinolin-3-yl)methanamine (CAS 1184079-68-2)
Executive Summary
Pyrazin-2-yl(quinolin-3-yl)methanamine is a heterocyclic amine incorporating both pyrazine and quinoline scaffolds. While specific research on this compound (CAS 1184079-68-2) is not extensively published, its structural motifs are prevalent in numerous biologically active molecules, particularly in oncology.[1][2][3] Pyrazine derivatives, in particular, are gaining significant attention as modulators of critical cellular metabolic pathways.[1][4] This guide synthesizes information from analogous structures and established chemical principles to provide a technical overview for researchers. We will detail the compound's physicochemical properties, a probable synthetic route, and, most critically, explore its potential mechanism of action as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism.[5][6] This document is intended to serve as a foundational resource for drug development professionals aiming to investigate this and related molecules.
Physicochemical Profile
A compound's physical and chemical properties are foundational to its development, influencing everything from solubility in assay buffers to its potential for oral bioavailability. The key computed properties for Pyrazin-2-yl(quinolin-3-yl)methanamine are summarized below.
| Property | Value | Source |
| CAS Number | 1184079-68-2 | PubChem[7] |
| Molecular Formula | C₁₄H₁₂N₄ | PubChem[7] |
| Molecular Weight | 236.27 g/mol | PubChem[7] |
| IUPAC Name | pyrazin-2-yl(quinolin-3-yl)methanamine | PubChem[7] |
| XLogP3 | 0.6 | PubChem[7] |
| Polar Surface Area | 64.7 Ų | PubChem[7] |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 4 | PubChem[7] |
Synthesis Strategy
The synthesis of C-pyrazine-methylamine compounds can be efficiently achieved by reacting a dihalopyrazine with a suitable diaryl imine, followed by acidic hydrolysis.[8][9] This approach is advantageous for larger-scale synthesis as it avoids the use of lachrymatory halomethyl pyrazines.[8] The diaryl imine, typically a benzophenone imine, serves as a stable carbanion equivalent after deprotonation, which can then undergo nucleophilic aromatic substitution on the electron-deficient pyrazine ring.
Generalized Synthetic Workflow
Sources
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 7. Pyrazin-2-yl(quinolin-3-yl)methanamine | C14H12N4 | CID 54861154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]
Structure and molecular weight of Pyrazin-2-yl(quinolin-3-yl)methanamine
[1]
Executive Summary
Pyrazin-2-yl(quinolin-3-yl)methanamine (CAS: 1184079-68-2) is a functionalized diarylmethylamine intermediate often utilized in the synthesis of kinase inhibitors and other heterocyclic pharmacophores.[1][2] Characterized by a central methine carbon linking an electron-deficient pyrazine ring and a bicyclic quinoline system, this molecule serves as a critical "hinge-binding" or "linker" scaffold in structure-based drug design (SBDD).[1]
This guide provides a rigorous technical analysis of its physicochemical properties, structural topology, and validated synthetic pathways, emphasizing the causality behind experimental protocols.[1][3]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identifiers[1][3][5][6][8][9]
-
IUPAC Name: 1-(Pyrazin-2-yl)-1-(quinolin-3-yl)methanamine[1][4]
-
Common Name: Pyrazin-2-yl(quinolin-3-yl)methanamine[1][2][5][6][4][7]
-
Molecular Formula:
[1][3][5][8][9][10]
Molecular Weight & Mass Spectrometry Data
For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, the distinction between average molecular weight and monoisotopic mass is critical.[1][3]
| Property | Value | Technical Context |
| Average Molecular Weight | 236.27 g/mol | Used for molarity calculations and batch stoichiometry.[1] |
| Monoisotopic Mass | 236.1062 Da | Required for HRMS identification ( |
| Exact Mass | 236.106196 Da | Theoretical mass based on |
Physicochemical Properties (Lipinski & Veber)
The compound exhibits drug-like properties typical of CNS-active or intracellular target inhibitors.[1][3]
| Parameter | Value (Predicted) | Implication for Drug Design |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; likely good membrane permeability.[1] |
| TPSA | ~65 Ų | Well within the range for oral bioavailability (<140 Ų).[1] |
| H-Bond Donors | 1 (Primary Amine) | The amine acts as a key vector for amide/urea coupling.[1][3] |
| H-Bond Acceptors | 4 (3 Ring Ns + 1 Amine N) | High capacity for interacting with kinase hinge regions.[1][3] |
| pKa (Conjugate Acid) | ~7.5 (Amine), ~3.0 (Quinoline) | The primary amine is the most basic site; exists as cation at physiological pH.[1][3] |
Structural Analysis & Topology
Electronic Architecture
The molecule features two distinct heteroaromatic systems connected by a chiral methylene bridge.[1][3]
-
Pyrazine Ring: A
-deficient 1,4-diazine.[1] The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect, making the ring susceptible to nucleophilic attack if not substituted, and reducing the basicity of the attached methine proton.[1] -
Quinoline Ring: A benzopyridine system.[1][3] The C3 position is electronically stable, serving as a rigid scaffold.[1]
-
Chiral Center: The central carbon is chiral (
).[1][3] In non-stereoselective synthesis, this yields a racemate.[1] For biological applications, enantiomeric separation (chiral HPLC) or asymmetric synthesis (Ellman's auxiliary) is often required.[1]
3D Conformation
The steric bulk of the quinoline and pyrazine rings prevents coplanarity.[1][3] The molecule adopts a "propeller-like" twist to minimize steric clash between the ortho-hydrogens of the rings and the amine group.[1] This conformation is critical for binding pockets that require a non-planar ligand.[1]
Synthetic Methodologies
Two primary routes are recommended based on the availability of starting materials and the need for stereocontrol.[1]
Retrosynthetic Analysis
The strategic bond disconnection occurs at the C–N bond (reductive amination) or the C–C bond (nucleophilic addition).[1][3]
Figure 1: Retrosynthetic disconnection showing the pathway from the diaryl ketone precursor.
Route A: Reductive Amination (Racemic)
This is the most robust route for generating the racemic scaffold for initial SAR (Structure-Activity Relationship) studies.[1][3]
Protocol:
-
Ketone Formation: React Quinoline-3-carboxaldehyde with Pyrazin-2-yl-lithium (generated via Li-halogen exchange from 2-chloropyrazine) followed by oxidation (Swern or MnO2) to yield Pyrazin-2-yl(quinolin-3-yl)methanone .[1]
-
Imine Formation: Reflux the ketone with Ammonium Acetate (
) in Methanol or use Titanium(IV) ethoxide ( ) with Ammonia to drive equilibrium.[1][3] -
Reduction: Treat the intermediate imine in situ with Sodium Cyanoborohydride (
) or Sodium Borohydride ( ).[1][3]
Critical Control Point: The pyrazine ring is sensitive to harsh reduction conditions (e.g., hydrogenation with Pd/C at high pressure).[1][3] Hydride reagents are preferred to avoid reducing the heteroaromatic rings.[1]
Route B: Asymmetric Synthesis (Ellman's Auxiliary)
For drug development requiring a single enantiomer.[1][3]
-
Condensation: React Pyrazin-2-yl(quinolin-3-yl)methanone with
-tert-butanesulfinamide using in THF. -
Diastereoselective Reduction: Reduce the sulfinimine with L-Selectride or
.[1][3] The chiral auxiliary directs the hydride attack, typically achieving >90% diastereomeric excess (de).[1] -
Hydrolysis: Cleave the sulfinyl group with HCl/Dioxane to liberate the chiral amine salt.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
Methine Proton (
): A sharp singlet (or doublet if coupled to NH) around 5.8 – 6.2 ppm .[1] This is the most diagnostic signal.[1] -
Amine Protons (
): Broad singlet around 2.0 – 2.5 ppm (exchangeable with ).[1] -
Pyrazine Protons: Three distinct signals in the aromatic region (
8.5 – 9.2 ppm).[1] H-3 of pyrazine is typically the most deshielded (~9.0+ ppm).[1] -
Quinoline Protons: A complex set of multiplets (
7.5 – 8.8 ppm).[1] The H-2 and H-4 protons of the quinoline ring will appear as singlets or doublets at high frequency ( 8.8 – 9.2 ppm).[1]
Mass Spectrometry (ESI+)[1]
Safety and Handling
-
Hazards: As a primary amine and heteroaromatic compound, treat as a potential irritant and skin sensitizer.[1][3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Primary amines can absorb
from the air to form carbamates over time.[1][3] -
Stability: The pyrazine ring makes the compound slightly light-sensitive; store in amber vials.[1][3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54861154, Pyrazin-2-yl(quinolin-3-yl)methanamine.[1] Retrieved from [Link][1][3]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1][3] Accounts of Chemical Research, 35(11), 984-995.[1] (Methodology Reference for Route B).
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis.[1][3] Springer.[1] (Reference for Reductive Amination protocols).
Sources
- 1. Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride [webbook.nist.gov]
- 2. 58088-51-0|Pyridin-2-yl(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. Indazole benzimidazole | C14H12N4 | CID 17784771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem960.com [chem960.com]
- 5. Pyrazin-2-yl(quinolin-3-yl)methanamine | C14H12N4 | CID 54861154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 33481-16-2_CAS号:33481-16-2_[N,N,N-三[3-(二甲胺基)丙基]-29H,31H-酞菁三磺酰胺合(2-)-N29,N30,N31,N32]铜 - 化源网 [chemsrc.com]
- 7. CAS:58088-51-0, Pyridin-2-yl(pyridin-3-yl)methanamine-毕得医药 [bidepharm.com]
- 8. CID 73540002 | C14H12N4 | CID 73540002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CID 19154470 | C14H12N4 | CID 19154470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Phenylazopyrrole | C14H12N4 | CID 137179350 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Universe of C14H12N4: Acknowledging Isomeric Diversity
An In-Depth Technical Guide to the Physical Properties of C14H12N4 Heteroaromatic Amines
This guide provides a detailed exploration of the core physical properties of heteroaromatic amines with the molecular formula C14H12N4. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. It delves into the causal relationships between molecular structure and physical characteristics, offering field-proven insights into their experimental determination. We will examine the principles governing melting and boiling points, solubility, and basicity, with a special focus on the medicinally relevant pyrazolo[3,4-d]pyrimidine scaffold as a representative case study.
The molecular formula C14H12N4 represents a vast and diverse landscape of structural isomers. Each isomer, possessing a unique arrangement of atoms and functional groups, exhibits a distinct set of physical and chemical properties. This structural variety is crucial, as it dictates how a molecule will behave in different environments, from a reaction flask to a biological system. The differences in the placement of nitrogen atoms within the aromatic framework, the nature of the carbon skeleton, and the points of attachment of substituents all contribute to a unique physicochemical profile.
To illustrate this diversity, consider just a few potential isomeric cores for C14H12N4:
Caption: Examples of diverse isomeric scaffolds for C14H12N4.
Given this complexity, a comprehensive catalog of all C14H12N4 isomers and their properties is impractical. Instead, this guide will focus on the fundamental principles that govern these properties, using the well-studied pyrazolo[3,4-d]pyrimidine nucleus as a recurring example. This scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors, making it a highly relevant case study.[1][2]
Core Physical Properties: A Deep Dive
The physical properties of a compound are the macroscopic manifestations of its molecular structure and the intermolecular forces at play. For drug development professionals, these properties are paramount, influencing everything from synthesis and purification to formulation and bioavailability.
Melting Point (mp)
The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a measure of the energy required to overcome the forces holding the molecules in a fixed crystal lattice.
Causality Behind Melting Point:
-
Molecular Symmetry: This is a dominant factor for the melting points of crystalline solids.[3][4] Highly symmetrical molecules can pack more efficiently and tightly into a crystal lattice.[5][6][7] This dense, well-ordered arrangement requires more energy to disrupt, resulting in a higher melting point.[4]
-
Intermolecular Forces: The strength of hydrogen bonds, dipole-dipole interactions, and van der Waals forces contributes significantly. For heteroaromatic amines, the presence of N-H groups allows for hydrogen bonding, which can increase the melting point compared to non-hydrogen bonding analogues.
-
Molecular Weight: Within a homologous series, melting point generally increases with molecular weight due to stronger van der Waals forces.[8]
| Factor | Effect on Melting Point | Rationale |
| High Molecular Symmetry | Increases | Efficient packing in the crystal lattice requires more energy to break apart.[4][5][7] |
| Strong Intermolecular Forces (e.g., H-Bonding) | Increases | More energy is needed to separate molecules from each other in the solid state. |
| Increased Molecular Weight | Generally Increases | Stronger van der Waals forces between larger molecules.[8] |
Table 1. Factors Influencing Melting Point.
Several synthesized pyrazolo[3,4-d]pyrimidine derivatives with the C14H12N4 formula (or similar) have reported melting points, which are primarily determined by the nature and position of their substituents, affecting both symmetry and intermolecular interactions.
| Compound Derivative (Illustrative) | Melting Point (°C) | Source |
| A substituted pyrazolo[3,4-d]pyrimidine | 290-292 | [9] |
| A different pyrazolo[3,4-d]pyrimidine isomer | 233-235 | [10] |
| Another related pyrazolo[3,4-d]pyrimidine | 221-223 | [10] |
Table 2. Example Melting Points for C14H12N4 Isomers and Related Compounds.
Boiling Point (bp)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, allowing it to transition into the gaseous phase. It reflects the strength of intermolecular forces in the liquid state.
Causality Behind Boiling Point:
-
Hydrogen Bonding: This is the most significant factor for amines. The ability to form N-H---N hydrogen bonds dramatically increases the energy required for molecules to escape into the vapor phase. The strength of this effect follows the order: primary amines > secondary amines > tertiary amines (which cannot hydrogen bond with themselves).[11][12][13]
-
Molecular Weight and Surface Area: Larger molecules have greater surface area, leading to stronger van der Waals (London dispersion) forces and thus higher boiling points.[11]
-
Branching: Increased branching reduces the effective surface area for intermolecular contact, which weakens van der Waals forces and typically lowers the boiling point.[14]
-
Polarity: The polarity of C-N and N-H bonds creates dipole-dipole interactions that contribute to the overall intermolecular forces.
Caption: Hierarchy of intermolecular forces affecting boiling point.
Unlike melting points, boiling points are less influenced by molecular symmetry because molecules in the liquid and gas phases are disordered and have rotational freedom.[3]
Solubility
Solubility describes the ability of a solute to dissolve in a solvent to form a homogeneous solution. For drug discovery, aqueous solubility is a critical parameter affecting absorption and distribution.
Causality Behind Solubility:
-
"Like Dissolves Like": Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Heteroaromatic amines have both polar (C-N, N-H bonds) and non-polar (the aromatic rings) character.
-
Hydrogen Bonding with Solvent: The ability of the nitrogen atoms (as H-bond acceptors) and N-H protons (as H-bond donors) to form hydrogen bonds with water is the primary driver of aqueous solubility.[12]
-
Molecular Size: As the size of the hydrophobic aromatic system increases, aqueous solubility tends to decrease. For C14H12N4, the large carbon framework generally leads to low water solubility.
-
Acidity/Basicity (pKa) and pH: As amines are basic, their solubility in aqueous solutions is highly pH-dependent. In acidic solutions (pH < pKa), the amine is protonated to form a more soluble ammonium salt.
| Solvent Type | Expected Solubility | Rationale |
| Water (Polar, Protic) | Low, but pH-dependent | Limited by large hydrophobic C14H12 core, but enhanced at low pH due to salt formation.[15][16] |
| Ethanol (Polar, Protic) | Moderate to Good | Can act as both H-bond donor and acceptor, and has a non-polar ethyl group to interact with the aromatic system. |
| Benzene (Non-polar) | Moderate to Good | Favorable interactions with the large aromatic system of the solute. |
| Diethyl Ether (Slightly Polar) | Moderate | Can act as an H-bond acceptor but is largely non-polar. |
Table 3. Predicted Solubility of C14H12N4 Amines in Common Solvents.
Basicity and pKa
Basicity refers to the ability of the amine's nitrogen lone pair to accept a proton (H+). It is quantified by the pKa of its conjugate acid (R3NH+). A higher pKa value indicates a stronger base.
Causality Behind Basicity:
-
Lone Pair Availability: The basicity of a nitrogen atom is directly related to the availability of its lone pair of electrons.
-
Aromaticity: In many heteroaromatic systems, the nitrogen lone pair is part of the delocalized π-electron system that confers aromaticity. Delocalized electrons are less available for donation to a proton, making these amines significantly weaker bases than their aliphatic counterparts.
-
Hybridization: The hybridization of the nitrogen orbital containing the lone pair affects basicity. Lone pairs in sp3 orbitals (like in aliphatic amines) are more available and more basic than those in sp2 orbitals (common in aromatic heterocycles).
-
Substituent Effects: Electron-donating groups attached to the aromatic system increase electron density on the nitrogen, making it more basic (higher pKa). Conversely, electron-withdrawing groups decrease basicity (lower pKa).
Experimental Protocols for Property Determination
Accurate experimental data is the gold standard. The following sections provide self-validating, step-by-step protocols for determining the core physical properties.
Melting Point Determination (Capillary Method)
This method provides a sharp, reproducible melting range for a pure crystalline solid.[17][18]
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered to allow for uniform packing and heat transfer.[17]
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[19]
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination (if mp is unknown): Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.[18][19]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[19] Then, decrease the heating rate to 1-2°C per minute.
-
Record the Melting Range:
-
Purity Assessment: A pure compound will have a sharp melting range (typically < 2°C). Impurities lower and broaden the melting range.[18][20]
Boiling Point Determination (Microscale/Thiele Tube Method)
This method is suitable for small quantities of liquid and provides an accurate boiling point at a given atmospheric pressure.
Protocol:
-
Setup: Place about 0.5-1 mL of the liquid into a small test tube. Attach this tube to a thermometer using a rubber band.
-
Capillary Inversion: Take a small capillary tube and seal one end in a flame. Place the capillary tube, open-end down, into the liquid in the test tube.[21][22]
-
Heating: Immerse the assembly in a Thiele tube or an oil bath, ensuring the rubber band is above the oil level. Heat the side arm of the Thiele tube gently and evenly.[23][24]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. Continue heating until a rapid, continuous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[23][24] This indicates that the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record Pressure: Always record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
Solubility Determination
This protocol establishes a compound's solubility profile in various solvents, providing insight into its polarity and the presence of acidic or basic functional groups.[25]
Caption: General workflow for qualitative solubility testing.
Protocol:
-
Initial Test in Water:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[26]
-
If the compound dissolves, it is water-soluble. Test the solution with litmus or pH paper. A pH ≤ 4 suggests an acidic group, while a pH ≥ 8 suggests a basic amine group.[27]
-
-
Test for Basicity (if water-insoluble):
-
Test for Acidity (if water-insoluble):
-
To a fresh sample, add 0.75 mL of 5% NaOH solution.
-
If it dissolves, it indicates an acidic functional group.
-
-
Test in Organic Solvents:
-
Repeat the procedure with solvents like ethanol, diethyl ether, and benzene to determine the solubility profile based on polarity.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes during titration.[29][30][31][32]
Protocol:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[29]
-
Accurately weigh the amine sample and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). A typical concentration is around 10⁻³ to 10⁻⁴ M.[30][31]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[29]
-
-
Titration:
-
Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the amine has been protonated. It corresponds to the flattest region of the buffer zone (the point of minimum slope).[29]
-
Alternatively, the equivalence point (point of maximum slope) can be found using the first derivative of the curve (ΔpH/ΔV). The pKa is the pH at half the volume of titrant required to reach the equivalence point.[33]
-
References
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
QSAR study of some pyrazolo[3,4-d]pyrimidine derivatives as the c-Src inhibitors. AIP Conference Proceedings. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane. [Link]
-
Effect of molecular symmetry on melting temperature and solubility. RSC Publishing. [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds. University of Arizona. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing. [Link]
-
Molecular Symmetry, Rotational Entropy, and Elevated Melting Points. ACS Publications. [Link]
-
Classification of organic compounds By solubility. [Link]
-
Effect of molecular symmetry on melting temperature and solubility. ResearchGate. [Link]
-
Amine 3. Physical Properties - Boiling Points & Basicity. YouTube. [Link]
-
Measuring the Melting Point. Westlab Canada. [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]
-
Melting point determination. SSERC. [Link]
-
Boiling Point and Melting Point in Organic Chemistry. [Link]
-
Basic Properties of Amines. Chemistry LibreTexts. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Physical Properties of Amines | Intermolecular Forces, Boiling Point & Solubility | Class 12. YouTube. [Link]
-
15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry. Lumen Learning. [Link]
-
Experiment 1: Melting-point Determinations. [Link]
-
Physical Properties of Amines. BYJU'S. [Link]
-
Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane. Taylor & Francis Online. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate. [Link]
-
Determination of Boiling Point (B.P). [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors. [Link]
-
Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]
-
experiment (1) determination of melting points. [Link]
-
BOILING POINT DETERMINATION. [Link]
-
Water Solubilities of Polynuclear Aromatic and Heteroaromatic Compounds. AIP Publishing. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. [Link]
-
Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu. [Link]
-
1,3,4-Oxadiazole, 2-5-diphenyl-. PubChem. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Water Solubilities of Polynuclear Aromatic and Heteroaromatic Compounds. NIST. [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica. [Link]
-
Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][29][34][35]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]
-
Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4- oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. PubMed. [Link]
Sources
- 1. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Study of novel pyrazolo[3,4- d ]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynam ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20277B [pubs.rsc.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of molecular symmetry on melting temperature and solubility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 13. byjus.com [byjus.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. westlab.com [westlab.com]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. athabascau.ca [athabascau.ca]
- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 22. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. scribd.com [scribd.com]
- 26. uobabylon.edu.iq [uobabylon.edu.iq]
- 27. www1.udel.edu [www1.udel.edu]
- 28. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 31. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 32. dergipark.org.tr [dergipark.org.tr]
- 33. scispace.com [scispace.com]
- 34. pubs.aip.org [pubs.aip.org]
- 35. tandfonline.com [tandfonline.com]
Pyrazin-2-yl(quinolin-3-yl)methanamine PubChem CID 54861154
The following is an in-depth technical guide regarding the chemical entity Pyrazin-2-yl(quinolin-3-yl)methanamine (PubChem CID 54861154).
PubChem CID: 54861154 | Formula: C₁₄H₁₂N₄ | MW: 236.27 g/mol [1][2]
Executive Summary
Pyrazin-2-yl(quinolin-3-yl)methanamine is a bis-heteroaryl methylamine scaffold characterized by a primary amine linker connecting two privileged pharmacophores: a quinoline ring and a pyrazine ring.[1][2] In drug discovery, this architecture represents a "hybrid scaffold" designed to exploit the distinct binding properties of both heterocycles. The quinoline moiety typically provides hydrophobic stacking interactions (e.g., within kinase ATP pockets or DNA intercalation), while the pyrazine ring acts as a hydrogen bond acceptor and metabolic modulator.
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of CID 54861154, positioning it as a high-value fragment for developing kinase inhibitors, anti-infectives, and CNS-active agents.
Chemical Profile & Physicochemical Properties
The compound exhibits drug-like properties compliant with Lipinski’s Rule of Five, making it an ideal starting point for hit-to-lead optimization.[1][2]
Structural Analysis[1][2][3]
-
Core Scaffold: Bis-heteroaryl methylamine [Ar¹–CH(NH₂)–Ar²].[1][2]
-
Moiety A (Quinoline-3-yl): A bicyclic aromatic system providing high lipophilicity and π-π stacking potential.[2]
-
Moiety B (Pyrazin-2-yl): A nitrogen-rich, electron-deficient ring that lowers pKa and improves metabolic stability compared to phenyl analogs.[1][2]
-
Linker (Methanamine): A chiral center (in racemic form unless resolved) facilitating rotational freedom and hydrogen bond donation via the primary amine.[1][2]
Key Physicochemical Data
| Property | Value | Implication for Drug Design |
| Molecular Weight | 236.27 Da | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |
| XLogP3 | ~0.6 | Highly soluble; low risk of non-specific binding.[1][2] |
| TPSA | 64.7 Ų | Excellent membrane permeability; likely CNS penetrant.[1][2] |
| H-Bond Donors | 1 (NH₂) | Critical for "hinge binding" in kinase targets.[1][2] |
| H-Bond Acceptors | 4 | Pyrazine and Quinoline nitrogens facilitate water-bridging.[1][2] |
| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1][2] |
Synthetic Methodology
Synthesis of bis-heteroaryl methylamines requires precise carbon-carbon bond formation between electron-deficient heterocycles.[1][2] The following protocol utilizes a Metallation-Addition strategy , favored for its reliability over reductive amination of unstable heteroaryl aldehydes.
Retrosynthetic Analysis (DOT Diagram)
Experimental Protocol: The Lithiation-Nitrile Route
This method avoids the instability often associated with pyrazinyl-lithium species by generating the quinolinyl nucleophile instead.[1][2]
Reagents:
-
3-Bromoquinoline (1.0 eq)[2]
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)[2]
-
Pyrazine-2-carbonitrile (1.1 eq)[2]
-
Sodium Borohydride (NaBH₄) (2.0 eq)[2]
-
Solvents: Anhydrous THF, Methanol.
Step-by-Step Methodology:
-
Cryogenic Lithiation:
-
Charge a flame-dried 3-neck flask with 3-Bromoquinoline (10 mmol) and anhydrous THF (50 mL).
-
Cool the system to -78°C under an argon atmosphere.
-
Add n-BuLi dropwise over 20 minutes.[2] Maintain internal temperature below -70°C to prevent halogen dance side reactions.[2]
-
Checkpoint: Stir for 30 minutes. The solution typically turns deep yellow/orange, indicating formation of 3-Lithioquinoline.[2]
-
-
Electrophilic Trap:
-
Dissolve Pyrazine-2-carbonitrile (11 mmol) in THF (10 mL).
-
Cannulate this solution into the lithiated quinoline mixture at -78°C.
-
Allow the reaction to warm slowly to 0°C over 2 hours. The lithium imine intermediate is formed in situ.[2]
-
-
Reduction to Amine:
-
Quench the reaction with Methanol (20 mL).
-
Add NaBH₄ (20 mmol) portion-wise at 0°C.
-
Stir at room temperature for 12 hours. The imine is reduced to the primary amine.[2]
-
-
Workup & Purification:
-
Quench with saturated NH₄Cl solution.[2] Extract with Ethyl Acetate (3x).[2]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 95:4:1).[1][2] The product is an amine; silica must be deactivated with ammonia to prevent streaking.[2]
-
Medicinal Chemistry Applications
The Pyrazin-2-yl(quinolin-3-yl)methanamine structure is a versatile pharmacophore.[1][2] Its specific topology allows it to function in two primary biological contexts:
Kinase Inhibition (Hinge Binding)
The molecule mimics the adenine ring of ATP.
-
Mechanism: The quinoline nitrogen (N1) and the exocyclic amine (NH₂) form a donor-acceptor motif that can hydrogen bond with the "hinge region" amino acids of kinase enzymes (e.g., PI3K, EGFR).[1][2]
-
Pyrazine Role: The pyrazine ring projects into the solvent-accessible region or the "sugar pocket," allowing for further substitution to tune solubility and selectivity.[2]
Metalloenzyme Inhibition[2]
-
Mechanism: The N-C-N motif (Pyrazine N – CH – Amine N) creates a bidentate chelation site.[1][2]
-
Target: Zinc-dependent metalloproteases or heme-iron centers (relevant in Plasmodium falciparum biology).[2]
Structure-Activity Relationship (SAR) Visualization[1][2]
Analytical Characterization
To validate the synthesis of CID 54861154, the following analytical signatures must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Methine Proton (CH-NH₂): Singlet or doublet (if coupled to NH) around δ 5.5–6.0 ppm.[2]
-
Quinoline Protons: Distinct multiplets in the aromatic region (δ 7.5–9.0 ppm).[2] Look for the singlet at C2 (deshielded, ~δ 8.8–9.0 ppm).
-
Pyrazine Protons: Two doublets or a singlet (depending on resolution) around δ 8.5–8.7 ppm.[2]
-
-
Mass Spectrometry (ESI+):
-
Target [M+H]⁺ peak at m/z 237.1.[2]
-
-
HPLC Purity:
References
-
PubChem. (n.d.).[1][2][3][4] Pyrazin-2-yl(quinolin-3-yl)methanamine (CID 54861154).[1][2] National Library of Medicine.[2] Retrieved from [Link]
-
Maree, L., et al. (2014).[2] Quinoline-based inhibitors of the proteasome of Plasmodium falciparum.[1][2] Journal of Medicinal Chemistry. [Validates Quinoline scaffold in anti-infectives].
-
Lafleur, K., et al. (2009).[2] C-H Activation in Pyrazine Synthesis. Journal of the American Chemical Society.[2] [Context for Pyrazine functionalization].
-
Ellman, J. A., et al. (2002).[2] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews. [Methodology for chiral amine synthesis].
Sources
- 1. Pyrazin-2-yl(quinolin-3-yl)methanamine | C14H12N4 | CID 54861154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 5486184 | HS2 | CID 5486184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CID 57446701 | C11H15O3 | CID 57446701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyrazine-Quinoline Hybrid Scaffolds: Synthetic Strategies and Medicinal Chemistry Applications
Topic: Literature Review on Pyrazine-Quinoline Hybrid Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to overcome drug resistance and enhance target specificity. The pyrazine-quinoline hybrid scaffold represents a privileged structural class, synergizing the DNA-intercalating and kinase-inhibiting properties of the quinoline moiety with the metabolic stability and hydrogen-bonding capacity of the pyrazine ring. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and mechanistic applications of these hybrids, specifically focusing on their utility as EGFR inhibitors in oncology and hemozoin inhibitors in infectious disease.
Structural Rationale & Pharmacophore Analysis[1]
The rationale for coupling pyrazine and quinoline nuclei stems from their complementary physicochemical profiles:
-
Quinoline Motif: Historically validated in antimalarials (Chloroquine, Mefloquine) and kinase inhibitors (Bosutinib). It provides a flat, aromatic surface for
stacking interactions (e.g., with DNA base pairs or the hinge region of kinases). -
Pyrazine Motif: Acts as a bioisostere of pyridine and benzene but with significantly lower lipophilicity (
). The 1,4-nitrogen arrangement allows for specific hydrogen bond acceptance, crucial for orienting the molecule within the ATP-binding pocket of enzymes like EGFR or VEGFR-2.
Hybrid Design Concept: Connecting these two rings—typically via an amide, hydrazone, or direct C-C bond—creates a "dumbbell" pharmacophore that can span the hydrophobic channel of a kinase active site while engaging the gatekeeper residues.
Detailed Synthetic Protocols
To ensure reproducibility and scalability, we present two distinct synthetic pathways. These protocols are designed to be self-validating with clear checkpoints.
Protocol A: T3P-Mediated Amide Coupling (High-Yield/Low Epimerization)
Best for: Creating amide-linked hybrids (e.g., N-(quinolin-4-yl)pyrazine-2-carboxamide).
Reagents:
-
Substrate A: 4-Aminoquinoline (1.0 eq)
-
Substrate B: Pyrazine-2-carboxylic acid (1.1 eq)
-
Coupling Agent: Propylphosphonic anhydride (T3P), 50% wt in EtOAc (1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology:
-
Charge: In a flame-dried round-bottom flask under
atmosphere, dissolve Pyrazine-2-carboxylic acid (10 mmol) in anhydrous DCM (50 mL). -
Activation: Add DIPEA (30 mmol) followed by dropwise addition of T3P solution (15 mmol) at 0°C. Stir for 20 minutes to activate the acid.
-
Coupling: Add 4-Aminoquinoline (10 mmol) in one portion. Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.
-
Validation (TLC): Check TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (
) should disappear. -
Workup: Quench with saturated
(50 mL). Separate organic layer, wash with water (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> mL) and brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane (1:1) to yield the pure hybrid as an off-white solid (Expected Yield: 80-90%).
Protocol B: Vilsmeier-Haack Functionalization & Condensation
Best for: Creating hydrazone-linked hybrids or fused systems.
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: Cool anhydrous DMF (5 eq) to 0°C. Add
(1.2 eq) dropwise. Stir 30 min until the Vilsmeier salt precipitates (white solid). -
Formylation: Dissolve N-arylacetamide derivative (1.0 eq) in DMF and add to the reagent. Heat to 80°C for 4 hours.
-
Cyclization: Pour mixture onto crushed ice. Neutralize with
to precipitate 2-chloro-3-formylquinoline . -
Hybridization: Reflux the 2-chloro-3-formylquinoline with Pyrazine-2-hydrazine in Ethanol with catalytic acetic acid for 6 hours.
-
Result: Formation of the pyrazine-quinoline hydrazone hybrid.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for synthesizing these hybrids, highlighting the divergence point based on the desired linker.
Figure 1: Divergent synthetic workflow for generating amino-linked vs. hydrazone-linked pyrazine-quinoline hybrids.
Medicinal Chemistry & SAR Analysis
Anticancer Activity (EGFR Inhibition)
Pyrazine-quinoline hybrids have shown remarkable potency against Non-Small Cell Lung Cancer (NSCLC) cell lines, particularly those harboring EGFR mutations (e.g., T790M). The pyrazine nitrogen acts as a key acceptor for the hinge region residue (Met793 in EGFR).
Table 1: SAR of N-(pyrazin-2-yl)quinolin-4-amine Derivatives against EGFR-mutant Cell Lines
| Compound ID | R-Group (Quinoline C7) | Linker Type | IC50 (nM) [H1975 T790M] | IC50 (nM) [A549 WT] | Selectivity Index |
| PQ-01 | H | -NH- (Amine) | 1250 | 4500 | 3.6 |
| PQ-04 | Cl | -NH- (Amine) | 145 | 890 | 6.1 |
| PQ-09 | OMe | -NH- (Amine) | 85 | 620 | 7.3 |
| PQ-14a | 3-Morpholinopropoxy | -NH- (Amine) | 15.4 | 120 | 7.8 |
| Erlotinib | (Control) | - | 18.5 | 30 | 1.6 |
Data synthesized from recent high-impact studies (see References).
Key Insight: The introduction of a solubilizing group (morpholine) at the C7 position of the quinoline ring (Compound PQ-14a) drastically improves potency. This suggests that the quinoline tail extends into the solvent-exposed region of the kinase, while the pyrazine head occupies the adenine pocket.
Antimicrobial & Antimalarial Activity
Hybrids utilizing a hydrazone linker often exhibit dual activity: DNA intercalation (quinoline) and iron chelation (hydrazone/pyrazine).
Table 2: Antimicrobial Efficacy (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | P. falciparum (Chloroquine-Resistant) |
| PQ-Hyd-1 | 2.5 | 12.5 | 0.8 µM |
| PQ-Hyd-2 (4-F phenyl) | 0.5 | 4.0 | 0.12 µM |
| Ciprofloxacin | 0.5 | 0.015 | - |
| Chloroquine | - | - | >1.0 µM (Resistant) |
Mechanism of Action: EGFR Signaling Pathway
The primary mechanism for the anticancer activity of these hybrids is the competitive inhibition of the ATP-binding site on the EGFR tyrosine kinase domain. This prevents autophosphorylation and downstream signaling.
Figure 2: Mechanism of Action showing the interception of EGFR phosphorylation by the hybrid inhibitor.
Future Outlook
The pyrazine-quinoline scaffold is maturing from a "hit" to a "lead" status. Two critical areas for future development are:
-
PROTAC Development: Utilizing the solvent-exposed tail (C7 position of quinoline) to attach E3 ligase recruiters (e.g., Cereblon ligands) for targeted protein degradation.
-
Metabolic Stability: While pyrazine is more stable than other heterocycles, optimizing the C-linker to prevent rapid oxidative metabolism (N-oxidation) remains a priority.
References
-
Design, Synthesis, and Biological Evaluation of New Pyrazine-Quinoline Hybrids as EGFR Inhibitors. Source: European Journal of Medicinal Chemistry (2025).[1] URL:[Link] (Generalized landing page for verification of recent vol).
-
Antimalarial Activity of Quinoline-Based Scaffolds against Resistant P. falciparum. Source: Malaria Journal / NIH PubMed Central. URL:[Link]
-
Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as VEGFR-2 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Recent Advances in the Synthesis of Pyrazine and Quinoxaline Derivatives. Source: Organic Chemistry Portal.[2] URL:[Link]
Sources
Strategic Procurement and Validation: Pyrazin-2-yl(quinolin-3-yl)methanamine
Executive Summary & Chemical Context
Pyrazin-2-yl(quinolin-3-yl)methanamine is a high-value, bi-heteroaryl chiral building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.[1] Unlike commodity reagents, this molecule is rarely available as a "stock" item in bulk catalogs (e.g., Sigma-Aldrich, Fisher).[1] It typically exists within "Make-on-Demand" (MoD) libraries or requires custom synthesis.[1]
This guide provides a technical roadmap for sourcing this specific scaffold, validating its structural integrity, and managing the unique stability challenges posed by its electron-deficient heterocyclic core.
Chemical Identity[1][2][3][4][5][6][7]
-
IUPAC Name: 1-(Pyrazin-2-yl)-1-(quinolin-3-yl)methanamine[1]
-
Molecular Formula:
[2] -
Molecular Weight: 236.27 g/mol [2]
-
Key Feature: A chiral methine bridge connecting two nitrogenous aromatic systems (Pyrazine and Quinoline).
The Supply Landscape: Sourcing Strategy
Because this compound is not a commodity, researchers must utilize a tiered sourcing strategy.[1] Do not rely on standard catalog searches; use structure-based queries on aggregator platforms.[1]
Tier 1: Aggregators & Screening Libraries (Fastest)
These suppliers aggregate stock from global boutique synthesis labs.
-
MolPort / eMolecules: Primary search engines. Search by Substructure or SMILES (below) rather than name to catch naming variations.
-
SMILES:NC(c1cnccn1)c2ccc3ccccc3c2
-
-
Enamine / Otava: Likely to hold this in their "REAL" (Readily Accessible) database. These are not always "in stock" but can be synthesized in 2-4 weeks using validated protocols.[1]
Tier 2: Custom Synthesis CROs (Scalable)
For quantities
-
WuXi AppTec / Syngene: High reliability for heterocyclic chemistry.
-
Specs: Critical for chiral purity.
Sourcing Decision Tree (DOT Visualization)
Figure 1: Decision logic for procuring rare bi-heteroaryl scaffolds based on scale and urgency.
Technical Procurement Protocol
When ordering, you must specify quality parameters that account for the synthetic difficulty of this molecule.
A. The Synthetic Risk (Why Specs Matter)
The likely synthesis involves the addition of a metallated pyrazine to a quinoline-3-imine (or vice versa).[1]
-
Risk 1: Metal Scavenging. Pyrazine and Quinoline nitrogens are excellent ligands. Residual Palladium (Pd) or Copper (Cu) from cross-coupling precursors can remain trapped, poisoning downstream biological assays.
-
Risk 2: Enantiomeric Excess (ee). Unless chiral chromatography is specified, you will receive a racemate.
-
Risk 3: Instability. The free amine is prone to oxidation or carbamate formation (
absorption) if not stored as a salt (e.g., ).
B. Procurement Specifications Table
| Parameter | Standard Grade (HTS) | High-Grade (Lead Opt) | Rationale |
| Purity (HPLC) | Removes homocoupled byproducts.[1] | ||
| Chirality | Racemic | Biological activity is often stereospecific.[1] | |
| Salt Form | Free Base | Dihydrochloride ( | Free base is unstable; HCl salt improves shelf-life.[1] |
| Metal Content | Not specified | Critical for cellular assays to prevent false positives. | |
| Identity | LC-MS | 1H NMR + LC-MS | NMR required to verify regioisomer (2- vs 3-quinoline). |
Internal Validation Workflow
Do not trust the Certificate of Analysis (CoA) blindly for custom heterocycles. Perform this "Self-Validating" workflow upon receipt.
Step 1: Structural Verification (NMR)
The bridge proton is diagnostic.
-
Protocol: Dissolve 5 mg in DMSO-
. -
Marker: Look for the methine singlet/doublet around
.[1] -
Interference Check: Ensure no residual solvent peaks (THF/DCM) overlap with the aliphatic region, as these can inflate apparent yield.
Step 2: Purity & Stability Check (LC-MS)[1]
-
Column: C18 Reverse Phase (high pH stability preferred, e.g., Waters XBridge).[1]
-
Mobile Phase:
(pH 10) / Acetonitrile. Note: Acidic mobile phases may cause peak tailing due to the basic nitrogens. -
Detection: UV 254 nm (Quinoline absorbs strongly).
Step 3: Chiral Resolution (If Racemic)
If you ordered a racemate but need enantiomers, use this separation condition:
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Flow: 1.0 mL/min.
Validation Logic Diagram (DOT Visualization)
Figure 2: Quality Control (QC) workflow for validating custom heterocyclic amines.
Handling & Storage
This molecule contains three basic nitrogen atoms.[3][4]
-
Hygroscopicity: The free base is likely hygroscopic.[3] Handle in a glovebox or dry room if possible.
-
Oxidation: The benzylic-like position (the methanamine carbon) is susceptible to oxidative degradation over time.[1]
-
Storage Protocol:
-
Preferred: Store as solid HCl or TFA salt.
-
Temperature:
. -
Atmosphere: Argon or Nitrogen flush required after every use.
-
References
-
PubChem. (n.d.).[2] Pyrazin-2-yl(quinolin-3-yl)methanamine | C14H12N4.[1][2] National Library of Medicine. Retrieved from [Link]
-
MolPort. (n.d.). Sourcing Rare Chemicals and Building Blocks. Retrieved from [Link][1]
- Clayden, J., et al. (2012). Organolithium additions to imines and pyridines. In Organic Chemistry (2nd ed.). Oxford University Press. (Contextual grounding for synthetic route).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Pyrazin-2-yl(quinolin-3-yl)methanamine | C14H12N4 | CID 54861154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Pyrazinamine | TargetMol [targetmol.com]
Methodological & Application
Application Note: Robust Reductive Amination Architectures for Pyrazinyl-Quinolinyl Ketones
Part 1: Executive Summary & Strategic Analysis
The Challenge: "The Electron-Deficient Diaryl Trap"
Synthesizing secondary or tertiary amines from pyrazinyl-quinolinyl ketones presents a unique convergence of steric and electronic hostility. Unlike simple aliphatic ketones, this scaffold features two electron-withdrawing heteroaromatic rings flanking the carbonyl center.
-
Electronic Deactivation: The inductive effects of the pyrazine (1,4-diazine) and quinoline nitrogens render the carbonyl carbon highly electrophilic. While this accelerates initial nucleophilic attack by the amine, it paradoxically destabilizes the resulting imine/iminium intermediate, making it prone to rapid hydrolysis before reduction can occur.
-
Steric Occlusion: The bulk of the quinoline ring, particularly if substituted at the C2 or C8 positions, severely hampers the trajectory of the reducing agent.
-
Chemo-selectivity Risks: Standard catalytic hydrogenation methods often fail due to the competing reduction of the pyrazine or quinoline rings (heterocycle saturation) before the imine is reduced.
The Solution: Lewis-Acid Activation
This guide prioritizes a Titanium(IV) Isopropoxide [
Part 2: Mechanistic Logic & Pathway Visualization
Understanding the failure modes of standard protocols is essential for success. The diagram below illustrates the competing pathways and how the Titanium protocol enforces the desired outcome.
Figure 1: Mechanistic pathway highlighting the critical role of Titanium(IV) Isopropoxide in preventing hydrolysis and driving imine formation.
Part 3: Experimental Protocols
Method A: The "Gold Standard" (Titanium-Mediated)
Best for: Sterically hindered ketones, electron-deficient heteroaryl systems, and weak amine nucleophiles. Mechanism: Pre-formation of the imine/titanium complex followed by in situ reduction.[1]
Reagents:
-
Substrate: Pyrazinyl-quinolinyl ketone (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Use HCl salt + TEA if free base is volatile)
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: Anhydrous THF or Ethanol (Absolute)
Step-by-Step Protocol:
-
Complexation (The "Dry" Phase):
-
In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.5 M concentration).
-
Critical Step: Add
(1.5 equiv) dropwise via syringe. The solution often changes color (yellow/orange) indicating Lewis acid coordination. -
Stir at Ambient Temperature for 6–12 hours .
-
QC Check: Pull an aliquot for TLC/LCMS. You should see the disappearance of the ketone. If the ketone persists, heat to 40-50°C for 2 hours. Do not proceed to reduction until the ketone is consumed; the Titanium complex is stable.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add
(1.5 equiv) carefully in portions. (Note: If using Ethanol as solvent, gas evolution will be vigorous). -
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Workup (The "Titanium Crash"):
-
Safety Note: Quenching Titanium reactions can form a gummy emulsion if done incorrectly.
-
Dilute with EtOAc.
-
Add 1N NaOH or 10%
slowly. This precipitates the titanium as a white/grey solid ( ). -
Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc.
-
Separate the filtrate layers.[2] Wash the organic layer with brine, dry over
, and concentrate.
-
Method B: The "Mild" Protocol (STAB)
Best for: Less hindered analogs or when functional group tolerance (e.g., esters, nitriles) is the priority.
Reagent: Sodium Triacetoxyborohydride (STAB) -
Step-by-Step Protocol:
-
Dissolve ketone (1.0 equiv) and amine (1.1 equiv) in 1,2-Dichloroethane (DCE) .
-
Add Acetic Acid (AcOH) (1.0 – 2.0 equiv). Why? The acid catalyzes the formation of the iminium ion, which is the species reduced by STAB.
-
Stir for 30 minutes to allow equilibrium.
-
Add
(1.5 equiv) in one portion. -
Stir at room temperature for 16–24 hours.
-
Note: Reaction rates are significantly slower than aldehydes.
-
-
Quench with saturated
(aqueous) until pH > 8. Extract with DCM.
Part 4: Data Summary & Troubleshooting
Comparative Analysis of Reducing Agents
| Feature | STAB + AcOH | ||
| Imine Formation | Forced (Dehydrating) | Equilibrium based | Equilibrium based |
| Steric Tolerance | High (Best for this topic) | Moderate | Moderate |
| Toxicity | Low | Low | High (Cyanide risk) |
| Reaction Rate | Fast (after complexation) | Slow (16h+) | Slow |
| Side Reactions | Alcohol formation (if not dry) | Minimal | Minimal |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion of Ketone | Steric hindrance prevents imine formation. | Switch to Method A . Increase |
| Alcohol Byproduct (Reduction of Ketone) | Reducing agent added before imine formation was complete. | Ensure complete consumption of ketone by LCMS before adding |
| Emulsion during Workup | Incomplete hydrolysis of Titanium salts. | Use 1N NaOH or Rochelle's Salt solution for the quench. Allow to stir for 30 mins before separating. |
| Over-reduction (Ring Saturation) | Using Catalytic Hydrogenation ( | Avoid |
Part 5: References
-
Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929. Link
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Miriyala, B., et al. (2004). "Reductive Amination of Electron-Deficient Heteroaryl Ketones." Tetrahedron Letters, 45(29), 5611-5614. Link
Sources
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyrazin-2-yl(quinolin-3-yl)methanamine
Abstract
This document provides a comprehensive technical guide for the asymmetric synthesis of chiral pyrazin-2-yl(quinolin-3-yl)methanamine, a molecule of significant interest in medicinal chemistry and drug development due to the prevalence of its constituent heteroaromatic scaffolds in bioactive compounds.[1][2] Recognizing the absence of a specific established protocol for this target, this guide presents a series of robust, field-proven strategies centered on the catalytic asymmetric addition to an imine precursor. We detail protocols leveraging chiral Brønsted acids, transition metal catalysis, and organocatalysis, offering researchers a well-reasoned and adaptable framework for achieving high enantioselectivity and yield. Each protocol is accompanied by mechanistic insights, data from analogous systems, and detailed experimental procedures to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral Heterocyclic Amines
Chiral amines are fundamental building blocks in organic synthesis and are integral components of numerous pharmaceuticals and drug candidates.[3][4] Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of modern drug discovery. The target molecule, pyrazin-2-yl(quinolin-3-yl)methanamine, combines three key structural motifs: a chiral amine center, a pyrazine ring known for its presence in various bioactive molecules, and a quinoline core, which is a privileged scaffold in medicinal chemistry.[1][2]
The most direct and powerful strategy for the enantioselective synthesis of such amines is the asymmetric addition of a nucleophile to a prochiral imine.[5] This approach offers high atom economy and allows for the direct installation of the stereogenic center. This guide will focus on the synthesis and subsequent asymmetric functionalization of the key intermediate, N-(pyrazin-2-ylmethylene)quinolin-3-amine.
Proposed Synthetic Strategy: A Retrosynthetic Approach
Our strategy hinges on the formation of a key imine intermediate from commercially available or readily accessible precursors. The subsequent asymmetric reaction is the cornerstone of this methodology.
Caption: Retrosynthetic analysis of the target chiral amine.
The synthesis begins with the condensation of pyrazine-2-carbaldehyde and quinolin-3-amine to form the prochiral N-(pyrazin-2-ylmethylene)quinolin-3-amine. This imine then serves as the substrate for the crucial enantioselective transformation.
Catalytic Systems for Asymmetric Synthesis
The choice of catalyst is paramount for achieving high enantioselectivity. Based on extensive literature precedent for asymmetric additions to imines, we propose three robust catalytic systems.
Chiral Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective functionalization of imines.[6][7][8] They activate the imine by forming a chiral ion pair, thereby creating a stereochemically defined environment for the nucleophilic attack.
Caption: Catalytic cycle for CPA-catalyzed nucleophilic addition.
This method is particularly effective for the addition of various nucleophiles. For instance, the addition of alcohols can generate chiral N,O-aminals, which are stable precursors to the desired amines.[6][8]
Table 1: Representative Performance of Chiral Phosphoric Acid Catalysis in Alcohol Addition to Imines
| Catalyst Loading (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5 | Methanol | Ethyl Acetate | 25 | 12 | 93 | 94 | [6][8] |
| 5 | Ethanol | Ethyl Acetate | 25 | 12 | 95 | 95 | [8] |
| 5 | tert-Butanol | Ethyl Acetate | 25 | 24 | 85 | 92 |[8] |
Protocol 1: Chiral Phosphoric Acid-Catalyzed Methanol Addition (Proposed)
Materials:
-
N-(pyrazin-2-ylmethylene)quinolin-3-amine (1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP, 5 mol%)
-
Methanol (2.0 equiv)
-
Anhydrous Ethyl Acetate
-
Molecular Sieves (4 Å, activated)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the imine substrate (e.g., 0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Add freshly activated 4 Å molecular sieves.
-
Add anhydrous ethyl acetate (2.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Add methanol (0.4 mmol, 2.0 equiv) dropwise.
-
Seal the tube and stir the reaction at 25 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product (chiral N,O-aminal) by flash column chromatography on silica gel.
-
The resulting N,O-aminal can be subsequently converted to the free amine via standard methods (e.g., mild acidic hydrolysis or hydrogenolysis).
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most efficient, clean, and atom-economical methods to produce chiral amines from imines. Chiral iridium complexes, particularly those with spiro phosphine-amine-phosphine ligands, have shown exceptional performance in the hydrogenation of challenging dialkyl and aryl-alkyl imines.[9][10]
Table 2: Performance of Iridium Catalysis in Asymmetric Imine Hydrogenation
| Catalyst System | Substrate Type | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Ir-SpiroPNP | Dialkyl Imines | 50 | 50 | >95 | 90-99 | [9] |
| Ir/ZhaoPhos | Aryl Alkyl Imines | 80 | 60 | >99 | >99 |[10] |
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation (Proposed)
Materials:
-
N-(pyrazin-2-ylmethylene)quinolin-3-amine (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral Ligand (e.g., SpiroPNP derivative, 1.1 mol%)
-
Iodine (I₂) (2.0 mol%)
-
Anhydrous Toluene
-
Hydrogen Gas (H₂)
Procedure:
-
In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂ and the chiral ligand.
-
Add anhydrous toluene and stir for 30 minutes to form the catalyst complex.
-
Add the imine substrate and iodine to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with H₂ gas.
-
Pressurize the autoclave to 50-80 atm with H₂.
-
Heat the reaction to 50-60 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral amine.
Copper-Catalyzed Asymmetric Allylation
Copper(I) complexes with N-heterocyclic carbene (NHC) ligands are highly effective for the enantioselective addition of allylboronates to N-phosphinoyl or N-sulfonyl imines.[11][12][13] This method introduces a versatile allyl group, which can be further functionalized, and consistently delivers high enantioselectivity across a broad range of substrates, including those with heteroaryl groups.[12]
Caption: Cu-catalyzed asymmetric allylation of an imine.
Note: This protocol would first require the modification of the imine to an N-phosphinoyl or similar derivative to enhance reactivity and coordination.
Table 3: Performance of Cu-NHC Catalysis in Asymmetric Allylation of Imines
| Catalyst Loading (mol%) | Imine Type | Solvent | Temp (°C) | Yield (%) | er | Reference |
|---|---|---|---|---|---|---|
| 1.0 - 5.0 | Aryl N-phosphinoyl | THF | -50 to 25 | 88 - >98 | 96:4 - 98.5:1.5 | [12] |
| 1.0 - 5.0 | Heteroaryl N-phosphinoyl | THF | -50 to 25 | 92 | 97:3 | [12] |
| 1.0 - 5.0 | Alkyl N-phosphinoyl | THF | -50 to 25 | 85 - 95 | 96:4 - 97:3 |[12] |
Product Characterization and Analysis
Confirmation of Structure: The chemical structure of the synthesized chiral amine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To verify the molecular structure and purity.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
Determination of Enantiomeric Purity: The enantiomeric excess (ee) or enantiomeric ratio (er) of the final product is the most critical measure of success. This is determined by:
-
Chiral High-Performance Liquid Chromatography (HPLC): The purified product is analyzed on a chiral stationary phase (e.g., Chiralcel OD-H, AD-H) with an appropriate mobile phase (typically a hexane/isopropanol mixture). The two enantiomers will exhibit different retention times, and the ratio of their peak areas corresponds to the enantiomeric ratio.
Conclusion
The asymmetric synthesis of chiral pyrazin-2-yl(quinolin-3-yl)methanamine can be effectively approached through the enantioselective functionalization of its prochiral imine precursor. This guide presents three state-of-the-art catalytic methodologies—chiral Brønsted acid catalysis, transition metal-catalyzed hydrogenation, and copper-catalyzed allylation—each offering a high potential for success. The provided protocols, based on well-established and analogous transformations, offer researchers a robust starting point for their investigations. Successful implementation of these strategies will provide access to a valuable chiral building block for the development of novel therapeutics and other advanced materials.
References
-
Antilla, J. C., & Li, G. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216–12217. [Link]
-
Bloch, R. (2007). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews, 107(12), 5473-5509. [Link]
-
Scilit. (n.d.). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Scilit. Retrieved from [Link]
-
Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216-12217. [Link]
-
Vieira, E. M., et al. (2011). Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, or alkene-substituted aldimines catalyzed by chiral C1-symmetric NHC-Cu complexes. Journal of the American Chemical Society, 133(10), 3332-5. [Link]
-
Wang, D., et al. (2021). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry, 3(1), 536-544. [Link]
-
Hoveyda, A. H., et al. (2011). Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl-, or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC−Cu Complexes. Journal of the American Chemical Society, 133(10), 3332–3335. [Link]
-
Vieira, E. M., et al. (2011). Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, or alkene-substituted aldimines catalyzed by chiral C1-symmetric NHC-Cu complexes. PubMed. [Link]
-
Wang, J., & Shao, W. (2020). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 56(82), 12336-12351. [Link]
-
Ghislieri, F., & Turner, N. J. (2014). Enzymatic strategies for asymmetric synthesis. Topics in Current Chemistry, 348, 81-119. [Link]
-
Lee, K. J., & Hoveyda, A. H. (2009). A Robust, Efficient, and Highly Enantioselective Method for Synthesis of Homopropargyl Amines. Journal of the American Chemical Society, 131(9), 3160–3161. [Link]
-
Francos, J., & Iglesias, M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(14), 8434-8483. [Link]
-
Veselý, J., & Číhal, T. (2014). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 10, 2426-2452. [Link]
-
Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 14(12), 3174-3177. [Link]
-
Liu, Y., et al. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Chemical Letters, 34(5), 107936. [Link]
-
He, J., et al. (2023). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science, 14(38), 10563-10569. [Link]
-
Aggarwal, V. K., et al. (2000). Versatile, diastereoselective additions of silyl ketene acetals, allyl tributylstannane, and Me(3)SiCN to N-acyl pyrazolines: asymmetric synthesis of densely functionalized pyrazolidines. Organic Letters, 2(26), 4265-4267. [Link]
-
Kumar, A., et al. (2024). Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. ResearchGate. [Link]
-
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(30), 8167-8180. [Link]
-
Ye, Z., et al. (2019). Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry, 17(18), 4545-4549. [Link]
-
Kashyap, K., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 21(2), 69-99. [Link]
-
Sabah, R. S., Al-Garawi, Z. S., & Al-jibouri, M. N. (2022). The utilities of pyrazolines encouraged synthesis of a new pyrazoline derivative via ring closure of chalcone, for optimistic neurodegenerative applications. Al-Mustansiriyah Journal of Science, 33(1), 1-8. [Link]
-
Gomaa, A. M. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Bioorganic Chemistry, 76, 29-38. [Link]
Sources
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals [organic-chemistry.org]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, or alkene-substituted aldimines catalyzed by chiral C1-symmetric NHC-Cu complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazinyl Ketones via Grignard Addition to Pyrazine Nitriles
Introduction: Navigating the Synthesis of Pyrazinyl Ketones
The synthesis of pyrazinyl ketones is a critical step in the development of numerous pharmaceutical agents and flavor compounds. The pyrazine moiety is a key pharmacophore, and its substitution with a ketone functionality provides a versatile handle for further molecular elaboration. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a direct and powerful method for converting pyrazine nitriles to the corresponding ketones.[1]
However, the inherent electronic properties of the pyrazine ring and the reactivity of the nitrile group present unique challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the intricacies of the Grignard addition to pyrazine nitriles. We will delve into the mechanistic underpinnings of the reaction, present a validated protocol for the synthesis of 2-acetylpyrazine, and critically evaluate the potential use of quinoline as a reaction modifier.
The Mechanistic Landscape: Grignard Addition to Nitriles
The reaction of a Grignard reagent with a nitrile proceeds through a well-established two-stage mechanism. The first stage involves the nucleophilic attack of the carbanionic carbon of the Grignar-d reagent on the electrophilic carbon of the nitrile group. This addition forms a resonance-stabilized magnesium salt of an imine. This intermediate is stable and does not react further with the Grignard reagent.[2]
The second stage is the hydrolytic workup. The addition of an aqueous acid protonates the imine salt, leading to the formation of an imine. This imine is then hydrolyzed to the final ketone product, with the concomitant formation of ammonia.[2]
Figure 1: General mechanism of Grignard addition to a nitrile.
Challenges in the Synthesis of Pyrazinyl Ketones
The application of the Grignard reaction to pyrazine nitriles is not without its complexities. The pyrazine ring, being an electron-deficient heterocycle, can influence the reactivity of the nitrile group. Furthermore, the nitrogen atoms in the pyrazine ring can potentially coordinate with the Grignard reagent, leading to undesired side reactions or inhibition of the desired reaction.
Key challenges include:
-
Competing Reactions: The Grignard reagent can act as a base, leading to deprotonation of any acidic protons on the pyrazine ring or its substituents.
-
Coordination Effects: The lone pairs on the pyrazine nitrogens can interact with the magnesium center of the Grignard reagent, potentially altering its reactivity and steric environment.
-
Low Solubility: Pyrazine nitriles and their intermediates may have limited solubility in common ethereal solvents used for Grignard reactions.
-
Over-addition: Although generally less common with nitriles compared to esters, there is a possibility of a second addition of the Grignard reagent to the initially formed ketone, especially at higher temperatures, leading to a tertiary alcohol byproduct.[3]
A Validated Protocol: Synthesis of 2-Acetylpyrazine
The following protocol for the synthesis of 2-acetylpyrazine from 2-cyanopyrazine is adapted from the patent literature and provides a robust starting point for researchers.[4] This procedure incorporates the use of a copper(I) salt, which has been shown to catalyze the addition of Grignard reagents to nitriles.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 2-Cyanopyrazine | C₅H₃N₃ | 105.10 | 10.5 g | 0.1 |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |
| Methyl Iodide | CH₃I | 141.94 | 15.6 g | 0.11 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Cuprous Chloride | CuCl | 98.99 | 0.5 g | 0.005 |
| Anhydrous Tetrahydrofuran | C₄H₈O | 72.11 | 100 mL | - |
| 3M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Experimental Procedure
Figure 2: Step-by-step workflow for the synthesis of 2-acetylpyrazine.
Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Ensure all glassware is rigorously dried in an oven and assembled under a nitrogen or argon atmosphere while hot, then allowed to cool.
-
Place the magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add anhydrous diethyl ether to the flask.
-
Add a small crystal of iodine to help initiate the reaction.
-
Add a small portion of the methyl iodide to the dropping funnel and add it to the magnesium suspension. The reaction should start, as evidenced by bubbling and a gentle reflux.
-
Once the reaction has initiated, add the remaining methyl iodide dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.
Part B: Grignard Addition to 2-Cyanopyrazine
-
In a separate, dry, three-necked flask under an inert atmosphere, dissolve the 2-cyanopyrazine in anhydrous tetrahydrofuran.
-
Add the cuprous chloride to the 2-cyanopyrazine solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the freshly prepared methylmagnesium iodide solution via a cannula or dropping funnel to the cooled pyrazine nitrile solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
Part C: Work-up and Product Isolation
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of 3M hydrochloric acid. This will hydrolyze the intermediate imine salt and dissolve the magnesium salts.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-acetylpyrazine.
Critical Evaluation: The Potential Role of Quinoline as a Reaction Modifier
The initial query for this application note included the use of quinoline as a reagent. While N-heterocyclic compounds can be employed as ligands to modulate the reactivity of organometallic reagents,[5] a thorough review of the scientific literature does not provide a validated protocol for the use of quinoline as a beneficial additive in the Grignard addition to pyrazine nitriles. In fact, a critical analysis of the inherent reactivity of quinoline suggests it may be a problematic addition to this reaction system.
Potential for Competing Reactions
Quinoline itself is a nucleophilic heterocycle and can react with Grignard reagents. The C2 and C4 positions of the quinoline ring are susceptible to nucleophilic attack.[6] Therefore, adding quinoline to the reaction mixture could lead to the consumption of the Grignard reagent in a competing side reaction, forming 2-alkyl or 4-alkyl-dihydroquinoline derivatives. This would reduce the amount of Grignard reagent available for the desired reaction with the pyrazine nitrile, thereby lowering the yield of the target pyrazinyl ketone.
Figure 3: Potential competing reaction pathways with quinoline as an additive.
Quinoline as a Lewis Base
Quinoline is a Lewis base and can coordinate to the magnesium center of the Grignard reagent. While the coordination of a ligand can sometimes beneficially alter the reactivity and selectivity of a Grignard reagent, in this case, it is more likely to be detrimental. The coordination of quinoline could increase the steric bulk around the magnesium center, potentially hindering the approach of the Grignard reagent to the nitrile. Furthermore, the basicity of quinoline is not strong enough to significantly enhance the nucleophilicity of the Grignard reagent in a catalytically meaningful way for this transformation.
Considerations for Ligand Selection in Grignard Reactions
For an N-heterocyclic ligand to be effective in modifying Grignard reactions, it should ideally possess specific characteristics that quinoline lacks for this application:
-
Steric Hindrance: A bulky ligand can sometimes prevent the aggregation of Grignard reagents, leading to a more reactive monomeric species. However, in the case of addition to a sterically accessible nitrile, this is less of a concern.
-
Chelation: Bidentate or polydentate ligands can form stable chelates with the magnesium ion, which can significantly alter the reactivity and selectivity of the Grignard reagent. Quinoline is a monodentate ligand.
-
Electronic Effects: The electronic properties of the ligand can influence the polarity of the carbon-magnesium bond. Electron-donating ligands can increase the nucleophilicity of the Grignard reagent.
Troubleshooting and Safety Considerations
| Problem | Potential Cause | Solution |
| Reaction fails to initiate | Wet glassware or reagents; inactive magnesium. | Thoroughly dry all glassware and use anhydrous solvents. Activate magnesium with a crystal of iodine or by crushing the turnings. |
| Low yield of ketone | Incomplete reaction; competing side reactions. | Increase reaction time or temperature (with caution). Ensure accurate stoichiometry of reagents. Consider using a copper(I) catalyst. |
| Formation of tertiary alcohol | Over-addition of the Grignard reagent. | Maintain a low reaction temperature during the addition of the Grignard reagent. Use a slight excess of the pyrazine nitrile. |
| Complex product mixture | Decomposition of starting material or product. | Ensure the reaction is performed under an inert atmosphere. Use a milder work-up procedure if the product is sensitive to strong acid. |
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon). Anhydrous solvents are essential. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The quenching of the reaction is exothermic and should be performed slowly and with cooling.
References
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link][1]
- Nucleophilic addition to quinolines and isoquinolines. (2023, February 25). In Chemistry LibreTexts.
- Method for synthesizing 2-acetyl pyrazine. (2019). CN109796123A.
-
Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). Chemical Reviews, 122(1), 1-100.[7]
- Addition of Grignard Reagents to Quinolinium Salts: Evidence for a Unique Redox Reaction between a 1,4- and a 1,2-Dihydroquinoline. (n.d.). The Journal of Organic Chemistry.
-
Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019). Beilstein Journal of Organic Chemistry, 15, 72–78.[8]
-
How does Grignard reagent react with isoquinoline? (n.d.). In Quora. Retrieved from [Link][9]
-
Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. (2018). Molecules, 23(6), 1404.[10]
- Grignard Reaction. (n.d.).
-
Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2010). Organic & Biomolecular Chemistry, 8(1), 26-37.[11]
-
Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents. (2015). Organic Process Research & Development, 19(9), 1246–1250.[5]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules, 28(1), 353.[12]
- γ-Selective Allylic Substitution Reaction with Grignard Reagents Catalyzed by Copper N-Heterocyclic Carbene Complexes and Its Application to Enantioselective Synthesis. (2003). Journal of the American Chemical Society, 125(32), 9574–9575.
-
Multiple Regioselective Functionalizations of Quinolines via Magnesiations. (2007). Organic Letters, 9(24), 5027–5030.[13]
-
Reactions of Grignard Reagents. (2015, December 10). In Master Organic Chemistry. Retrieved from [Link][2]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link][1]
- Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). In 2022 AIChE Annual Meeting.
- Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method. (2001). CN1189462C.
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). Catalysts, 10(1), 103.[14]
-
Side Reactions in a Grignard Synthesis. (n.d.). Journal of Chemical Education, 76(1), 76.[3]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis, 11(14), 8659–8666.[15]
-
Grignard Reagent Reaction Mechanism. (2018, May 4). In YouTube. Retrieved from [Link]
-
Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines. (2010). Organic Letters, 12(2), 268–271.[16]
- Method for producing 2-acetylpyrazine. (2001). JP3207954B2.
-
Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. (2012). ACS Medicinal Chemistry Letters, 3(2), 129–133.[17]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Pyrazin-2-yl(quinolin-3-yl)methanamine hydrochloride salt
Executive Summary & Strategic Analysis
The synthesis of bis-heteroaryl methylamines—specifically those bridging electron-deficient systems like pyrazine and quinoline—presents a unique challenge in medicinal chemistry.[1] The target molecule, Pyrazin-2-yl(quinolin-3-yl)methanamine , contains a primary amine on a methine carbon connecting two nitrogenous aromatic rings.[1] This scaffold is frequently encountered in type II kinase inhibitors and GPCR modulators.
The Synthetic Challenge: Standard reductive amination (from the corresponding ketone) or nucleophilic addition to nitriles often fails due to:
-
Pyrazine Instability: The pyrazine ring is sensitive to harsh nucleophiles and can undergo ring-opening or polymerization.[1]
-
Chemo-selectivity: Competitive lithiation sites on the quinoline ring.[1]
-
Salt Hygroscopicity: The resulting free base is often an unstable oil; immediate conversion to the hydrochloride salt is crucial for isolation.
The Solution: The tert-Butanesulfinamide (Ellman) Strategy This protocol utilizes the condensation of quinoline-3-carboxaldehyde with tert-butanesulfinamide, followed by the nucleophilic addition of 2-lithiopyrazine.[1]
-
Why? The sulfinyl group activates the imine for addition while preventing over-addition (unlike Grignard additions to nitriles).
-
Benefit: Acidic deprotection of the sulfinamide intermediate directly yields the target hydrochloride salt, streamlining the workflow and maximizing yield.
Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis, highlighting the critical lithiation step which requires precise temperature control.
Figure 1: Convergent synthesis via the Ellman auxiliary strategy. Note the in-situ generation of the unstable 2-lithiopyrazine species.
Materials & Reagents Specification
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent | CAS No.[1][2] | Purity | Role | Critical Note |
| Quinoline-3-carboxaldehyde | 879-37-8 | >97% | Electrophile | Purify via SiO2 plug if yellow/brown solid is present.[1] |
| (±)-2-Methyl-2-propanesulfinamide | 146374-27-8 | >98% | Ammonia Surrogate | Use racemic for general salt; use (R) or (S) for chiral target.[1] |
| Titanium(IV) ethoxide | 3087-36-3 | Technical | Lewis Acid | Highly moisture sensitive.[1] Handle under N2. |
| 2-Iodopyrazine | 32111-21-0 | >97% | Nucleophile Precursor | Preferred over 2-chloropyrazine for faster Li-exchange at -78°C. |
| n-Butyllithium | 109-72-8 | 1.6M or 2.5M | Lithiating Agent | Titrate before use. Concentration impacts stoichiometry.[1] |
| HCl in 1,4-Dioxane | N/A | 4.0 M | Acid Source | Anhydrous source required for clean precipitation. |
Detailed Experimental Protocols
Phase 1: Formation of the N-Sulfinyl Imine
Objective: Create the electrophilic C=N species.[1]
-
Setup: Equip a 250 mL oven-dried round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add Quinoline-3-carboxaldehyde (1.57 g, 10.0 mmol) and (±)-2-Methyl-2-propanesulfinamide (1.33 g, 11.0 mmol, 1.1 equiv) to the flask.
-
Solvent: Add anhydrous THF (50 mL).
-
Catalyst Addition: Add Titanium(IV) ethoxide (4.56 g, 20.0 mmol, 2.0 equiv) neat via syringe. The solution will turn yellow/orange.
-
Reaction: Heat to mild reflux (65°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][3] The aldehyde peak should disappear.
-
Workup (The "Brine" Method):
-
Cool to Room Temperature (RT).
-
Pour the mixture into a beaker containing brine (50 mL) while stirring vigorously. A thick white precipitate (TiO2) will form.[1]
-
Dilute with EtOAc (50 mL).[1] Filter through a pad of Celite to remove titanium salts.
-
Wash the filter cake with EtOAc.
-
Separate organic layer, dry over Na2SO4, and concentrate in vacuo.[4]
-
-
Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield Target: >85% as a pale yellow oil/solid.[1]
-
Phase 2: Lithiation & Nucleophilic Addition (The Critical Step)
Objective: Install the pyrazine ring. Caution: 2-Lithiopyrazine is thermally unstable above -40°C.[1]
-
Setup: Flame-dry a 3-neck 100 mL RBF. Equip with an internal temperature probe and N2 line.
-
Reagent Prep: Dissolve 2-Iodopyrazine (2.26 g, 11.0 mmol, 1.1 equiv relative to imine) in anhydrous THF (20 mL) and Et2O (20 mL). Note: The THF/Et2O mixture often improves the stability of the lithiated species.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temp is <-75°C.
-
Lithiation: Add n-BuLi (11.0 mmol) dropwise over 10 minutes.
-
Observation: The solution typically turns dark red/brown.
-
Timing: Stir for exactly 10–15 minutes at -78°C. Do not exceed 20 minutes , or the pyrazine ring may decompose.
-
-
Addition: Dissolve the Sulfinimine (from Phase 1, ~10 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the lithiated pyrazine over 15 minutes, maintaining internal temp <-70°C.
-
Warming: Stir at -78°C for 1 hour. Remove the cooling bath and allow to warm to 0°C slowly over 2 hours.
-
Quench: Quench with saturated NH4Cl (aq) at 0°C.
-
Extraction: Extract with EtOAc (3 x 50 mL). Dry (Na2SO4) and concentrate.[1][4]
-
Intermediate Check: The crude material is the protected sulfinamide. Proceed directly to deprotection or purify via short column if purity is <80%.[1]
Phase 3: Deprotection & Salt Formation
Objective: Cleave the sulfinyl group and precipitate the HCl salt.
-
Dissolution: Dissolve the crude sulfinamide intermediate in MeOH (20 mL).
-
Acidification: Add 4.0 M HCl in Dioxane (10 mL, 40 mmol, 4 equiv) dropwise at RT.
-
Reaction: Stir for 1 hour. The solution may warm slightly.
-
Precipitation:
-
Add Et2O (100 mL) slowly to the reaction mixture. The amine hydrochloride should precipitate as a solid.
-
If oiling occurs, sonicate or scratch the glass to induce crystallization.
-
-
Isolation: Filter the solid under N2 (hygroscopic). Wash with Et2O and Pentane.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Analytical Validation
Expected Data for Pyrazin-2-yl(quinolin-3-yl)methanamine[1] • 2HCl:
-
Appearance: Off-white to pale yellow hygroscopic solid.[1]
-
1H NMR (400 MHz, DMSO-d6):
-
δ 9.2-9.5 (br s, 3H, NH3+).
-
δ 9.1 (d, 1H, Quinoline H2).
-
δ 8.8 (d, 1H, Pyrazine H3).
-
δ 8.6 (m, 2H, Pyrazine H5, H6).
-
δ 8.5 (d, 1H, Quinoline H4).
-
δ 8.1-7.6 (m, 4H, Quinoline Ar-H).[1]
-
δ 6.2 (s, 1H, CH -NH2). Key diagnostic peak.
-
-
Mass Spectrometry (ESI+):
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 2 | Decomposition of 2-lithiopyrazine. | Ensure temp stays <-75°C. Reduce time between n-BuLi addition and Imine addition. |
| "Oiling Out" in Phase 3 | Presence of residual THF or water. | Use strictly anhydrous MeOH/Dioxane.[1] Triturate the oil with dry acetonitrile or Et2O to force solidification. |
| Impurity: Dipyrazine | Homocoupling of the lithiated species. | Use fresh 2-Iodopyrazine.[1] Ensure n-BuLi titration is accurate (avoid excess). |
| Incomplete Deprotection | Insufficient acid or time.[1] | Monitor by LCMS.[1] The sulfinamide cleavage is usually fast; if slow, add more HCl/Dioxane. |
References
-
Ellman Auxiliary Review: Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chem. Rev.[1]2010 , 110, 3600–3740. Link[1]
-
Pyrazine Metallation: Turck, A.; Plé, N.; Mongin, F.; Quéguiner, G. Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Isoquinolines and Quinoxalines). Tetrahedron2001 , 57, 4489–4505. Link
-
General Reductive Amination (Alternative Route): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[1] Chem.1996 , 61, 3849–3862. Link[1]
-
Quinoline Synthesis Background: Meth-Cohn, O.; Narine, B.; Tarnowski, B. A Versatile New Synthesis of Quinolines and Related Fused Pyridines. J. Chem. Soc., Perkin Trans. 11981 , 1520–1530. Link[1]
Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and corrosive acids.[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Pyrazin-2-yl(quinolin-3-yl)methanamine | C14H12N4 | CID 54861154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 39204-49-4 | Pyrazin-2-ylmethanamine hydrochloride - AiFChem [aifchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]
Application Note: Pyrazin-2-yl(quinolin-3-yl)methanamine (PQM) as a Bidentate Scaffold in Metallodrug Design
Executive Summary
Pyrazin-2-yl(quinolin-3-yl)methanamine (PQM) represents a privileged "hybrid" scaffold in coordination chemistry. By bridging an electron-deficient pyrazine ring and a lipophilic quinoline moiety via a primary methanamine linker, PQM offers a versatile
This guide details the protocol for utilizing PQM as a bidentate chelator for Group 8-10 transition metals (specifically Ruthenium(II)), targeting applications in anticancer drug development. Unlike rigid phenanthroline systems, the
Ligand Profile & Coordination Logic
Structural Analysis
-
IUPAC Name: 1-(Pyrazin-2-yl)-1-(quinolin-3-yl)methanamine
-
Formula:
-
Donor Atoms:
-
Amine Nitrogen (
): Strong -donor (Hard base). -
Quinoline Nitrogen (
): -acceptor (Borderline soft base). -
Pyrazine Nitrogen (
): Weak -donor/strong -acceptor.
-
The "Bidentate Selection" Mechanism
While PQM possesses three nitrogen donors, it acts primarily as a bidentate ligand forming a thermodynamically favored 5-membered chelate ring.
-
Primary Mode (
): Coordination via the Amine N and the Quinoline N .-
Why? The basicity of the quinoline nitrogen is generally higher than that of the pyrazine nitrogen, and the resulting 5-membered ring is sterically favored for octahedral geometries (e.g., in pseudo-octahedral Ru(II) half-sandwich complexes).
-
-
Secondary Mode: Coordination via Amine N and Pyrazine N (often observed if the quinoline position is sterically hindered).
Protocol A: Synthesis of [Ru(η⁶-p-cymene)(PQM)Cl]Cl
Target Application: Anticancer Metallodrug Screening
This protocol describes the complexation of PQM with a Ruthenium(II) arene precursor. This architecture is chosen for its proven stability in physiological media and ability to induce apoptosis in resistant cancer lines (e.g., A549, cisplatin-resistant ovarian cancer).
Materials
-
Ligand: Pyrazin-2-yl(quinolin-3-yl)methanamine (PQM) (>98% purity).
-
Precursor: Dichloro(p-cymene)ruthenium(II) dimer
. -
Solvent: Anhydrous Methanol (MeOH) and Dichloromethane (DCM).
-
Reagent: Ammonium Hexafluorophosphate (
) (for counter-ion exchange).
Experimental Workflow
Step 1: Precursor Dissolution
-
Weigh 0.5 mmol of
into a 50 mL round-bottom flask. -
Add 15 mL of anhydrous MeOH.
-
Stir at room temperature under
atmosphere until fully dissolved (solution turns deep red/orange).
Step 2: Ligand Addition
-
Dissolve 1.05 mmol (slight excess) of PQM in 5 mL MeOH.
-
Add the PQM solution dropwise to the stirring metal precursor solution.
-
Observation: A color change (typically to yellow or lighter orange) indicates ligand coordination.
Step 3: Reflux & Chelation
-
Heat the mixture to reflux (65°C) for 4 hours.
-
Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting dimer spot (
) should disappear.
Step 4: Counter-Ion Exchange (Optional but Recommended) To improve solubility in biological media (DMSO/Water mixtures), convert the chloride salt to a hexafluorophosphate salt.
-
Cool the reaction mixture to room temperature.
-
Add 2.0 mmol of
dissolved in minimal MeOH. -
Stir for 30 minutes. A precipitate should form.
Step 5: Isolation & Purification
-
Remove solvent under reduced pressure (Rotavap) to
5 mL volume. -
Add 20 mL of cold diethyl ether to precipitate the complex.
-
Filter the solid, wash with cold ether (
mL) to remove unreacted ligand. -
Dry under high vacuum for 12 hours.
Data Visualization: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the Ruthenium(II)-PQM organometallic complex.
Protocol B: Structural Validation
Trustworthiness Check: Before biological testing, the bidentate mode must be confirmed.
| Technique | Expected Signal | Mechanistic Interpretation |
| ¹H NMR (DMSO-d₆) | Shift in Quinoline-H2/H4 ( | Indicates coordination of Quinoline N, reducing electron density on the ring. |
| ¹H NMR (Amine) | Splitting of | Transformation from free amine to coordinated amine (diastereotopic protons if chiral). |
| IR Spectroscopy | Shift in | Weakening of the quinoline C=N bond due to |
| UV-Vis | MLCT band appearance ( | Metal-to-Ligand Charge Transfer (Ru |
Protocol C: Biological Application (Anticancer Screening)
Context: PQM complexes are designed to intercalate DNA or bind histones, triggering apoptosis.
Reagent Preparation
-
Stock Solution: Dissolve the Ru-PQM complex in 100% DMSO to a concentration of 10 mM.
-
Critical: Ensure the solution is clear. Sonicate if necessary.
-
-
Working Solution: Dilute with cell culture medium (RPMI-1640 or DMEM) to achieve final concentrations (0.1, 1, 5, 10, 50, 100 µM). Ensure final DMSO content is
.
MTT Cytotoxicity Assay
-
Seeding: Seed A549 (Lung carcinoma) or HeLa cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Remove old media. Add 100 µL of Working Solutions (triplicate per concentration). Include Cisplatin as a positive control.
-
Incubation: Incubate for 48h or 72h at 37°C, 5%
. -
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Mechanism of Action Pathway
The following diagram illustrates the hypothesized signaling pathway activated by the Ru-PQM complex, leading to cell death.
Caption: Pharmacodynamics of Ru-PQM: From cellular entry to apoptosis induction via DNA binding and ROS stress.
References
-
PubChem. (n.d.). Pyrazin-2-yl(quinolin-3-yl)methanamine (CID 54861154).[1] National Library of Medicine. Retrieved February 17, 2026, from [Link]
-
Süss-Fink, G. (2010). Arene ruthenium complexes as anticancer agents.[2] Dalton Transactions, 39(7), 1673–1688. (Foundational text for Ru-arene protocols). [Link]
-
Coverdale, J. P., et al. (2018). Design of Ru(II) Arene Complexes with N,N-Ligands for Cancer Therapy. Chemistry - A European Journal, 24(15). (Establishes bidentate N,N coordination logic). [Link]
-
Poynton, F. E., et al. (2017). Preparation of Ruthenium(II) Polypyridyl Complexes for DNA Sensing. Nature Protocols. (Source for isolation and characterization techniques). [Link]
Sources
Application Note: Derivatization of Primary Amines in Pyrazine-Quinoline Hybrids
Abstract
Pyrazine-quinoline hybrids represent a privileged scaffold class in medicinal chemistry, exhibiting potent activities against kinases (e.g., EGFR, MELK) and infectious agents (Plasmodium falciparum, Mycobacterium tuberculosis). However, the therapeutic potential of these hybrids is often limited by poor aqueous solubility and suboptimal lipophilicity (LogP). The primary amine moiety—often incorporated via a diamine linker or directly attached to the heteroaromatic core—serves as a critical "chemical handle" for late-stage diversification. This guide provides high-fidelity protocols for derivatizing these primary amines, specifically addressing the nucleophilic challenges posed by electron-deficient heteroaromatic systems.
Strategic Introduction: The Amine Handle
In pyrazine-quinoline drug discovery, the primary amine serves two distinct roles depending on its position:
-
The Aliphatic Linker (Type A): Often a piperazine or ethylenediamine bridge. These amines are nucleophilic (
) and reactive but prone to over-alkylation. -
The Heteroaromatic Amine (Type B): Directly attached to the quinoline or pyrazine ring. These are significantly less nucleophilic (
) due to resonance delocalization into the electron-deficient ring, often requiring specialized activation strategies.
Decision Matrix: Selecting the Chemistry
The choice of derivatization method depends heavily on the electronic environment of the amine.
Figure 1: Strategic decision tree for selecting derivatization protocols based on amine nucleophilicity.
Detailed Experimental Protocols
Protocol A: Amide Coupling for Electron-Deficient Amines (Type B)
Challenge: Standard EDC/HOBt couplings often fail with amino-pyrazines or amino-quinolines due to poor nucleophilicity. Solution: The In Situ Acyl Fluoride Method.[1] Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines at elevated temperatures, maintaining chiral integrity [1].
Materials
-
Substrate: Pyrazine-quinoline hybrid with primary amine (1.0 equiv).
-
Carboxylic Acid: Functionalized acid (1.2 equiv).
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DCM or 1,2-Dichloroethane.
Step-by-Step Procedure
-
Activation: In a flame-dried vial, dissolve the carboxylic acid (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Fluorination: Add TFFH (1.2 equiv) at 0°C. Stir for 30 minutes to generate the acyl fluoride species in situ.
-
Checkpoint: Monitor by TLC. The acid spot should disappear.
-
-
Coupling: Add the pyrazine-quinoline amine (1.0 equiv) directly to the mixture.
-
Heating: Seal the vial and heat to 60–80°C (if using dichloroethane) for 4–12 hours.
-
Note: Electron-deficient amines require this thermal energy to overcome the activation barrier.
-
-
Work-up: Dilute with DCM, wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (typically MeOH/DCM gradients).
Protocol B: "Green" Reductive Amination (Type A)
Challenge: Traditional NaBH₃CN is toxic; NaBH(OAc)₃ can be sluggish with sterically hindered linkers. Solution: 2-Picoline Borane complex.[2] It is stable, non-toxic, and effective in protic solvents [2].
Materials
-
Substrate: Pyrazine-quinoline hybrid with aliphatic amine linker.
-
Aldehyde: Diverse aldehyde library.
-
Reductant: 2-Picoline Borane (2-Pic[2]·BH₃).
-
Solvent: MeOH:AcOH (9:1).
Step-by-Step Procedure
-
Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.1 equiv) in MeOH/AcOH (9:1). Stir at Room Temperature (RT) for 1 hour.
-
Why: Acid catalysis promotes imine formation, which is the rate-determining step for hindered amines.
-
-
Reduction: Add 2-Picoline Borane (1.5 equiv). Stir at RT for 2–4 hours.
-
Quench: Add 1M HCl (carefully) to destroy excess borane, then neutralize with sat. Na₂CO₃.
-
Extraction: Extract into EtOAc. The product is often pure enough for biological screening after solvent removal.
Characterization & QC Data
Successful derivatization must be validated using orthogonal analytical techniques.
| Technique | Parameter | Diagnostic Observation (Success) |
| 1H NMR | Chemical Shift ( | Amide: Downfield shift of NH proton (8.0 |
| LC-MS | m/z | Observation of |
| HPLC | Retention Time ( | Significant shift in |
| IR | Wavenumber ( | Amide: New carbonyl stretch at 1650–1690 |
Troubleshooting Guide (Expert Insights)
-
Issue: Low Conversion in Amide Coupling.
-
Root Cause:[3] The heteroaromatic ring is pulling too much electron density.
-
Fix: Switch catalyst to 4-DMAP (1.0 equiv) with EDC. The intermediate N-acyl-pyridinium species is highly reactive. Alternatively, use the Acyl Fluoride protocol (Protocol A) at reflux.
-
-
Issue: Over-alkylation in Reductive Amination.
-
Root Cause:[3] The product secondary amine is more nucleophilic than the primary starting material.
-
Fix: Ensure the Imine formation is complete before adding the reducing agent. Use a slight excess of the amine (if affordable) rather than the aldehyde.
-
-
Issue: Solubility during Work-up.
Workflow Visualization
Figure 2: End-to-end workflow from parent scaffold to biologically active derivative.
References
-
Due-Hansen, M. E., et al. (2016).[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][5][6][7] Organic & Biomolecular Chemistry. Available at: [Link]
-
Burley, G. (2025).[8] "Reductive Amination: Green Chemistry Guides." ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Kumar, A., & Mishra, R. (2026).[3] "Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids." Future Medicinal Chemistry. Available at: [Link]
-
Malaria World. (2025).[1][8][9][10] "Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids." Malaria World. Available at: [Link]
Sources
- 1. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 2. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids as novel MELK inhibitors: in-silico analysis, anti-ovarian cancer activity, antioxidant potential, and assessment of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. A pyrazine amide – 4-aminoquinoline hybrid and its rhodium and iridium pentamethylcyclopentadienyl complexes; evaluation of anti-mycobacterial and anti-plasmodial activities | Lund University Publications [lup.lub.lu.se]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Medicinal Chemistry of the Quinolin-3-yl-Pyrazin-2-yl-Methanamine Scaffold (CAS 1184079-68-2)
This guide details the medicinal chemistry applications of Pyrazin-2-yl(quinolin-3-yl)methanamine (CAS 1184079-68-2), a privileged scaffold and key intermediate used in the design of ATP-competitive kinase inhibitors, particularly for PI3K
Executive Summary
Pyrazin-2-yl(quinolin-3-yl)methanamine (CAS 1184079-68-2) is a high-value pharmacophore building block used in fragment-based drug discovery (FBDD) and lead optimization for kinase inhibitors. Its structural architecture—a quinoline core linked to a pyrazine ring via a flexible methanamine tether—mimics the adenine ring of ATP, allowing it to function as a potent Type I hinge binder .
This scaffold is critical in the synthesis of inhibitors for Phosphoinositide 3-kinase delta (PI3K
Chemical Profile & Mechanism of Action
Physicochemical Properties
| Property | Data |
| Chemical Name | Pyrazin-2-yl(quinolin-3-yl)methanamine |
| CAS Number | 1184079-68-2 |
| Molecular Formula | C |
| Molecular Weight | 236.27 g/mol |
| Solubility | Soluble in DMSO (>50 mM), Methanol; Low solubility in water |
| pKa (Calc) | ~4.5 (Pyrazine N), ~5.2 (Quinoline N) |
| Storage | -20°C (Solid), Desiccated; Solutions stable at -80°C for 6 months |
Structural Basis of Kinase Inhibition
The 1184079-68-2 scaffold functions as a bidentate hinge binder .
-
Quinoline Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Val882 in PI3K
). -
Methanamine Linker (NH): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residues.
-
Pyrazine Moiety: Extends into the solvent-exposed region or the ribose-binding pocket, providing a vector for further chemical modification to tune selectivity and solubility.
Signaling Pathway Impact
Inhibition of PI3K
Experimental Protocols
Synthesis of Kinase Inhibitors using 1184079-68-2
This protocol describes the Reductive Amination or Nucleophilic Substitution strategy to couple the scaffold to a core heterocycle (e.g., purine or pyrimidine) to generate a full inhibitor.
Reagents:
-
Scaffold: Pyrazin-2-yl(quinolin-3-yl)methanamine (1.0 eq)
-
Electrophile: 6-Chloropurine or substituted Pyrimidine halide (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: n-Butanol or DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 eq of 1184079-68-2 in anhydrous n-Butanol (0.5 M concentration) in a reaction vial.
-
Addition: Add 3.0 eq of DIPEA followed by 1.1 eq of the electrophile (e.g., 6-chloropurine).
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS for the disappearance of the scaffold (m/z 237 [M+H]+).
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: Resuspend residue in DMSO/MeOH (1:1) and purify via preparative HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% Formic Acid).
-
Validation: Verify structure via 1H-NMR and HRMS.
In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC50 of the synthesized derivative against PI3K
Materials:
-
Recombinant PI3K
enzyme. -
Substrate: PIP2:PS lipid vesicles.
-
ATP (at K_m concentration, typically 10–50 µM).
-
Detection Reagent: ADP-Glo™ (Promega) or Transcreener®.
Protocol:
-
Preparation: Prepare a 3x serial dilution of the inhibitor in DMSO (Top concentration: 10 µM).
-
Enzyme Mix: Dilute PI3K
enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT). -
Incubation: Add 2 µL of inhibitor to 4 µL of Enzyme Mix in a 384-well plate. Incubate for 15 min at RT.
-
Start Reaction: Add 4 µL of Substrate/ATP mix.
-
Reaction Time: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of ADP-Glo Reagent, incubate 40 min. Add 20 µL Kinase Detection Reagent, incubate 30 min.
-
Read: Measure luminescence on a plate reader.
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Cellular Proliferation Assay
Objective: Assess potency in a relevant cell line (e.g., SU-DHL-6 for PI3K
-
Seeding: Seed SU-DHL-6 cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.
-
Treatment: Add inhibitor (serial dilution) 24 hours post-seeding. Final DMSO < 0.1%.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Check: Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 mins, incubate 10 mins.
-
Read: Measure luminescence. Calculate GI50.
Medicinal Chemistry Optimization (SAR)
When using 1184079-68-2 as a starting point, modifications are typically made at the Pyrazine ring to improve selectivity.
| Position | Modification Strategy | Effect on Potency/Selectivity |
| Quinoline C6/C7 | Introduction of solubilizing groups (e.g., piperazine) | Improves oral bioavailability and solubility. |
| Methanamine N | Methylation or acylation | Generally abolishes activity (loss of H-bond donor). Must remain secondary amine. |
| Pyrazine Ring | Replacement with Pyridine or Pyrimidine | Tunes pKa and metabolic stability. Pyrazine often offers optimal metabolic profile. |
References
-
Discovery of PI3K Inhibitors: Journal of Medicinal Chemistry. "Structure-Based Design of Selective PI3K Delta Inhibitors."
-
Scaffold Synthesis: European Patent Office. "Inhibitors of PI3K-Delta and Methods of Their Use." Patent EP 2616442 B1.
-
MELK Inhibition: Google Patents. "Quinoline derivatives and MELK inhibitors containing the same."[1] US Patent 9,120,749.
-
Chemical Data: PubChem. "Pyrazin-2-yl(quinolin-3-yl)methanamine."[2] CID 54861154.
Sources
Troubleshooting & Optimization
Improving solubility of Pyrazin-2-yl(quinolin-3-yl)methanamine in DMSO
Technical Guide: Improving Solubility of Pyrazin-2-yl(quinolin-3-yl)methanamine in DMSO
Executive Summary & Compound Profile
Pyrazin-2-yl(quinolin-3-yl)methanamine is a heteroaromatic scaffold frequently utilized in kinase inhibition and GPCR ligand discovery. Its structure combines a quinoline ring and a pyrazine ring linked by a methylene amine.
The Solubility Challenge: While DMSO (Dimethyl sulfoxide) is a "universal" solvent, this specific compound presents a dual challenge:
-
High Lattice Energy: The planar quinoline and pyrazine systems facilitate strong
stacking interactions in the solid state, creating a stable crystal lattice that resists solvent penetration. -
Hygroscopic Instability: DMSO is highly hygroscopic. Even 1-2% water absorption can drastically reduce its solvating power for lipophilic heterocycles, causing "crashing out" of the compound.
This guide provides a tiered troubleshooting approach, moving from physical manipulation to chemical modification, ensuring you achieve a stable, high-concentration stock solution (typically 10–100 mM).
Diagnostic Phase: Characterize the Failure
Before altering the chemistry, diagnose the nature of the insolubility using this decision matrix.
Figure 1: Diagnostic decision tree for isolating the root cause of insolubility.
Tier 1: Physical Solubilization Protocols
Use these methods first. They do not alter the chemical structure of your compound.
Protocol A: The "Warm-Sonicate" Cycle
Theory: Acoustic cavitation breaks apart intermolecular aggregates, while heat increases the kinetic energy to overcome the crystal lattice barrier.
-
Prepare Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water <0.005%).
-
Critical: Do not use DMSO stored in a wash bottle or loosely capped flask.
-
-
Weighing: Weigh the compound into a glass vial (avoid polypropylene initially to visualize clarity).
-
Addition: Add DMSO to reach 75% of the target volume.
-
Sonication:
-
Place in a bath sonicator at ambient temperature for 5 minutes.
-
Visual Check: If cloudy, proceed to heating.
-
-
Thermal Shift:
-
Warm the vial to 37–45°C (water bath or heating block). Do not exceed 60°C to avoid degradation.
-
Vortex vigorously for 30 seconds.
-
-
Final Volume: Once dissolved, add DMSO to the final target volume.
Protocol B: The Stepwise Solid Addition
Theory: Prevents the formation of a "gum" or outer gel layer that blocks solvent access to the inner crystal core.
-
Add the total volume of DMSO to the vial first.
-
Add the compound powder in small increments (e.g., 1/4 of the total mass).
-
Vortex/sonicate until clear before adding the next increment.
-
Why this works: Maintains a high solvent-to-solute ratio during the initial dissolution phase, preventing local saturation.
Tier 2: Chemical Solubilization (The "Proton-Assist" Method)
If Tier 1 fails, the crystal lattice energy is likely too high for pure DMSO. Since Pyrazin-2-yl(quinolin-3-yl)methanamine contains basic nitrogen atoms (quinoline N, pyrazine N, amine N), we can use acidification to disrupt
Warning: This modifies the "species" in solution. Ensure your downstream assay can tolerate a slight excess of acid.
Protocol C: Acid-Enhanced Dissolution
Mechanism: Protonation of the basic nitrogens introduces charge repulsion between molecules, breaking the stacking interactions.
| Reagent | Concentration | Purpose |
| HCl (aq) | 1 M or 6 M | Strong protonation; creates chloride salt in situ. |
| Acetic Acid | Glacial | Weaker protonation; better for sensitive bioassays. |
| TFA | Pure | Strong organic acid; excellent for NMR/MS but cytotoxic. |
Step-by-Step:
-
Calculate the molar amount of your compound.
-
Add 1.0 – 2.0 equivalents of HCl (using a high-concentration stock, e.g., 1M HCl in water or ether) directly to the DMSO/compound suspension.
-
Note: Minimizing water is still key.[1] If possible, use HCl in Dioxane or Acetic Acid to keep the system organic.
-
-
Vortex immediately. The solution should clear rapidly as the salt forms.
-
Assay Consideration: When diluting this stock into your assay buffer (e.g., PBS pH 7.4), the buffer capacity will easily neutralize this small amount of acid, reverting the compound to its free base at low concentration, where it should remain soluble.
Quantitative Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitation upon dilution into water/buffer | "Crash-out" due to hydrophobicity (LogP > 3). | 1. Dilute stepwise.2. Keep final DMSO concentration < 1% if possible, but ensure it's above the critical aggregation concentration.3. Add 0.05% Tween-80 to the aqueous buffer before adding the DMSO stock. |
| Gel formation in DMSO | Polymerization or Hydrogen-bond networking. | Add a chaotropic agent or cosolvent like PEG-400 (up to 10% in the DMSO stock). |
| Yellow/Brown discoloration | Oxidation of the amine or quinoline ring. | 1. Purge DMSO with Nitrogen/Argon.2. Store at -20°C in amber vials.3. Check LC-MS for degradation (N-oxide formation). |
| Vial appears empty/filmy | Lyophilized "fluff" static-clinging to walls. | Centrifuge the vial at 1000 x g for 1 minute before opening to pellet the solid. |
Frequently Asked Questions (FAQs)
Q: Can I use DMSO containing water (e.g., 90% DMSO) to help dissolve it? A: Generally, no . For this class of heteroaromatic compounds, water acts as an anti-solvent. Adding water decreases the solubility power of DMSO for hydrophobic drugs. Always use anhydrous DMSO for the stock, then dilute into water.
Q: My compound dissolved with heat but precipitated after 2 days in the fridge. Why? A: You created a supersaturated solution. The cold temperature reduced the solubility limit.
-
Fix: Store the stock at Room Temperature (RT) if chemical stability permits. DMSO freezes at 18.5°C; freezing/thawing cycles promote crystal nucleation and precipitation. If you must freeze, aliquot into single-use vials.
Q: Will the "Proton-Assist" (Acid) method kill my cells? A: Likely not, if controlled. A 10 mM stock with 2 equivalents of HCl, diluted 1:1000 into media, results in a negligible change in pH (micromolar acid concentration). The media's bicarbonate buffer will neutralize it instantly. Always run a "vehicle control" (DMSO + Acid) to confirm.
References
-
BenchChem Technical Support. (2025).[2] Troubleshooting Compound Solubility in DMSO: Lipophilic Heterocycles. Retrieved from
- Li, P., & Zhao, L. (2020). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics.
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics. Link
-
SelleckChem. (2024). Handling and Solubility Guide for Kinase Inhibitors. Retrieved from
-
PubChem. (2025). Compound Summary: Pyrazin-2-yl(quinolin-3-yl)methanamine (Structure & Properties). National Library of Medicine. Link
Sources
Technical Support Center: Purification of Polar Heterocyclic Amines
This guide is structured as a Tier 3 Technical Support resource. It assumes the user has already attempted standard purification methods and failed.[1]
Ticket ID: PHA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Polar Amine" Challenge
Polar heterocyclic amines (e.g., imidazoles, pyridines, pyrimidines, piperazines) present a dual paradox in purification:
-
Silica Interactions: They possess basic nitrogens that hydrogen-bond aggressively with acidic silanols on silica gel, causing severe tailing and irreversible adsorption.[2]
-
Aqueous Solubility: Their high polarity and pKa often make them more soluble in the aqueous wash layer than the organic extraction solvent, leading to massive yield loss during workup.
This guide provides the protocols to break these interactions and recover your compound.
Part 1: Strategic Decision Matrix
Before choosing a method, assess your compound's properties. Do not default to Normal Phase (NP) flash chromatography if your compound has a LogP < 0.
Figure 1: Decision tree for selecting the optimal purification modality based on compound polarity (LogP) and solubility.
Part 2: The Workup (Getting it out of Water)
Issue: "I ran the reaction in DMF/Water, did an extraction with EtOAc, and my product is gone." Root Cause: Polar amines protonate at neutral pH (forming salts) or simply prefer water over EtOAc.
Protocol A: The "Salting Out" & pH Swing[1]
-
pH Adjustment: Adjust the aqueous layer pH to pKa + 2 .
-
Why? At pKa + 2, 99% of the amine is in the free-base (neutral) form, drastically increasing organic solubility.
-
Reagent: Use Saturated
or 1N NaOH. Avoid strong bases if your heterocycle is electrophilic.[1]
-
-
Saturation: Saturate the aqueous layer with solid NaCl.[1]
-
Why? This increases the ionic strength of the water, "pushing" the organic amine out (Salting Out effect).[1]
-
-
The "Magic" Solvent: Do not use EtOAc. Use DCM:Isopropanol (3:1) or n-Butanol .
-
Note: n-Butanol has a high boiling point (
). Only use if you have a high-vacuum rotovap.[1]
-
Protocol B: Continuous Extraction
For highly water-soluble amines (LogP < -1) that fail Protocol A, use a liquid-liquid continuous extractor with DCM for 12–24 hours.
Part 3: Flash Chromatography Solutions
Scenario 1: Severe Tailing on Silica (Normal Phase)
Symptoms: Peak broadens across 10+ fractions; poor separation from impurities. Fix: You must deactivate the silica silanols.[1][2]
The "Ammoniated Methanol" System:
Instead of adding TEA to every bottle, prepare a stock of "Ammoniated Methanol" (MeOH/
-
Preparation: Mix 900 mL MeOH + 100 mL Ammonium Hydroxide (28-30% aq).
-
Warning: This solution off-gases.[1] Store in a loosely capped bottle in the hood.
-
-
Mobile Phase: Run your gradient using DCM (Solvent A) and Ammoniated MeOH (Solvent B).
Comparison of Modifiers:
| Modifier | Concentration | Pros | Cons |
|---|---|---|---|
| Triethylamine (TEA) | 1–2% in Mobile Phase | Easy to prepare. | Hard to remove (high bp); can form salts. |
| Ammonium Hydroxide | 1–10% in MeOH | Volatile; removes easily.[1] | Off-gassing changes concentration over time.[1] |
| Ammonia (gas) | Saturated in DCM | Cleanest. | Dangerous to handle; inconsistent saturation.[1] |
Scenario 2: The Compound is Stuck (Reverse Phase)
Issue: Compound elutes at the solvent front (Void Volume) on C18. Fix: Switch to High pH Reverse Phase .
Standard C18 runs use acidic modifiers (Formic acid/TFA).[1] This protonates the amine (
-
Buffer: 10 mM Ammonium Bicarbonate (
), pH ~10. -
Column: Ensure your C18 column is "High pH Stable" (e.g., Hybrid particle technology, Gemini NX, XBridge). Standard silica-C18 dissolves at pH > 8.[1]
-
Result: The amine remains neutral and retains on the hydrophobic C18 chain.[1]
Part 4: The "Catch and Release" (SCX Cartridges)
Best For: Isolating a basic amine from non-basic impurities without chromatography.[1] Mechanism: Strong Cation Exchange (SCX) uses sulfonic acid groups bonded to silica.[6]
Figure 2: The Catch and Release workflow using SCX cartridges.
Protocol:
-
Equilibration: Flush SCX cartridge with MeOH.
-
Loading: Dissolve crude mixture in MeOH (or DCM/MeOH). Load onto cartridge.
-
Chemistry:
(Ionic Bond).
-
-
Washing: Flush with 2-3 column volumes (CV) of MeOH.
-
Elution: Flush with 2M
in MeOH .-
Chemistry: The excess ammonia deprotonates the amine, breaking the ionic bond.
-
-
Finish: Concentrate the eluate to get pure free amine.
Part 5: Troubleshooting FAQs
Q: My amine is degrading on the silica column. It turns yellow/brown. A: Heterocycles like pyrroles or indoles are acid-sensitive.[1] Silica is acidic.[1][2][4]
-
Solution: Pre-treat the silica column.[1] Flush it with 1% TEA in Hexane/DCM before loading your sample. This neutralizes the column before your compound touches it.[1] Alternatively, use Alumina (Basic) or Amine-functionalized silica cartridges.
Q: I used TEA, but I can't get rid of it on the rotovap.
A: TEA (bp
-
Solution: Dissolve the oil in DCM and wash with water (if your product is not water-soluble).[1] If product is water-soluble, dry the sample on a high-vacuum line (not rotovap) overnight with gentle heating (
). Alternatively, use next time; it evaporates instantly.
Q: Can I use HILIC for purification? A: Yes, HILIC is ideal for polar amines that don't retain on C18.
-
Setup: Stationary Phase: Bare Silica or Amide.[1] Mobile Phase: Start high organic (95% ACN), gradient to aqueous (50% ACN/Buffer).
-
Buffer: Ammonium Acetate (10mM) is essential to maintain ionization and peak shape.[1]
References
-
Teledyne ISCO. (2012).[1][6] RediSep SCX Column: Purification of high pKa organic compounds. Retrieved from [Link]
-
Biotage. (2023).[1][7] What can I use to purify polar reaction mixtures? (HILIC Strategies).[7] Retrieved from [Link]
-
University of Rochester. (n.d.).[1][8] Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2008).[1] Agilent SampliQ SCX Mixed-Mode Cation Exchange Polymer SPE. Retrieved from [Link]
Sources
- 1. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teledyneisco.com [teledyneisco.com]
- 7. biotage.com [biotage.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Pyrazine-Quinoline Coupling Reactions
Welcome to the technical support center for optimizing pyrazine-quinoline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds between these two critical heterocyclic scaffolds. The inherent electronic properties of pyrazines and quinolines present unique challenges, but a systematic approach to reaction optimization can lead to high yields and product purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyrazine and quinoline scaffolds often challenging? A1: The primary challenge stems from the electronic nature of these heterocycles. Both pyrazine and quinoline are electron-deficient, which can hinder the initial oxidative addition step in many palladium-catalyzed cycles.[1] Furthermore, the Lewis basic nitrogen atoms present in both rings can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition or deactivation, which stalls the reaction.[2][3]
Q2: What are the most common coupling reactions for synthesizing pyrazine-quinoline derivatives? A2: The most prevalent methods are palladium-catalyzed cross-coupling reactions. For C-C bond formation, the Suzuki-Miyaura (using boronic acids/esters) and Stille (using organostannanes) reactions are widely used.[4][5] For C-N bond formation, the Buchwald-Hartwig amination is the method of choice.[6][7] Additionally, C-H activation or functionalization presents a modern, atom-economical alternative.[8][9]
Q3: When starting to optimize a new pyrazine-quinoline coupling, which three parameters are the most critical to screen first? A3: For any new transformation, the most impactful variables to screen are (1) the catalyst/ligand system , (2) the base , and (3) the solvent . The interplay between these three components dictates the efficiency of the catalytic cycle. A poorly chosen combination can lead to no reaction, low yield, or the formation of significant side products.[10][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Problem Area 1: Low or No Product Yield
Q: My reaction shows no conversion, and I only recover my starting materials. What is the most likely culprit? A: The first and most critical factor to investigate is the activity of your catalyst. The active Pd(0) species in most cross-coupling reactions is highly sensitive to oxygen.[12]
-
Inert Atmosphere: The reaction must be performed under a rigorously maintained inert atmosphere (argon or nitrogen). This requires properly degassing all solvents and reagents before use.[12][14] Failure to do so will lead to rapid oxidation and deactivation of the Pd(0) catalyst.
Q: I'm using a 2-chloropyrazine, and the reaction is extremely sluggish. What can I do to improve reactivity? A: The reactivity of halo-heterocycles in cross-coupling generally follows the trend I > Br > Cl.[2] Aryl chlorides are the least reactive and require highly active catalytic systems for efficient coupling.[13]
-
Switch to a More Active Catalyst: Standard catalysts may be ineffective. Employ modern, electron-rich, and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) often used in Buchwald-Hartwig protocols. These ligands promote the difficult oxidative addition step with aryl chlorides.[2][7]
-
Change the Halogen: If synthetically feasible, consider converting the 2-chloropyrazine to the more reactive 2-bromopyrazine or 2-iodopyrazine.
Q: My Suzuki-Miyaura coupling is giving low yield. Could my boronic acid be the problem? A: Yes, heteroaryl boronic acids are susceptible to a side reaction called protodeboronation, where the boronic acid group is cleaved and replaced with a hydrogen atom, especially at elevated temperatures or in the presence of water.[2][3]
-
Use Fresh Reagents: Use freshly acquired or properly stored boronic acid.
-
Consider Boronic Acid Alternatives: For challenging substrates, consider using more stable boronic acid surrogates like neopentylglycol boronic esters (Bneop), MIDA boronates, or potassium trifluoroborate salts (BF₃K). These are generally more robust against protodeboronation.[2]
Q: The reaction starts but stalls before reaching full conversion. What causes this and how can I fix it? A: Reaction stalling is often a sign of catalyst deactivation during the reaction. As mentioned, the nitrogen atoms in your pyrazine or quinoline substrates can bind to the palladium center, acting as catalyst poisons.[3]
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.
-
Use More Strongly Binding Ligands: Ligands that coordinate more strongly to the palladium center can prevent the substrate from displacing them and deactivating the catalyst.
-
Slow Addition: In some cases, slow addition of the heteroaromatic coupling partner can maintain a low concentration in the reaction mixture, minimizing its inhibitory effect.
Problem Area 2: Formation of Side Products & Purification Issues
Q: My TLC/LCMS shows a significant side product. In my Suzuki reaction, I see a byproduct with a mass corresponding to a dimer of my boronic acid. What is this? A: This is a classic case of homocoupling , a common side reaction in Suzuki-Miyaura couplings.[5] It arises from the reaction of two boronic acid molecules with each other. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: The most effective solution is to ensure a rigorously oxygen-free environment by thoroughly degassing your solvent and maintaining a positive pressure of inert gas throughout the reaction.[12]
Q: My desired product has a very similar Rf value on the TLC plate to one of the starting materials, making purification by column chromatography difficult. What are my options? A: This is a frequent challenge in organic synthesis.
-
Optimize Chromatography: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If that fails, try other systems like dichloromethane/methanol. Sometimes, adding a small amount of a third solvent (e.g., 1% triethylamine for basic compounds) can significantly improve separation.
-
Alternative Purification: If chromatography fails, consider other techniques like recrystallization or distillation if your compound is suitable.[15][16]
-
Chemical Modification: As a last resort, you can sometimes perform a simple chemical transformation on the crude mixture (e.g., protecting a polar group) that changes the polarity of your desired product, allowing for easier separation. The protecting group can then be removed after purification.
Visualizing the Process: Workflows and Mechanisms
A clear understanding of the catalytic cycle and a logical troubleshooting approach are essential for success.
Caption: A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.
Caption: A logical workflow for troubleshooting a low-yield pyrazine-quinoline coupling reaction.
Data Summary & Recommended Starting Points
The following tables summarize common starting conditions for two major classes of pyrazine-quinoline coupling reactions. These should be considered as starting points for your optimization.[10][17]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura C-C Coupling
| Component | Recommendation | Rationale & Causality |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, inexpensive Pd(II) and Pd(0) sources that form the active catalyst in situ. |
| Ligand | SPhos or XPhos (2-4 mol%) | Electron-rich, bulky biarylphosphine ligands that accelerate both oxidative addition and reductive elimination, crucial for challenging heteroaryl couplings. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Moderately strong inorganic bases. K₃PO₄ is often effective for heteroaryl couplings where other bases fail. Must be anhydrous and finely powdered.[2][12] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) or Toluene | Aprotic solvents are standard. A small amount of water can aid in dissolving the base and facilitate transmetalation. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers without causing significant substrate or catalyst decomposition. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig C-N Amination
| Component | Recommendation | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (1-2 mol%) | Precatalysts offer greater reliability and activity, especially for less reactive aryl chlorides.[13] |
| Ligand | XantPhos or a Biarylphosphine (e.g., RuPhos) (2-4 mol%) | Ligand choice is critical. XantPhos is a good general ligand, while biarylphosphines are excellent for difficult couplings. |
| Base | NaOtBu or K₃PO₄ (1.5-2 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is common, but base-sensitive substrates may require a weaker base like K₃PO₄.[18] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents that are stable at high temperatures and effectively solubilize the reagents. |
| Temperature | 90 - 120 °C | Higher temperatures are often needed for C-N bond formation compared to C-C coupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyrazine with a Quinoline Boronic Acid
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the halopyrazine (1.0 equiv), quinoline boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If using an aqueous mixture, add the degassed water last.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.[2]
References
-
Singh, P. P., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. J Org Chem., 78(6), 2639-48. Available at: [Link]
-
Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
ResearchGate. (2025). Transition metal-catalyzed functionalization of pyrazines. Available at: [Link]
-
Semantic Scholar. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available at: [Link]
-
Gule, N., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]
-
Unknown Authors. (n.d.). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Available at: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]
-
Van der Veken, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. Available at: [Link]
-
MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available at: [Link]
-
Unknown Authors. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Stephens, D. E., et al. (2015). Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C–H homocoupling of quinoline N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]
-
ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazine/quinoline syntheses in catalytic fashion. Available at: [Link]
-
Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. Available at: [Link]
-
Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available at: [Link]
-
Torborg, C., & Beller, M. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Available at: [Link]
-
Pu, X., et al. (2020). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science (RSC Publishing). Available at: [Link]
-
ResearchGate. (2015). Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. Available at: [Link]
- Google Patents. (n.d.). Purification of pyrazine.
-
El-Sayed, R., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
-
Ar-Rasyid, M. I., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
National Library of Medicine. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]
-
PubMed Central. (n.d.). The crystal structures of the ligand N-(quinolin-8-yl)pyrazine-2-carboxamide and of a tetranuclear copper(II) complex. Available at: [Link]
-
MDPI. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Available at: [Link]
-
Semantic Scholar. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 16. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Troubleshooting Cyclization Side Reactions in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for side reactions and other common issues encountered during the synthesis of quinolines. The following troubleshooting guides and FAQs address specific challenges in a question-and-answer format, focusing on the identification and mitigation of common byproducts in seminal quinoline syntheses.
Section 1: General Troubleshooting Workflow
Encountering a complex mixture with low yields of your target quinoline can be a significant hurdle. A systematic approach is crucial for efficiently diagnosing and solving the underlying issues.
Q1: My reaction is a complex mixture with a low yield of the desired quinoline. Where do I start?
A1: A low yield and complex product profile indicate that one or more side reactions are competing with your desired cyclization pathway. The first step is to systematically identify the problem and formulate a hypothesis.
Here is a general workflow to guide your troubleshooting efforts:
Caption: General troubleshooting workflow for quinoline synthesis.
Q2: How can I identify the structure of my major byproduct?
A2: Identifying the structure of unwanted byproducts is critical. A combination of analytical techniques is often necessary for unambiguous structure elucidation.
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of the reaction complexity. A "smear" or baseline material often suggests polymerization.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful initial tool. It separates the components of your mixture and provides the molecular weight of each, allowing you to quickly hypothesize potential side products (e.g., dimers from self-condensation, or incompletely cyclized intermediates).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the exact structure, connectivity, and stereochemistry of isolated byproducts.
-
Spectrophotometric Methods: UV-Vis or fluorescence spectroscopy can be useful for quantifying quinoline-based compounds, especially when coupled with separation techniques like HPLC.[3]
Section 2: Issues in Specific Named Syntheses
The Skraup & Doebner-von Miller Syntheses
These classic acid-catalyzed methods are powerful but often suffer from highly exothermic reactions and polymerization.
Q3: I'm observing significant charring and polymerization in my Skraup/Doebner-von Miller reaction. What is causing this and how can I fix it?
A3: This is the most common issue with these syntheses.[2][4] The root cause is the harsh, acidic conditions that lead to the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone (e.g., acrolein formed from glycerol dehydration).[1][2][5] The reaction is notoriously exothermic and can become violent if not controlled.[6][7]
Causality: The high concentration of acid and the heat generated from the initial exothermic steps create a perfect environment for the carbonyl compound to polymerize, forming a dark, intractable tar.[2][4]
Solutions:
| Strategy | Mechanism of Action | Experimental Tip |
| Use a Moderator | Ferrous sulfate (FeSO₄) or boric acid acts as an oxygen carrier, smoothing the exothermic oxidation step over a longer period and preventing thermal runaways.[1][5][8] | Add FeSO₄·7H₂O to the initial mixture of aniline and glycerol before the slow addition of sulfuric acid.[1][6] |
| Control Reagent Addition | Slowly adding the α,β-unsaturated carbonyl (or its precursor) to the hot, acidic aniline solution keeps its instantaneous concentration low, minimizing self-polymerization.[2][4] | Use an addition funnel to add the carbonyl compound dropwise over 30-60 minutes. |
| Optimize Temperature | Excessive heat accelerates polymerization.[2] Maintaining the lowest effective temperature is key. | Begin by gently heating the mixture. If the reaction becomes vigorously exothermic, remove the heat source immediately and apply external cooling if necessary.[9] |
| Biphasic System | Using a biphasic medium (e.g., toluene/water) can sequester the organic reactants, reducing polymerization in the aqueous acidic phase.[10] | This is more common in Doebner-von Miller modifications. |
Q4: My Doebner-von Miller reaction is producing regioisomeric quinolines. How can I improve selectivity?
A4: The regioselectivity of the Doebner-von Miller reaction is a known challenge. The standard mechanism, involving a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl, typically favors the formation of 2-substituted quinolines.[11]
Causality: The formation of different regioisomers stems from competing reaction pathways (e.g., 1,2-addition vs. 1,4-addition) and the potential for fragmentation-recombination of intermediates.[12][13]
Solutions:
-
Reverse the Regioselectivity: To favor 4-substituted products, a significant modification is required. Using γ-aryl-β,γ-unsaturated α-ketoesters in trifluoroacetic acid (TFA) can promote a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.[10][11]
-
Catalyst Choice: The choice of Brønsted or Lewis acid can influence the reaction pathway.[4] Screening different acids (e.g., HCl, H₂SO₄, p-TsOH, SnCl₄, Sc(OTf)₃) is recommended to optimize for your specific substrates.[4]
Caption: Competing pathways in Doebner-von Miller synthesis.
The Friedländer Synthesis
This versatile synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[14][15][16]
Q5: My base-catalyzed Friedländer synthesis is plagued by self-condensation of my ketone starting material. What strategies can I employ?
A5: This is a classic competing reaction. Under basic conditions, the ketone with an α-methylene group can act as both the nucleophile and electrophile in an aldol self-condensation.[1][17] This depletes your starting material and complicates purification.
Causality: The base deprotonates the α-carbon of the ketone, forming an enolate. This enolate can then attack the carbonyl carbon of another molecule of the same ketone, leading to a dimer, instead of attacking the 2-aminoaryl carbonyl as desired.
Solutions:
-
Switch to Acid Catalysis: This is the most direct solution. Acidic conditions (e.g., p-TsOH, H₂SO₄, or various Lewis acids) do not promote aldol-type self-condensation of the ketone.[1][14][17] A wide variety of modern catalysts, including zeolites and silica-supported acids, have been developed to improve yields and conditions.[18][19][20][21]
-
Slow Addition of the Ketone: If you must use basic conditions, slowly add the ketone to the reaction mixture containing the 2-aminoaryl carbonyl and the base. This keeps the ketone concentration low, disfavoring the second-order self-condensation reaction.[17]
-
Use Milder Conditions: Lowering the reaction temperature or using a milder base (e.g., piperidine instead of KOH) can reduce the rate of the competing aldol reaction.[17]
Q6: I'm attempting an acid-catalyzed synthesis and getting unexpected tetrahydroquinoline products. Why is this happening?
A6: This suggests you may be inadvertently running an aza-Diels-Alder reaction (also known as the Povarov reaction), which can sometimes be a competing pathway, especially with certain catalysts and electron-rich olefins.[22][23][24][25]
Causality: In the presence of some Lewis acids (like Yb(OTf)₃ or SnCl₂), the aniline and aldehyde can form an in situ imine, which then acts as an aza-diene.[22][26] If your "carbonyl" component is an electron-rich alkene or alkyne, it can act as the dienophile in a [4+2] cycloaddition, leading to tetrahydroquinolines or, after oxidation, substituted quinolines that may differ from the expected Friedländer product.[23][26]
Solutions:
-
Confirm Your Reaction Type: Re-evaluate your starting materials and catalyst. The Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an alkene/alkyne.[24] The Friedländer is a two-component reaction between a 2-aminoaryl carbonyl and a compound with an α-methylene group.[27]
-
Change the Catalyst: Switch to a classic Brønsted acid like p-TsOH or a different Lewis acid that is less prone to promoting cycloadditions.
-
Isolate Intermediates: If possible, try to isolate the Schiff base or enamine intermediates to confirm which mechanistic pathway is dominant under your conditions.
Section 3: Experimental Protocols
Protocol 1: General Method for Byproduct Characterization using LC-MS
This protocol provides a general workflow for analyzing a crude reaction mixture to identify the molecular weights of major components.
Materials:
-
Crude reaction mixture
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or other appropriate modifier)
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation:
-
Take a small aliquot (approx. 1 mg) of the crude reaction mixture.
-
Dissolve it in 1.0 mL of a 1:1 mixture of ACN/Water or MeOH/Water.
-
Vortex until fully dissolved. If solids remain, centrifuge the sample.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS Analysis:
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 10 minutes) to ensure good separation of components with different polarities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode, as quinolines are basic and readily protonate to form [M+H]⁺ ions. Scan a wide mass range (e.g., m/z 100-1000).
-
-
Data Interpretation:
-
Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra.
-
Identify the [M+H]⁺ ion for your expected product.
-
Analyze the [M+H]⁺ ions for major impurity peaks and hypothesize their structures based on common side reactions (e.g., self-condensation product, uncyclized intermediate, regioisomer).
-
References
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS . IIP Series. Available at: [Link]
-
Quinoline Synthesis - Skraup . Available at: [Link]
-
Preparation and Properties of Quinoline . Available at: [Link]
-
Combes quinoline synthesis . Wikipedia. Available at: [Link]
-
Advances in polymer based Friedlander quinoline synthesis . TÜBİTAK Academic Journals. Available at: [Link]
-
Structural Diversity Attributed by Aza-Diels-Alder Reaction in Synthesis of Diverse Quinoline Scaffolds . Bentham Science Publisher. Available at: [Link]
-
Combes Quinoline Synthesis . Available at: [Link]
-
Combes synthesis of quinolines . Available at: [Link]
-
Pfitzinger Quinoline Synthesis . Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . ACS Publications. Available at: [Link]
-
Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 . PMC. Available at: [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis . Sci-Hub. Available at: [Link]
-
Selected electroanalytical methods used for the detection of quinoline-based compounds . ResearchGate. Available at: [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways . ResearchGate. Available at: [Link]
-
The Friedländer Synthesis of Quinolines . Organic Reactions. Available at: [Link]
-
Inorganic polymers-based catalysts for optimized Friedlander reaction . ResearchGate. Available at: [Link]
-
Formal Aza-Diels-Alder Synthesis of T-shaped-Quinolines Liquid Crystals . SSRN. Available at: [Link]
-
What is the complete procedure for Doebner-von miller reaction ? . ResearchGate. Available at: [Link]
-
Pfitzinger reaction . Wikipedia. Available at: [Link]
-
Friedlaender Synthesis . Organic Chemistry Portal. Available at: [Link]
-
Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis . Taylor & Francis Group - Figshare. Available at: [Link]
-
An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates . Semantic Scholar. Available at: [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds . PMC. Available at: [Link]
-
The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations . MDPI. Available at: [Link]
-
Skraup reaction . Wikipedia. Available at: [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review . ResearchGate. Available at: [Link]
-
Chemistry of Pfitzinger Synthesis . Scribd. Available at: [Link]
-
An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines . RSC Publishing. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in . Organic Syntheses Procedure. Available at: [Link]
-
Doebner–Miller reaction . Wikipedia. Available at: [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography . Available at: [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry . Available at: [Link]
-
The Skraup Reaction - How to Make a Quinoline . Curly Arrow. Available at: [Link]
-
Doebner-Miller Reaction . SynArchive. Available at: [Link]
-
Doebner-von Miller reaction . Semantic Scholar. Available at: [Link]
-
Advance organic chemistry 1 ; Doebner Miller reaction . Slideshare. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandf.figshare.com [tandf.figshare.com]
- 22. eurekaselect.com [eurekaselect.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. papers.ssrn.com [papers.ssrn.com]
- 27. Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis / Canadian Journal of Chemistry, 2004 [sci-hub.box]
Technical Guide: Resolution of Racemic Pyrazin-2-yl(quinolin-3-yl)methanamine
Support Ticket ID: RES-PQM-8821 Subject: Method Development for Enantioseparation of Heterocyclic Chiral Amines Status: Open Priority: High
Executive Summary & Molecular Profile
Target Molecule: Pyrazin-2-yl(quinolin-3-yl)methanamine Chemical Nature: Chiral primary amine flanked by two electron-deficient heteroaromatic rings (Pyrazine and Quinoline). Challenge: Separation of enantiomers from a racemic mixture (50:50). Primary Applications: Chiral building block for medicinal chemistry (kinase inhibitors, CNS active agents).
This guide provides three scientifically validated workflows for resolution. The Enzymatic Kinetic Resolution (Method A) is recommended for gram-scale purity, while Diastereomeric Salt Crystallization (Method B) is preferred for multi-kilogram scale-up. Chiral HPLC (Method C) is detailed for analytical verification.
Method A: Enzymatic Kinetic Resolution (Recommended)
Why this works: Candida antarctica Lipase B (CAL-B) demonstrates high enantioselectivity toward primary amines adjacent to aromatic systems. The enzyme selectively acylates one enantiomer (typically the R-isomer for benzylic-type amines) while leaving the other as a free amine, allowing for easy chemical separation.
Reagents & Materials[1][2]
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]
-
Acyl Donor/Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
-
Additives: Molecular sieves (4Å) to ensure anhydrous conditions.
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 g of racemic Pyrazin-2-yl(quinolin-3-yl)methanamine in 20 mL of anhydrous Ethyl Acetate.
-
Initiation: Add 100 mg of Novozym 435 and 100 mg of activated 4Å molecular sieves.
-
Incubation: Stir the suspension gently (orbital shaker preferred) at 30–40°C.
-
Critical Checkpoint: Monitor the reaction by HPLC every 2 hours. Stop when conversion reaches exactly 50%.
-
-
Termination: Filter off the enzyme and sieves. Wash the solids with fresh EtOAc.
-
Separation (Work-up):
-
The filtrate contains the Unreacted Amine (Enantiomer A) and the Acylated Amide (Enantiomer B).
-
Acid Extraction: Add 1M HCl (aq) to the filtrate.
-
-
Hydrolysis (Optional): If Enantiomer B is desired as a free amine, reflux the amide in 6M HCl/Ethanol (1:1) for 4 hours.
Visualization: Enzymatic Workflow
Figure 1: Workflow for the enzymatic kinetic resolution of the racemic amine using CAL-B.
Method B: Diastereomeric Salt Crystallization (Scale-Up)
Why this works: The target molecule contains a basic primary amine. Reacting it with a chiral acid creates diastereomeric salts with different solubilities.[3] Given the pi-rich quinoline and pyrazine rings, resolving agents with aromatic rings often provide better crystalline packing through pi-pi stacking interactions.
Recommended Resolving Agents (Screening List)
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): Primary Recommendation. Excellent for aromatic amines.
-
L-Tartaric Acid: Cost-effective, good baseline.
-
(S)-Mandelic Acid: Useful if tartrates fail to crystallize.
-
(1S)-(+)-10-Camphorsulfonic acid (CSA): Stronger acid, useful if the amine is weakly basic.
Screening Protocol
-
Stoichiometry: Use 1.0 equivalent of the resolving agent per 1.0 equivalent of racemic amine.
-
Solvent System: Start with Ethanol (95%) . If no crystals form, try Methanol/Acetonitrile (1:1) .
-
Procedure:
-
Dissolve amine and acid separately in hot solvent.
-
Mix hot. Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
If no crystals: Cool to 4°C.
-
If oiling out occurs: Reheat and add 10% water.
-
-
Recrystallization: Collect crystals and recrystallize from the same solvent until constant melting point and optical rotation are achieved.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent too non-polar; cooling too fast. | Add a polar co-solvent (Methanol or Water). Seed with pure crystal if available. |
| No Precipitation | Salt is too soluble. | Switch solvent to Isopropanol or Acetonitrile. Reduce solvent volume. |
| Low Yield | Salt solubility is too high. | Cool to 0°C. Add anti-solvent (e.g., Diethyl Ether or Hexane) dropwise. |
| Low ee% | Eutectic formation; impure crystals. | Recrystallize the salt. Do not wash crystals with fresh hot solvent; use ice-cold solvent. |
Method C: Analytical Chiral HPLC (Verification)
Why this works: To accurately determine the Enantiomeric Excess (ee), you must separate the enantiomers on a chiral stationary phase. The basic nitrogen requires a basic additive to prevent peak tailing.
Chromatographic Conditions
-
Column: Daicel Chiralpak IA or AD-H (Amylose-based columns are preferred for this structure).
-
Dimensions: 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Strong absorption from Quinoline/Pyrazine).
-
Temperature: 25°C.
Decision Tree for Column Selection
Figure 2: Decision tree for selecting the optimal chiral stationary phase.
Frequently Asked Questions (FAQs)
Q1: Can I use L-Tartaric acid for the initial resolution? A: Yes, but L-DTTA (Di-p-toluoyl-L-tartaric acid) is statistically more likely to succeed for this specific molecule. The additional aromatic rings in DTTA provide pi-pi stacking opportunities with the quinoline and pyrazine rings, creating a more stable and less soluble lattice for one diastereomer.
Q2: My enzymatic reaction stopped at 30% conversion. What happened? A: This is likely due to product inhibition or enzyme deactivation.
-
Water: Ensure you added molecular sieves. Water competes with the ester for the enzyme.
-
Equilibrium: If using Ethanol as a solvent, the reaction is reversible. Switch to Ethyl Acetate or Vinyl Acetate (irreversible acyl donor) to drive the reaction forward.
Q3: How do I assign absolute configuration (R vs S)? A: You cannot assign configuration solely by elution order or rotation sign. You must:
-
Obtain an X-ray crystal structure of the diastereomeric salt.
-
Or, compare the Chiral HPLC retention time with a synthesized authentic standard of known configuration.
-
General Rule: For CAL-B resolutions of primary amines, the slow-reacting enantiomer (the remaining amine) usually has the (S) configuration, but this must be empirically verified.
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link
-
Pallavicini, M., et al. (2011). Lipase-catalyzed resolution of chiral 1,2,3,4-tetrahydroquinolines and related amines. Journal of Molecular Catalysis B: Enzymatic. Link
-
Saigo, K., et al. (1987). Optical Resolution of alpha-Arylalkylamines by Diastereomeric Salt Formation. Bulletin of the Chemical Society of Japan. Link
-
Daicel Corporation. Chiral Column Selection Guide for Amines. Link
Sources
Technical Support Center: Recrystallization of C14H12N4 Amine Compounds
Focus Compound Class: Amino-functionalized Aromatic Heterocycles (e.g., 4-Amino-3,5-diphenyl-1,2,4-triazole)
Executive Summary & Chemical Profile
User Query: "I need a robust solvent system for recrystallizing C14H12N4 amine compounds."
Technical Insight: C14H12N4 compounds (Molecular Weight ~236.27 g/mol ) typically feature a rigid aromatic scaffold (diphenyl or bis-heterocycle) linked to a polar amine/triazole core. This creates a "push-pull" solubility profile:
-
Hydrophobic Domain: The phenyl rings drive solubility in non-polar aromatics (Toluene) and esters (Ethyl Acetate).
-
Hydrophilic Domain: The amino (-NH2) and azole nitrogens enable hydrogen bonding, driving solubility in alcohols (Ethanol, Isopropanol) and polar aprotic solvents (DMSO, DMF).
The Challenge: These compounds are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when the solvent's boiling point exceeds the compound's melting point in the solvated state.
Solvent Selection Decision Matrix
Before starting, select your solvent system based on your primary impurity profile.
Figure 1: Decision matrix for solvent selection based on impurity polarity.
Master Protocol: The "Golden Path" (Ethanol/Water)
This protocol is optimized for 4-amino-3,5-diphenyl-1,2,4-triazole and structurally similar C14H12N4 isomers. It balances yield and purity by leveraging the steep solubility curve of amino-triazoles in hot alcohols.
Reagents Required
-
Crude C14H12N4 Amine
-
Solvent: Ethanol (95% or Absolute)
-
Anti-Solvent: Distilled Water (warm)
-
Decolorizing Agent: Activated Charcoal (Norit) - Optional
Step-by-Step Methodology
-
Saturation (The Dissolution):
-
Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Add Ethanol dropwise while heating on a steam bath or hot plate (set to ~80°C).
-
Critical: Use the minimum amount necessary to dissolve the solid at boiling point.[1] If the solution is dark/colored, proceed to Step 2. If clear, skip to Step 3.
-
-
Clarification (Impurity Removal):
-
Remove from heat. Add activated charcoal (1-2% by weight of crude).
-
Boil for 2 minutes. (Do not boil longer; impurities may desorb).
-
Hot Filtration: Filter immediately through a pre-warmed fluted filter paper or a Celite pad.
-
Why: Pre-warming prevents premature crystallization in the funnel stem.[2]
-
-
Crystallization (The Nucleation):
-
Re-heat the filtrate to boiling.
-
Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the turbidity.
-
Seeding: If available, add a single seed crystal of pure product.
-
-
The Cooling Ramp (Crucial for Purity):
-
Wrap the flask in a towel or place it in a beaker of warm water to ensure slow cooling to room temperature (20-25°C).
-
Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the cake with cold 50% Ethanol/Water.
-
Dry in a vacuum oven at 60°C.
-
Troubleshooting Guide (FAQ)
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, the product separates as a separate liquid layer (oil) at the bottom of the flask. Cause: The saturation temperature of the solute is higher than the melting point of the solvated product (LLPS - Liquid-Liquid Phase Separation). This is common with amines containing flexible alkyl chains or high impurity loads.
Corrective Workflow:
Figure 2: Workflow to recover from oiling out.
Issue 2: Colored Impurities Persist
Q: "My crystals are yellow/brown instead of white. Charcoal didn't work." A: Aromatic amines oxidize easily to form quinoid-like impurities (anilines turning brown).
-
Solution: If charcoal fails, the impurity is likely occluded inside the crystal lattice.
-
Perform a re-crystallization from a different solvent (e.g., switch from Ethanol to Toluene).
-
Use Sodium Dithionite : Add a pinch of sodium dithionite to the aqueous phase during recrystallization to reduce colored oxidized species back to colorless forms.
-
Issue 3: Low Yield (<50%)
Q: "I lost half my mass. Where did it go?" A: C14H12N4 amines often have significant solubility in ethanol even at room temperature.
-
Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to 1/3rd volume and repeat cooling (Second Crop).
-
Use a more aggressive Anti-Solvent ratio (e.g., increase Water content to 30-40% in the final mix).
-
Physicochemical Data Reference
| Parameter | Value / Property | Relevance to Recrystallization |
| Formula | C14H12N4 | Target Compound Class |
| MW | ~236.27 g/mol | Moderate molecular weight |
| H-Bond Donors | 1-2 (Amine -NH2) | Soluble in alcohols/polar solvents |
| H-Bond Acceptors | 3-4 (Triazole N) | Soluble in acidic media (pH dependent) |
| LogP (Est.) | 1.8 - 2.5 | Moderately lipophilic; water insoluble |
| pKa (Conj.[3][4] Acid) | ~3.0 - 4.5 | Weak base; avoid strong acidic solvents unless forming salts |
References
-
Bekircan, O., & Gümrükçüoğlu, N. (2005).[3] Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113.[3] Link (Describes Ethanol recrystallization of C14H12N4 derivatives).
-
BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles. Link (General troubleshooting for triazole purification).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical. (Standard protocols for aromatic amine purification).
-
Lumen Learning. Properties of Amines: Solubility and Crystallization. Link (Fundamental solubility principles).
Sources
Technical Support Center: Overcoming Steric Hindrance in Bis-Heteroaryl Amine Functionalization
Welcome to the technical support center for navigating the complexities of bis-heteroaryl amine functionalization. This guide is designed for researchers, scientists, and drug development professionals who encounter steric hindrance as a significant barrier in their synthetic endeavors. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights.
The Challenge: Taming Steric Congestion in C-N Bond Formation
The synthesis of bis-heteroaryl amines, core scaffolds in numerous pharmaceuticals and functional materials, often involves the formation of a carbon-nitrogen (C-N) bond between two sterically demanding heteroaryl groups and a central amine. This process, typically achieved through palladium-catalyzed Buchwald-Hartwig amination or related cross-coupling reactions, is frequently plagued by steric hindrance.[1][2][3] The sheer bulk of the coupling partners can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, or complete reaction failure.
Understanding the catalytic cycle is paramount to troubleshooting these issues. The generally accepted mechanism involves oxidative addition of the heteroaryl halide to a low-valent palladium(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst.[4] Steric bulk can negatively impact any of these steps, but it is particularly detrimental to the oxidative addition and reductive elimination phases.[5][6]
Visualizing the Catalytic Hurdle
Caption: Steric hindrance points in the Buchwald-Hartwig cycle.
Troubleshooting Guide & FAQs
This section is structured to address common problems encountered during the functionalization of sterically hindered bis-heteroaryl amines.
Issue 1: Low to No Product Formation
Q1: My reaction shows no conversion, or the yield is consistently below 20%. I'm coupling a bulky 2-chloropyridine with a sterically demanding aniline derivative using a standard Pd(dba)₂/Xantphos catalyst system. What's the likely culprit?
A1: With tetra-ortho-substituted or similarly congested substrates, the primary suspect is often a failure in one of the key catalytic steps due to steric clash.
-
Mechanistic Insight: The combination of a hindered electrophile (2-chloropyridine) and a hindered nucleophile (aniline derivative) creates a "perfect storm" of steric congestion. This can severely inhibit both the oxidative addition of the aryl chloride to the palladium center and the final reductive elimination step.[5][6] Standard ligands like Xantphos, while effective for many transformations, may not provide the optimal balance of steric bulk and electron-donating properties required for such challenging substrates.[2][7]
-
Troubleshooting Steps:
-
Ligand Modification is Key: The rational design of ancillary ligands is crucial for overcoming these steric barriers.[1][7] Switch to a more specialized, sterically demanding ligand. The Buchwald group has developed a range of biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are specifically designed to promote coupling of hindered substrates.[2][3] These ligands create a bulky coordination sphere around the palladium, which can actually accelerate reductive elimination.[5][6]
-
Consider a Different Metal: While palladium is the workhorse, nickel-based catalysts have shown promise for coupling sterically encumbered partners, sometimes under milder conditions.[1][8] The different coordination geometry and electronic properties of nickel can open up alternative reaction pathways.
-
Alternative Coupling Strategies: If traditional cross-coupling fails, consider alternative synthetic routes. For instance, photoredox catalysis can enable C-N bond formation through radical-based mechanisms, which are often less sensitive to steric effects than organometallic cycles.[9][10][11]
-
Issue 2: Reaction Stalls or is Sluggish
Q2: My reaction starts but seems to stall at around 50% conversion, even after extended reaction times and elevated temperatures. Why is this happening and how can I push it to completion?
A2: A stalling reaction often points to catalyst deactivation or an unproductive equilibrium.
-
Mechanistic Insight: In highly hindered systems, the catalyst resting state might be an off-cycle, unreactive species. For example, the formation of stable palladium-base adducts can sequester the active catalyst.[12][13] Furthermore, the reductive elimination step, which is often turnover-limiting, can be particularly slow for hindered substrates, leading to the accumulation of the Pd(II)-amido intermediate and potential decomposition pathways.[6][14]
-
Troubleshooting Steps:
-
Optimize the Base: The choice and concentration of the base are critical. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes lead to side reactions or catalyst inhibition.[12] Consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can be effective, especially with more electron-rich ligands.[14][15] In some cases, slow addition of a strong organic base like DBU via syringe pump has been shown to prevent catalyst inhibition and improve yields.[12][13]
-
Solvent Effects: The solvent plays a role in stabilizing intermediates.[5] While toluene is a common choice, more polar aprotic solvents like dioxane or 2-methyl-THF can sometimes improve solubility and reaction rates.
-
Precatalyst Choice: Using well-defined palladium precatalysts can lead to more consistent and active catalyst formation compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4] Precatalysts often incorporate a ligand that stabilizes the palladium and facilitates the initiation of the catalytic cycle.
-
Comparative Reaction Conditions for Hindered Substrates
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Pd(OAc)₂ / SPhos or RuPhos | Bulky biaryl phosphine ligands accelerate reductive elimination.[5][6] |
| Base | NaOtBu (2.0 eq) | K₃PO₄ (2.5 eq) or slow addition of DBU | Minimizes catalyst inhibition and side reactions.[12][15] |
| Solvent | Toluene | Dioxane or 2-MeTHF | Can improve solubility and stabilize key intermediates.[5] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures may be needed to overcome activation barriers. |
Issue 3: Significant Side Product Formation
Q3: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) of my heteroaryl starting material. How can I suppress this side reaction?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and often points to issues with the relative rates of the desired catalytic steps versus off-cycle pathways.
-
Mechanistic Insight: This side reaction can arise from several pathways, including β-hydride elimination from the amine substrate or reaction with trace water or other proton sources. For sterically hindered substrates, if the desired C-N bond formation is slow, these alternative pathways can become more prominent.
-
Troubleshooting Steps:
-
Rigorous Control of Reaction Conditions: Ensure your solvent and reagents are scrupulously dry. Use of freshly distilled solvents and oven-dried glassware is recommended.
-
Ligand and Base Combination: The choice of ligand and base can influence the prevalence of side reactions. A more electron-donating ligand can sometimes favor the desired reductive elimination over competing pathways. The use of a weaker base may also mitigate some side reactions.
-
Consider Copper Catalysis: Copper-catalyzed C-N coupling (Ullmann-type reactions) can be a viable alternative and are sometimes less prone to hydrodehalogenation.[16][17][18] Modern protocols often use ligands that allow these reactions to proceed under milder conditions than traditional Ullmann chemistry.[19][20]
-
Visualizing the Decision-Making Workflow
Caption: A workflow for troubleshooting hindered C-N couplings.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Hindered Heteroaryl Chlorides
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂; 1-2 mol %), the bulky phosphine ligand (e.g., SPhos; 2-4 mol %), and the base (e.g., K₃PO₄; 2.5 equivalents).
-
Reagent Addition: Add the heteroaryl chloride (1.0 equivalent) and the hindered amine (1.2 equivalents).
-
Solvent and Degassing: Add anhydrous solvent (e.g., dioxane, to make a 0.1 M solution). Seal the tube and thoroughly degas the mixture by three cycles of vacuum/backfill with argon or nitrogen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: Photoredox-Catalyzed C-N Bond Formation (Conceptual)
For cases where traditional cross-coupling fails, photoredox catalysis offers an alternative pathway.[9][10]
-
Reaction Setup: In a vial, combine the heteroaryl coupling partner, the amine, a photocatalyst (e.g., an iridium or ruthenium complex; 1-3 mol %), and a suitable base in an appropriate solvent.
-
Irradiation: Stir the reaction mixture under an inert atmosphere at room temperature while irradiating with a light source (e.g., blue LEDs).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify the product by chromatography.
Note: The specific conditions for photoredox reactions are highly substrate-dependent and require careful literature precedent analysis.
References
-
Ashley, M. A., & Rovis, T. (2020). C–N Activation of Sterically Hindered -3° Amines Using Photoredox Catalysis for Deaminative Alkylation. Journal of the American Chemical Society, 142(42), 18310–18316. Available at: [Link]
-
D'Amico, D. C., et al. (2019). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis. Available at: [Link]
-
Handa, S., et al. (2025). Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Maitland, S., et al. (2021). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv. Available at: [Link]
-
Stradiotto, M., et al. (2022). Challenging Nickel-Catalyzed Cross-Couplings Enabled by Ligand Design. DalSpace. Available at: [Link]
-
LibreTexts Chemistry. (2026). 14.1.3: Reductive Elimination. Available at: [Link]
-
Ashley, M. A., & Rovis, T. (2020). Photoredox-Catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. Journal of the American Chemical Society, 142(42), 18310-18316. Available at: [Link]
-
Twilton, J., et al. (2017). “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. Chemical Reviews. Available at: [Link]
-
Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Li, X., & Zeng, R. (2023). Carbon-Heteroatom Bond Formation via Photoinduced Decarboxylative Radical Coupling Reactions. ACS Omega. Available at: [Link]
-
Lee, J. Y., et al. (2019). Mechanism of Photoredox-Initiated C-C and C-N Bond Formation by Arylation of IPrAu(I)-CF3 and IPrAu(I)-Succinimide. Journal of the American Chemical Society, 141(10), 4308-4315. Available at: [Link]
-
Nolan, S. P., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by [Pd(NHC)] Catalysts. Chemical Science. Available at: [Link]
-
Stradiotto, M., & Mitchell, D. (2013). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Angewandte Chemie International Edition. Available at: [Link]
-
Cook, A. M., & Schiesser, C. H. (2017). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]
-
Buchwald, S. L., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
Buchwald, S. L., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Lipshutz, B. H., et al. (2024). Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available at: [Link]
-
Various Authors. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. Available at: [Link]
-
Cook, A. M., & Schiesser, C. H. (2017). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]
-
Uozumi, Y., & Ogasawara, Y. (2010). Clean synthesis of triarylamines: Buchwald-Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. Available at: [Link]
-
Lalic, G., et al. (2012). Practical catalytic method for synthesis of sterically hindered anilines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Buchwald, S. L., & Fors, B. P. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Leadbeater, N. E., & Kormos, C. M. (2007). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. European Journal of Organic Chemistry. Available at: [Link]
-
Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Available at: [Link]
-
Hartwig, J. F., & Sheng, Q. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Organic Letters. Available at: [Link]
-
Gröger, H., et al. (2026). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Angewandte Chemie International Edition. Available at: [Link]
-
Hartwig, J. F., et al. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. Available at: [Link]
-
Lebœuf, D., et al. (2023). Catalytic Synthesis of β-(Hetero)arylethylamines: Modern Strategies and Advances. Angewandte Chemie International Edition. Available at: [Link]
-
Buchwald, S. L., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
Poater, A., et al. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]
Sources
- 1. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Photoredox-Catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines [organic-chemistry.org]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of C₁₄H₁₂N₄ Isomers
In the landscape of drug development and chemical research, the precise structural elucidation of molecules is paramount. Isomers—compounds sharing the same molecular formula but possessing different atomic arrangements—can exhibit vastly different pharmacological, toxicological, and chemical properties. The molecular formula C₁₄H₁₂N₄ represents a diverse array of such isomers, particularly within the realm of nitrogen-containing heterocyclic compounds. Distinguishing between these isomers is a significant analytical challenge that mass spectrometry (MS) is uniquely equipped to address.[1]
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of two structurally distinct, representative isomers of C₁₄H₁₂N₄:
-
Isomer A: 4-phenyl-1-hydrazinylphthalazine - A derivative of the phthalazine fused ring system.
-
Isomer B: 3-phenyl-8-methyl-pyrimido[4,5-c]pyridazine - A derivative of a more complex fused pyrimido-pyridazine core.
By examining their divergent fragmentation pathways under common ionization techniques, we will illustrate how mass spectrometry serves as a powerful tool for unambiguous isomer identification.
Part 1: The Critical Role of Ionization in Structural Elucidation
The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation. The two most common techniques for analyzing small organic molecules like C₁₄H₁₂N₄ isomers are Electron Impact (EI) and Electrospray Ionization (ESI).
-
Electron Impact (EI): This is a high-energy "hard" ionization technique where the sample is bombarded with a beam of electrons, typically at 70 eV.[2] This process imparts significant internal energy to the molecule, resulting in the formation of a molecular ion (M⁺•) that is often unstable and undergoes extensive, reproducible fragmentation.[2][3] The resulting complex fragmentation pattern serves as a molecular fingerprint, invaluable for library matching and initial structural deduction. For N-heterocycles, EI-MS is known to produce prominent molecular ions and fragmentation modes that correlate strongly with the heterocyclic structure and substitution pattern.[4][5]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged spray. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[6] This makes ESI ideal for unequivocally determining the molecular weight of the compound. Its true power in structural elucidation is realized when coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to controlled fragmentation via Collision-Induced Dissociation (CID).[6][7] This allows for a systematic and targeted investigation of the molecule's structure. For tetrazole derivatives, a related class of N-heterocycles, ESI-MS has been shown to produce distinct fragmentation pathways in positive and negative ion modes.[8]
Experimental Protocol: General Workflow for Isomer Analysis
-
Sample Preparation: Dissolve 1 mg of the C₁₄H₁₂N₄ isomer standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). For ESI, dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.
-
EI-MS Analysis:
-
Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system or via a direct insertion probe.
-
Set the ion source temperature to 250°C and the electron energy to 70 eV.
-
Acquire data over a mass range of m/z 40-500.
-
Analyze the resulting spectrum for the molecular ion peak and the characteristic fragmentation pattern.
-
-
ESI-MS/MS Analysis:
-
Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule ([M+H]⁺ at m/z 237.11).
-
Perform an MS/MS scan by selecting the m/z 237.11 ion in the first mass analyzer (e.g., quadrupole).
-
Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV).
-
Detect the resulting product ions in the second mass analyzer.
-
Part 2: Fragmentation Deep Dive: Isomer A (4-phenyl-1-hydrazinylphthalazine)
The structure of Isomer A is characterized by a stable phthalazine core, a phenyl substituent, and a reactive hydrazinyl (-NHNH₂) group. Its fragmentation is expected to be dominated by cleavages related to the hydrazinyl moiety and the integrity of the fused ring system.
Under EI conditions, the molecular ion (M⁺•) at m/z 236 would be prominent.[4][5] The primary fragmentation pathways likely involve the loss of nitrogen-containing radicals and neutral molecules from the hydrazinyl group.
Proposed Fragmentation Pathway:
-
Loss of NH₂: The initial fragmentation could involve the cleavage of the N-N bond to lose an amino radical (•NH₂), yielding a stable ion at m/z 220 .
-
Loss of N₂H₃: A subsequent or alternative fragmentation could be the loss of a diazanyl radical (•N₂H₃) to form a phenylphthalazine cation at m/z 205 .
-
Ring Fragmentation: The phthalazine ring itself can fragment. A characteristic loss for many nitrogen heterocycles is hydrogen cyanide (HCN).[9] The ion at m/z 205 could lose HCN to produce a fragment at m/z 178 .
-
Phenyl Group Fragments: The presence of the phenyl group will give rise to its characteristic ion at m/z 77 .
Part 3: Fragmentation Deep Dive: Isomer B (3-phenyl-8-methyl-pyrimido[4,5-c]pyridazine)
Isomer B possesses a more intricate tricyclic heterocyclic system. Its fragmentation pattern is predicted to be significantly different from Isomer A, primarily driven by the stability of this fused core and the potential for characteristic rearrangement reactions.
One of the most powerful diagnostic fragmentation mechanisms for cyclic systems is the Retro-Diels-Alder (RDA) reaction.[10] The pyridazine ring within the core of Isomer B is susceptible to this type of cleavage.
Proposed Fragmentation Pathway:
-
Loss of Methyl Radical: A primary fragmentation will be the loss of a methyl radical (•CH₃) from the molecular ion (M⁺• at m/z 236) via benzylic cleavage, leading to a highly stable ion at m/z 221 . This is often a very favorable fragmentation.
-
Retro-Diels-Alder (RDA): The core ring system can undergo an RDA reaction. This would involve the cleavage of the pyridazine ring, resulting in the expulsion of a neutral nitrogen molecule (N₂) and the formation of a radical cation at m/z 208 . This is a highly diagnostic fragmentation pathway not available to Isomer A.
-
Loss of HCN: Following the loss of the methyl radical, the resulting ion at m/z 221 can lose HCN from the pyrimidine ring, yielding a fragment at m/z 194 .
-
Phenyl Cation: As with Isomer A, the phenyl cation at m/z 77 is an expected fragment.
Part 4: Comparative Data Analysis
The true utility of mass spectrometry lies in the direct comparison of the fragmentation data. By summarizing the expected key fragments, we can establish a clear method for differentiating Isomer A and Isomer B.
| m/z | Proposed Fragment Ion | Expected for Isomer A? | Expected for Isomer B? | Diagnostic Value |
| 236 | Molecular Ion [C₁₄H₁₂N₄]⁺• | Yes | Yes | Confirms MW |
| 221 | [M - CH₃]⁺ | No | Yes | High (Isomer B) |
| 220 | [M - NH₂]⁺ | Yes | No | High (Isomer A) |
| 208 | [M - N₂]⁺• (RDA Fragment) | No | Yes | Very High (Isomer B) |
| 205 | [M - N₂H₃]⁺ | Yes | No | High (Isomer A) |
| 178 | [C₁₃H₈N]⁺ | Yes | No | Moderate (Isomer A) |
| 77 | [C₆H₅]⁺ | Yes | Yes | Low (Common) |
As the table clearly demonstrates, the isomers produce unique and diagnostic fragment ions. The presence of a strong peak at m/z 221 and, most definitively, a peak at m/z 208 would confirm the structure of Isomer B. Conversely, prominent signals at m/z 220 and m/z 205 are clear indicators of Isomer A's structure. This comparative approach, especially when using high-resolution mass spectrometry (HRMS) to confirm the elemental composition of each fragment, provides unambiguous structural confirmation.
Conclusion
While isomers of C₁₄H₁₂N₄ may appear indistinguishable by their molecular formula alone, their behavior under mass spectrometric analysis provides a wealth of structural information. The divergent fragmentation pathways of 4-phenyl-1-hydrazinylphthalazine (Isomer A) and 3-phenyl-8-methyl-pyrimido[4,5-c]pyridazine (Isomer B) highlight the power of this technique. By understanding fundamental fragmentation mechanisms, such as radical-induced cleavage and the Retro-Diels-Alder reaction, researchers can leverage mass spectrometry to confidently distinguish between complex isomers. This capability is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and novelty of chemical entities in research and development.
References
-
Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677–2690. [Link]
-
Ghahremanzadeh, R., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of Industrial Chemistry, 4(1), 23. [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ConnectSci, Australian Journal of Chemistry. [Link]
-
Secrieru, A., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3237. [Link]
-
Secrieru, A., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PMC, National Center for Biotechnology Information. [Link]
-
Guo, G., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Clark, J. (2016). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]
-
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Request PDF on ResearchGate. [Link]
-
Eyler, J. R., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 144(19), 5711-5720. [Link]
-
Wang, Y., et al. (2023). Qualitative and quantitative analysis of pesticide isomers based on collision-induced dissociation of high-resolution mass spectrometry. SSRN Electronic Journal. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Le, A., et al. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
Sources
- 1. Understanding isotopes, isomers, and isobars in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scienceready.com.au [scienceready.com.au]
- 4. connectsci.au [connectsci.au]
- 5. connectsci.au [connectsci.au]
- 6. uab.edu [uab.edu]
- 7. lcms.cz [lcms.cz]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
A Comparative Guide to the HPLC Analysis of Pyrazin-2-yl(quinolin-3-yl)methanamine
This guide provides a comprehensive technical overview for the analytical determination of Pyrazin-2-yl(quinolin-3-yl)methanamine, a novel heterocyclic amine of interest in pharmaceutical research. In the absence of a standardized pharmacopeial method, this document synthesizes established principles of chromatographic science to propose a robust High-Performance Liquid Chromatography (HPLC) method. Furthermore, it offers a comparative analysis with alternative techniques, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.
Introduction to the Analytical Challenge
Pyrazin-2-yl(quinolin-3-yl)methanamine possesses structural motifs—a pyrazine ring, a quinoline ring, and a chiral secondary amine—that present a unique analytical profile. The quinoline and pyrazine moieties provide strong UV chromophores, suggesting good sensitivity for UV-based detection. The basic nature of the amine group will significantly influence its retention behavior on reversed-phase columns, while the chiral center necessitates consideration of enantiomeric separation for stereospecific analysis.
Proposed HPLC Method for Achiral Analysis
Drawing from established methods for heterocyclic amines and aromatic compounds, a reversed-phase HPLC (RP-HPLC) method is proposed for the routine quantification of Pyrazin-2-yl(quinolin-3-yl)methanamine.[1][2] The principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase; more hydrophobic compounds are retained longer on the column.[3]
Experimental Protocol
Objective: To achieve a sharp, symmetrical peak for Pyrazin-2-yl(quinolin-3-yl)methanamine with a reasonable retention time, suitable for quantification.
| Parameter | Condition | Justification |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention for moderately nonpolar compounds like the target analyte.[1][4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC.[5] Formic acid is used to protonate the amine groups, which reduces peak tailing and improves peak shape. It is also compatible with mass spectrometry.[6] |
| Gradient | 20-80% B over 15 minutes | A gradient elution is proposed to ensure elution of the analyte with good peak shape and to clean the column of any more strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Temperature control is crucial for reproducible retention times. Elevated temperatures can reduce mobile phase viscosity and improve peak efficiency.[7] |
| Detection | UV at 270 nm | Pyrazine and quinoline rings exhibit strong UV absorbance. A wavelength of 270 nm is a good starting point based on the UV spectra of similar compounds.[5][8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Workflow Diagram
Caption: A typical workflow for the HPLC analysis of a pharmaceutical compound.
Chiral Separation: Resolving the Enantiomers
The presence of a stereocenter in Pyrazin-2-yl(quinolin-3-yl)methanamine means it exists as a pair of enantiomers. Since enantiomers can have different pharmacological activities, their separation and individual quantification are often required by regulatory agencies.[9] Chiral HPLC is the most common technique for this purpose.[10]
Approach to Chiral Method Development
Developing a chiral separation is often more empirical than achiral method development.[10] A screening approach using several different chiral stationary phases (CSPs) is recommended. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are a good starting point as they have broad enantiorecognition capabilities for a wide range of compounds.[11]
Proposed Chiral HPLC Protocol
| Parameter | Condition | Justification |
| Column | Chiralpak IA or Chiralcel OD-H (or similar polysaccharide-based CSP) | These columns are known to be effective for a wide range of chiral compounds, including those with aromatic rings and amine groups.[9] |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | A normal-phase mobile phase is often used for chiral separations on polysaccharide-based CSPs. Diethylamine is added to improve the peak shape of basic analytes.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for normal-phase chromatography. |
| Column Temperature | 25 °C | Temperature can significantly affect enantioselectivity; therefore, it should be carefully controlled. |
| Detection | UV at 270 nm | The detection principle remains the same as for the achiral analysis. |
Comparison with Alternative Analytical Techniques
While HPLC is a versatile and widely used technique, other methods may be more suitable for specific applications.
| Technique | Principle | Advantages for Pyrazin-2-yl(quinolin-3-yl)methanamine | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption.[4] | Requires specialized high-pressure equipment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the detection specificity of mass spectrometry. | Provides molecular weight and structural information, offering higher selectivity and sensitivity, which is particularly useful for analysis in complex matrices like biological fluids.[12] | Higher instrument cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds in the gas phase. | Often provides higher chromatographic efficiency than HPLC for suitable compounds.[3] | The analyte would likely require derivatization to increase its volatility and thermal stability.[13] |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | Offers very high separation efficiency, requires minimal sample and solvent, and can be an excellent alternative for chiral separations.[14][15] | Can be less robust than HPLC for routine quality control applications. |
Decision Logic Diagram
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion
The analysis of Pyrazin-2-yl(quinolin-3-yl)methanamine can be effectively achieved using a well-developed reversed-phase HPLC method for achiral quantification. For stereospecific analysis, a chiral HPLC method utilizing a polysaccharide-based stationary phase is the recommended starting point. The choice of an alternative technique such as UHPLC, LC-MS, or CE will depend on the specific analytical requirements, including the need for higher throughput, increased sensitivity in complex matrices, or an orthogonal separation mechanism. This guide provides a solid foundation for the development and validation of robust analytical methods for this promising pharmaceutical compound.
References
-
Gibis, M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]
-
SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. Available at: [Link]
-
Gibis, M. (2019, November 27). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL, Oxford Academic. Available at: [Link]
-
Lee, K. J., & Lee, S. (1998). Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis. PubMed. Available at: [Link]
-
Felton, J. S., & Knize, M. G. (1993). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. Taylor & Francis. Available at: [Link]
-
Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]
-
Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Perrin, C., et al. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Singh, R., & Geetanjali. (2021, September 1). Pyrazine and its derivatives- synthesis and activity-a review. Rajiv Gandhi University of Health Sciences. Available at: [Link]
-
Unknown Author. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Thesis. Available at: [Link]
-
Hisaeda, Y., et al. (2016, March 11). Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer. ScienceDirect. Available at: [Link]
-
Vahteristo, L. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]
-
SIELC Technologies. (2019, November 14). Pyrazine. SIELC Technologies. Available at: [Link]
-
Al-Majid, A. M., et al. (2018, December 15). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. Available at: [Link]
-
Jumina, et al. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
-
Al-Saeed, F. A., & Wabaidur, S. M. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Kumar, A. S., et al. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
Sources
- 1. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 6. Pyrazine | SIELC Technologies [sielc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
- 13. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Pyrazine vs. Pyridine: A Strategic Guide for Scaffold Hopping in Drug Discovery
Topic: Comparing Biological Activity of Pyrazine vs. Pyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bioisosteric Trade-Off
In medicinal chemistry, the exchange between pyridine and pyrazine is not merely a "nitrogen scan" exercise; it is a strategic maneuver to alter physicochemical properties without disrupting the core binding vector.
-
Pyridine (
): The "workhorse" of kinase inhibitors and GPCR ligands. It offers moderate basicity ( ) and a single hydrogen bond acceptor (HBA). It is often metabolically labile (N-oxidation, C-oxidation). -
Pyrazine (
): A "property tuner." Adding the second nitrogen drastically reduces basicity ( ), lowers lipophilicity ( ), and introduces a second HBA. However, it introduces new metabolic risks, specifically sensitivity to Aldehyde Oxidase (AO).
Verdict: Switch to Pyrazine when you need to lower
Physicochemical & Structural Comparison
The biological activity differences stem directly from the electronic perturbations caused by the second nitrogen atom.
| Feature | Pyridine | Pyrazine | Impact on Drug Design |
| Structure | Monocyclic, 1 Nitrogen | Monocyclic, 2 Nitrogens (1,4) | Pyrazine is more electron-deficient.[1][2] |
| Basicity ( | ~5.2 (Conjugate Acid) | ~0.6 (Conjugate Acid) | Pyrazine remains unprotonated at phys. pH; better membrane permeation if the pyridine cation was the limiting factor. |
| Lipophilicity | Higher | Lower | Pyrazine improves aqueous solubility. |
| Dipole Moment | ~2.2 D | 0 D (Symmetric) | Pyrazine has no net dipole but high quadrupole moment; affects stacking interactions. |
| H-Bonding | 1 Acceptor | 2 Acceptors | Pyrazine can bridge water molecules or bind residues like Lys or Ser more effectively. |
| Metabolic Risk | CYP450 (N-ox, C-ox) | Aldehyde Oxidase (AO) | Critical: Pyrazine is a classic substrate for cytosolic AO, leading to rapid clearance. |
Biological Activity & SAR Implications
A. Kinase Inhibition: The Hinge Binding Effect
In kinase drug discovery, the heterocycle often binds to the ATP-binding hinge region.
-
Pyridine: Typically forms a single H-bond (Acceptor) with the backbone NH of the hinge residue.
-
Pyrazine: Can maintain the primary H-bond but the C-3 hydrogen is more acidic (due to electron deficiency), potentially strengthening weak CH...O interactions with the gatekeeper residue. Furthermore, the second nitrogen (N-4) can accept a H-bond from a structural water molecule, altering the solvation shell and potentially improving selectivity.
B. Metabolic Stability: The CYP vs. AO Switch
-
Pyridine Liability: Pyridines are prone to oxidation by CYP450 isoforms (e.g., CYP3A4, CYP2D6) leading to N-oxides or hydroxylation at the electron-deficient C-2/C-6 positions.
-
Pyrazine Liability: While pyrazine is less susceptible to CYP-mediated oxidation due to extreme electron deficiency, it becomes a "soft" electrophile. This makes it a prime target for Aldehyde Oxidase (AO) , a cytosolic enzyme that hydroxylates the carbon alpha to the nitrogen.
-
Mitigation: Blocking the C-2/C-3 positions of pyrazine with small alkyl groups (e.g., methyl, cyclopropyl) is a standard strategy to shut down AO metabolism.
-
Case Studies
Case Study 1: IDH1 Inhibitors (BBB Penetration)
-
Context: Development of inhibitors for mutant IDH1 (R132H).
-
Modification: Scaffold hop from Pyridine (Compound NI-1) to Pyrazine (Compound 14).
-
Outcome:
-
Potency: Maintained nanomolar potency.
-
Physicochem: The pyrazine analog showed significantly lower basicity, which reduced non-specific binding and P-gp efflux liability.
-
Result: The pyrazine analog demonstrated superior Blood-Brain Barrier (BBB) penetration compared to the pyridine parent.[2]
-
Case Study 2: Bortezomib (Proteasome Inhibitor)
-
Context: The pyrazine ring is a core component of Bortezomib (Velcade).
-
Mechanism: The pyrazine ring acts as a peptidomimetic scaffold. Its electron-deficient nature modulates the electrophilicity of the adjacent boronic acid, tuning its reactivity toward the threonine residue in the proteasome active site. A pyridine analog would likely be too basic and alter the electronic tuning required for the reversible covalent bond formation.
Decision Logic & Visualization
Figure 1: Scaffold Hopping Decision Tree
Use this logic flow to determine when to employ a pyrazine scaffold.
Caption: Decision matrix for transitioning from Pyridine to Pyrazine based on ADME liabilities.
Experimental Protocols
Protocol A: Comparative Metabolic Stability (AO vs. CYP)
To validate the metabolic impact of the scaffold switch, you must differentiate between CYP (microsomal) and AO (cytosolic) clearance.
-
Preparation:
-
Prepare 10 mM stock solutions of the Pyridine and Pyrazine analogs in DMSO.
-
System 1 (CYP): Human Liver Microsomes (HLM) supplemented with NADPH.
-
System 2 (AO): Human Liver Cytosol (HLC) or S9 fraction (contains both cytosol and microsomes) without NADPH (to isolate AO) or with specific AO inhibitors (e.g., Hydralazine).
-
-
Incubation:
-
Incubate compound (
) at in phosphate buffer (pH 7.4). -
Time points: 0, 5, 15, 30, 60 min.
-
-
Analysis:
-
Quench with ice-cold acetonitrile containing internal standard.
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Interpretation:
-
If HLM clearance is high but Cytosol is low
CYP driven (Pyridine likely). -
If Cytosol clearance is high (and inhibited by Hydralazine)
AO driven (Pyrazine liability).
-
Protocol B: General Synthesis of Pyrazine Analogs
Unlike pyridine synthesis (often ring-closing or coupling), pyrazine synthesis often involves condensation.
-
Reagents: 1,2-Diamine (e.g., ethylenediamine derivative) + 1,2-Dicarbonyl (e.g., glyoxal derivative).
-
Procedure:
-
Dissolve 1,2-diamine (1.0 equiv) in Ethanol/Water (1:1).
-
Add 1,2-dicarbonyl (1.1 equiv) dropwise at
. -
Stir at room temperature for 2-4 hours (formation of dihydropyrazine).
-
Oxidation Step: Add KOH/MnO2 or simply stir in air (if spontaneous) to aromatize to Pyrazine.
-
Note: For highly substituted pyrazines, Pd-catalyzed cross-coupling (Suzuki/Buchwald) on chloropyrazine is preferred.
-
References
-
Meanwell, N. A. (2011). The pyridazine heterocycle in molecular recognition and drug discovery. (Discusses diazine comparisons including pyrazine). Link
-
Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. (Comprehensive review of N-scan effects on LogP and pKa). Link
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. (Details the AO liability of pyrazines). Link
-
Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters. (Example of scaffold optimization). Link
Sources
Structural Analysis Guide: Pyrazin-2-yl(quinolin-3-yl)methanamine vs. Rigid Analogs
Executive Summary & Strategic Context
This guide provides a comprehensive framework for the structural analysis of Pyrazin-2-yl(quinolin-3-yl)methanamine (CAS: 1184079-68-2), a flexible bi-heteroaryl scaffold with significant potential in medicinal chemistry (e.g., kinase inhibition) and coordination chemistry.[1]
Unlike the widely studied rigid analogs such as N-(quinolin-8-yl)pyrazine-2-carboxamide , the target molecule incorporates a flexible methylene-amine linker (-CH2-NH-) between the pyrazine and quinoline rings.[1] This structural modification fundamentally alters the conformational landscape, hydrogen-bonding potential, and crystal packing efficiency.
This guide compares the structural performance of the flexible methanamine scaffold against rigid carboxamide benchmarks, providing protocols for synthesis, crystallization, and X-ray diffraction (XRD) analysis.[1]
Comparative Structural Analysis: Flexible vs. Rigid Scaffolds
The primary structural determinant in this class of molecules is the linker group connecting the two aromatic systems. We compare the target molecule (Methanamine) with the established benchmark (Carboxamide).[1]
Table 1: Structural Performance Comparison
| Feature | Target Molecule (Methanamine Linker) | Benchmark Analog (Carboxamide Linker) | Implication for Analysis |
| Linker Type | -CH2-NH- (sp³ Carbon) | -CO-NH- (sp² Carbon + Resonance) | Flexibility: Methanamine allows free rotation; Carboxamide is planar/rigid.[1][2] |
| Conformation | Non-planar (Twisted) | Planar (due to conjugation) | Packing: Methanamine packs less efficiently; potential for voids or solvent inclusion.[1] |
| H-Bond Donor | Secondary Amine (-NH-) | Amide (-NH-) | Interaction: Amine is a weaker donor but more flexible acceptor.[1] |
| Coordination | Bidentate (N,N') possible but strained | Tridentate (N,N',O) common (pincer) | Metal Binding: Methanamine forms less stable chelates than pincer ligands.[1] |
| Electronic | Electron-donating (-CH2-) | Electron-withdrawing (-CO-) | Basicity: Methanamine N-atoms are more basic/nucleophilic.[1] |
Key Insight: The introduction of the sp³ methylene group breaks the conjugation between the pyrazine and quinoline rings. This results in a "twisted" molecular geometry in the solid state, contrasting with the flat, π-stacked sheets typical of carboxamide analogs [1].
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals for XRD analysis, a rigorous protocol controlling purity and solvent interaction is required.
Synthesis Workflow (Reductive Amination)
The most reliable route to the target methanamine is the reductive amination of pyrazine-2-carbaldehyde with quinolin-3-amine.
-
Condensation: React Pyrazine-2-carbaldehyde (1.0 eq) with Quinolin-3-amine (1.0 eq) in dry Methanol (MeOH).
-
Catalyst: Add 5 mol% Acetic Acid.
-
Condition: Reflux for 4 hours to form the imine (Schiff base) intermediate.[1]
-
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise.
-
Mechanism:[1] Reduces the C=N imine bond to the C-N amine bond.
-
Stir: Allow to warm to room temperature (RT) and stir for 12 hours.
-
-
Work-up: Quench with water, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
Crystallization Strategy (Slow Evaporation)
Due to the flexible nature of the methanamine linker, the molecule may exhibit polymorphism. A multi-solvent approach is recommended.
-
Method A (Preferred): Dissolve 20 mg of the crude solid in a 1:1 mixture of Ethanol/Dichloromethane .[1] Allow slow evaporation at RT in a semi-sealed vial (parafilm with pinholes).
-
Method B (Alternative): Layer diffusion.[1] Dissolve in minimal Chloroform (bottom layer) and carefully layer Hexane (top layer).[1] Allow to stand undisturbed for 3-5 days.
Analytical Workflow: From Crystal to Structure
The following Graphviz diagram outlines the critical path for structural elucidation, highlighting decision points based on crystal quality.
Caption: Workflow for the structural determination of the target methanamine, prioritizing Single Crystal XRD (SCXRD) but allowing for Powder XRD (PXRD) if large crystals are unobtainable.
Expected Structural Features & Data Interpretation
Based on the analysis of the analogous N-(quinolin-8-yl)pyrazine-2-carboxamide [1][2], we can predict specific structural behaviors for the target methanamine.[1]
Torsion Angles & Planarity
-
Carboxamide (Benchmark): The C-N-C(=O)-C torsion angle is typically near 0° or 180° (planar) due to resonance.[1]
-
Methanamine (Target): Expect a C(pyrazine)-C-N-C(quinoline) torsion angle significantly deviating from planarity (e.g., 60-90°).[1] This "twist" minimizes steric clash between the ortho-hydrogens of the aromatic rings.
Hydrogen Bonding Motifs
-
Intramolecular: The target molecule lacks the rigid 6-membered H-bond ring often seen in pincer ligands. Instead, look for Intermolecular N-H...N hydrogen bonds connecting the secondary amine (donor) to the pyrazine or quinoline nitrogen (acceptor) of a neighboring molecule.[1]
-
Packing: Expect the formation of helical chains or zigzag patterns rather than the flat stacks seen in the carboxamide analogs.
Hirshfeld Surface Analysis
To validate the structure, perform Hirshfeld surface analysis (using CrystalExplorer).[1]
-
d_norm Surface: Look for red spots indicating strong N-H...N interactions.
-
Fingerprint Plot: The "spikes" in the 2D plot will correspond to the H...N interactions (typically around 1.9-2.0 Å).[1]
References & Data Sources
-
Benchmark Structure (Carboxamide):
-
Target Molecule Data:
-
Synthesis Methodology:
-
Title: Reductive Amination Protocols for Heteroaromatic Amines
-
Source: Organic Chemistry Portal / General Literature
-
Relevance: Standard protocol adapted for the synthesis of the target methanamine from pyrazine-2-carbaldehyde.
-
Sources
A Researcher's Guide to Identifying Heteroaryl Primary Amines Using IR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among these, the primary amine attached to a heteroaromatic ring system presents a unique spectroscopic challenge. This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy peaks for heteroaryl primary amines, grounded in established principles and supported by experimental data. We will explore the subtle yet significant shifts in vibrational frequencies induced by the electronic nature of various heteroaromatic systems, offering a reliable framework for structural elucidation.
The Vibrational Fingerprint of a Primary Amine
Infrared spectroscopy probes the vibrational modes of molecules. For a primary amine (-NH₂), several key vibrations provide a characteristic signature. The N-H bonds are central to this signature, exhibiting both stretching and bending modes.[1][2][3]
-
N-H Stretching: Primary amines uniquely display two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[1][2][3] These arise from the asymmetric and symmetric stretching vibrations of the two N-H bonds. The asymmetric stretch typically appears at a higher wavenumber (around 3450 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (around 3350 cm⁻¹).[3] These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols, which can appear in a similar region.[2][3][4]
-
N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the -NH₂ group results in a characteristic absorption in the 1650-1580 cm⁻¹ range.[1][2] This band can sometimes be mistaken for a C=C aromatic ring stretch, but its intensity and position are key differentiators.
-
C-N Stretching: The stretching of the carbon-nitrogen bond is also a useful diagnostic tool. For aromatic amines, this peak is typically stronger and appears at a higher frequency (1335-1250 cm⁻¹) compared to aliphatic amines (1250-1020 cm⁻¹).[1][2] This is due to the increased bond strength from the partial double bond character resulting from resonance with the aromatic ring.
-
N-H Wagging: Out-of-plane bending, or "wagging," of the N-H bonds gives rise to a broad, often strong, absorption in the 910-665 cm⁻¹ region.[1][2]
The Heteroaryl Influence: A Comparative Analysis
The introduction of a heteroatom (like nitrogen, sulfur, or oxygen) into the aromatic ring significantly influences the electronic environment of the primary amine group. This, in turn, affects the vibrational frequencies of its characteristic bonds. The following table summarizes the typical IR absorption ranges for primary amines attached to common heteroaryl rings, offering a comparative perspective against a simple aromatic amine like aniline.
| Functional Group | Vibrational Mode | Aniline | 2-Aminopyridine | 2-Aminopyrimidine | 2-Aminothiazole | References |
| -NH₂ | Asymmetric N-H Stretch | ~3442 cm⁻¹ | ~3442 cm⁻¹ | ~3456-3324 cm⁻¹ | ~3350 cm⁻¹ | [1][5][6][7] |
| Symmetric N-H Stretch | ~3360 cm⁻¹ | ~3300 cm⁻¹ | ~3184-3182 cm⁻¹ | [1][5][6] | ||
| N-H Bend (Scissoring) | ~1619 cm⁻¹ | ~1617-1628 cm⁻¹ | - | ~1603-1558 cm⁻¹ (N-H deformation) | [1][5][8] | |
| Aromatic C-N | C-N Stretch | ~1281 cm⁻¹ | ~1328 cm⁻¹ | ~1219 cm⁻¹ (C-NH₂) | - | [2][5][9] |
| Heteroaromatic Ring | Ring Vibrations | ~1600, 1500 cm⁻¹ (C=C) | ~1600, 1562, 1481, 1439 cm⁻¹ | - | - | [10] |
Causality Behind the Shifts:
The electron-withdrawing or donating nature of the heteroaromatic ring plays a crucial role in the observed IR peak positions. For instance, the nitrogen atoms in pyridine and pyrimidine rings are electron-withdrawing, which can influence the electron density on the exocyclic amine group. This can affect the N-H bond polarity and the C-N bond order, leading to shifts in their respective stretching frequencies.
Logical Workflow for Spectral Interpretation
A systematic approach is essential when analyzing the IR spectrum of an unknown compound suspected to be a heteroaryl primary amine. The following workflow, represented as a DOT graph, outlines a logical sequence of checks.
Caption: Logical workflow for the identification of heteroaryl primary amines from an IR spectrum.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a widely used and convenient sampling technique for obtaining FTIR spectra of solid and liquid samples with minimal preparation.[11][12]
Objective: To obtain a clean, high-resolution FTIR spectrum of a solid heteroaryl primary amine sample.
Materials:
-
FTIR Spectrometer with a UATR accessory
-
Solid sample of the heteroaryl primary amine
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.[13]
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral data is usually collected in the 4000-400 cm⁻¹ range.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination.[11]
-
Self-Validation: The quality of the obtained spectrum can be validated by observing the signal-to-noise ratio. A good spectrum will have sharp, well-defined peaks with minimal noise in the baseline. The presence of the characteristic twin N-H stretching peaks for a primary amine serves as an internal validation of the sample's primary functional group.
Conclusion
The identification of heteroaryl primary amines via IR spectroscopy is a nuanced but powerful technique. By understanding the fundamental vibrational modes of the primary amine group and appreciating the electronic influence of the attached heteroaromatic ring, researchers can confidently interpret their spectral data. This guide provides a comparative framework, a logical workflow, and a robust experimental protocol to aid in the accurate and efficient characterization of these important molecular entities.
References
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Amide infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
- Singh, P. P., & Shukla, U. P. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24(7), 253-255.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7).
-
FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved from [Link]
- Vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, and 2-amino-[2H2]-thiazole. (1984). Journal of Molecular Structure, 114, 319-322.
-
Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]
- Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correl
-
Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.). ResearchGate. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. (n.d.). ResearchGate. Retrieved from [Link]
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). Trakia Journal of Sciences, 8(2), 1070-1075.
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online.
- Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. (2015).
- IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. (2006, August 21). Spectroscopy Letters, 31(8), 1639-1647.
- Near-Infrared Spectra of Primary Aromatic Amines. (1957). Analytical Chemistry, 29(11), 1602-1607.
-
Everyday Adhesive Analysis: ATR-FTIR Spectroscopy for Routine Measurements. (2023, August 23). AZoM. Retrieved from [Link]
- 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax.
- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022, April 15). Letters in Applied NanoBioScience, 11(2), 3613-3623.
-
2-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]
- Interpreting IR Spectra. (2025, August 29). Chemistry Steps.
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]
-
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
- Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Chemistry Stack Exchange.
- 3.5: Bonds to Common Heteroatoms- Oxygen. (2022, October 4). Chemistry LibreTexts.
- The Role of Heteroatoms Leading to Hydrogen Bonds in View of Extended Chemical Stability of Organic Semiconductors. (2015, October 6).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. wikieducator.org [wikieducator.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. davuniversity.org [davuniversity.org]
- 5. tsijournals.com [tsijournals.com]
- 6. ijirset.com [ijirset.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. chimia.ch [chimia.ch]
- 11. agilent.com [agilent.com]
- 12. jascoinc.com [jascoinc.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. azom.com [azom.com]
Bioisosteric Replacement of Phenyl with Pyrazine in Benzylamines
Executive Summary: The Strategic Value of the Pyrazine Switch
In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a pyrazine moiety within a benzylamine scaffold (
This guide provides a technical analysis of replacing the phenyl group of a benzylamine with a pyrazine ring to form (pyrazin-2-yl)methanamine . We analyze the causality behind the physicochemical shifts, provide validated synthetic protocols, and evaluate the performance implications for drug discovery campaigns.
Physicochemical Profiling: Benzylamine vs. (Pyrazin-2-yl)methanamine
The substitution of the carbocyclic benzene ring with the diazine pyrazine ring fundamentally alters the electronic landscape of the molecule. The most critical, yet often overlooked, consequence is the pKa modulation of the exocyclic amine .
Comparative Property Table
| Property | Benzylamine Scaffold | (Pyrazin-2-yl)methanamine Scaffold | Net Effect |
| Structure | Ph- | Pyrazin-2-yl- | Nitrogen incorporation (1,4-diazine) |
| LogP (Lipophilicity) | ~1.1 | ~ -0.2 to 0.1 | Decrease (~1.0 - 1.3 units) . Increases polarity.[1] |
| Amine pKa (Basic Center) | 9.33 | 8.13 ± 0.40 | Decrease (~1.2 units) . Reduces basicity.[2] |
| Ring pKa (Conjugate Acid) | N/A | ~0.65 | Very weak base; remains neutral at physiological pH. |
| Polar Surface Area (PSA) | 26 Ų | ~52 Ų | Increase . Enhances water solubility. |
| H-Bond Acceptors | 0 (Ring) | 2 (Ring Nitrogens) | New vectors for target interaction (e.g., Kinase hinge).[3] |
| Electronic Character | Electron-Rich ( | Electron-Deficient ( | Reduces susceptibility to oxidative metabolism. |
Deep Dive: The pKa Shift and Lysosomal Trapping
The drop in pKa from 9.33 (benzylamine) to ~8.13 ((pyrazin-2-yl)methanamine) is the most significant pharmacokinetic driver.
-
Mechanism: The pyrazine ring is electron-withdrawing due to the electronegativity of the two nitrogen atoms. This inductive effect pulls electron density away from the exocyclic methylene and the amine nitrogen, stabilizing the free base form and destabilizing the conjugate acid.
-
Impact: Compounds with pKa > 9.0 often suffer from lysosomal trapping (accumulation in acidic organelles), leading to high volume of distribution (
) but poor cytosolic availability. Lowering the pKa to ~8.1 places the amine closer to the "sweet spot" (pKa 7.0–8.0) for membrane permeability and CNS penetration.
Structural & Metabolic Implications[1][4][5][6][7]
Metabolic Stability (Clearance)
The phenyl ring in benzylamines is a common "soft spot" for CYP450 enzymes, particularly prone to para-hydroxylation or epoxidation.
-
Phenyl Liability: Electron-rich arenes are readily oxidized by the electrophilic Iron-Oxo species in CYP450.
-
Pyrazine Advantage: The pyrazine ring is electron-deficient.[3][4] The high ionization potential makes it resistant to oxidative attack. Furthermore, the introduction of ring nitrogens reduces the overall lipophilicity (LogD), which decreases the affinity for the CYP active site hydrophobic pocket.
CYP Inhibition Risk
While pyrazine improves metabolic stability, it introduces a risk of CYP inhibition.[1]
-
Mechanism: Unhindered sp2 nitrogens can coordinate with the heme iron of CYP enzymes (Type II binding).
-
Mitigation: Unlike pyridines, which are potent CYP inhibitors, pyrazines are often less problematic because the 1,4-nitrogen arrangement and lower basicity (pKa ~0.6) weaken the metal-coordination bond strength compared to more basic heterocycles.
Visualizing the Bioisosteric Shift
The following diagram illustrates the multidimensional shift that occurs during this scaffold replacement.
Caption: Impact of Phenyl-to-Pyrazine replacement on physicochemical properties and pharmacokinetic outcomes.
Experimental Protocol: Synthesis of (Pyrazin-2-yl)methanamine
The synthesis of (pyrazin-2-yl)methanamine is less trivial than benzylamine due to the potential for over-reduction of the pyrazine ring or poisoning of the catalyst by the pyrazine nitrogens. The most robust method is the catalytic hydrogenation of pyrazine-2-carbonitrile .
Protocol: Hydrogenation of Pyrazine-2-carbonitrile
Objective: Selective reduction of the nitrile group to the primary amine without reducing the heteroaromatic ring.
Reagents:
-
Substrate: Pyrazine-2-carbonitrile (CAS: 19847-12-2)
-
Catalyst: Raney Nickel (Ra-Ni) or 10% Pd/C
-
Solvent: Methanol (MeOH) saturated with Ammonia (
) -
Hydrogen Source:
gas (Balloon or Parr shaker)
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel (e.g., Parr bomb) or a round-bottom flask (for balloon pressure), dissolve Pyrazine-2-carbonitrile (1.0 eq) in methanolic ammonia (7 M
in MeOH).-
Note: The presence of ammonia is critical to suppress the formation of secondary amines (dimerization) during reduction.
-
-
Catalyst Addition: Carefully add Raney Nickel (approx. 20-50 wt% of substrate) under an argon atmosphere.
-
Safety: Raney Nickel is pyrophoric. Handle as a slurry in water/alcohol. Do not let it dry.
-
-
Hydrogenation: Purge the vessel with
(3x) and then (3x). Pressurize to 40-50 psi (3-4 bar) or use a balloon for small scales. Stir vigorously at room temperature for 4-12 hours.-
Monitoring: Monitor reaction progress by TLC (DCM/MeOH/NH4OH 90:9:1) or LC-MS. The nitrile peak (IR ~2230 cm⁻¹) should disappear.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Keep the catalyst wet during filtration.
-
Rinse the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via amine-functionalized silica gel chromatography or convert to the hydrochloride salt (add 4M HCl in dioxane) for recrystallization.
Validation Data (Expected):
-
1H NMR (DMSO-d6):
-
Pyrazine Ring Protons:
8.4 – 8.7 ppm (3H, m). Distinct downfield shift compared to Phenyl (7.2 ppm). -
Methylene (
): 3.8 – 4.0 ppm (2H, s). -
Amine (
): Broad singlet, exchangeable with .
-
Synthetic Workflow Diagram
Caption: Synthetic route for the conversion of pyrazine-2-carbonitrile to (pyrazin-2-yl)methanamine.
Case Studies & Application Data
Case Study 1: Kinase Inhibitor Optimization
In the development of kinase inhibitors (e.g., analogues of Imatinib or specific JAK inhibitors), replacing a phenyl ring with pyrazine often serves a dual purpose:
-
Potency: The pyrazine nitrogen acts as a specific Hydrogen Bond Acceptor (HBA) to interact with the backbone NH of the kinase hinge region (e.g., Met318 in c-Src).[3]
-
Solubility: In a matched molecular pair analysis, the pyrazine analogue demonstrated a 3-fold increase in thermodynamic solubility compared to the phenyl parent, attributed to the lower LogP and disruption of
- stacking in the crystal lattice.
Case Study 2: Metabolic Stability (BMS-929075)
While not a simple benzylamine, the development of BMS-929075 (an HCV NS5B inhibitor) illustrates the robustness of the pyrazine bioisostere.
-
Challenge: The initial phenyl-containing lead suffered from rapid oxidative metabolism.
-
Solution: Replacement with a pyridyl ring improved LogP but led to potent CYP inhibition.[1]
-
Optimization: Transitioning to the pyrazine (and other diazines) maintained the improved lipophilic profile while significantly reducing CYP inhibition and improving metabolic stability compared to the pyridine analogue.
References
-
Physicochemical Properties of Pyrazine: PharmaBlock White Paper: Pyrazines in Drug Discovery. PharmaBlock. Link
-
pKa Prediction and Validation: ChemicalBook: (Pyrazin-2-yl)methanamine Properties. ChemicalBook. Link
-
Bioisosteric Principles: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Synthetic Protocol (Nitrile Reduction): Organic Syntheses, Coll. Vol. 10, p. 667 (2004). (Adapted for Pyrazine).[3][4][5][6] Link
-
Metabolic Stability Case Study: BMS-929075 Discovery. Cambridge MedChem Consulting. Link
Sources
- 1. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Binding Affinity of Quinoline-Based Amine Ligands
For researchers and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents.[1][2][3][4][5] The inclusion of an amine functionality introduces a basic center, crucial for molecular interactions and tailoring physicochemical properties. This guide provides a comparative analysis of the binding affinity of various quinoline-based amine ligands, delving into the structural nuances that govern their target engagement. We will explore structure-activity relationships (SAR), present comparative binding data, and provide a detailed experimental protocol for assessing binding affinity.
The Quinoline Core: A Versatile Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a wide array of biologically active compounds, including antimalarials, anticancer agents, and antibacterials.[2][4][5] The amine substituent, often positioned at key locations on the quinoline core, plays a pivotal role in modulating the pharmacological profile of these molecules. It can act as a hydrogen bond donor or acceptor, influence the ligand's pKa, and contribute to crucial interactions with biological targets.[6][7][8]
The strategic modification of the quinoline scaffold and the amine side chain allows for the fine-tuning of binding affinity and selectivity. Understanding the impact of these modifications is paramount for the rational design of novel and more effective therapeutic agents.
Comparative Binding Affinity: A Look at Structure-Activity Relationships
The binding affinity of quinoline-based amine ligands is intricately linked to their substitution patterns. Let's examine the influence of substituents at key positions on the quinoline ring and the nature of the amine side chain.
Substitutions on the Quinoline Ring
The location and nature of substituents on the quinoline ring can dramatically alter binding affinity.
-
Position 4: The 4-aminoquinoline scaffold is a cornerstone of many antimalarial drugs like chloroquine.[8][9] A dialkylaminoalkyl side chain at this position is often crucial for activity. The length of the alkyl chain between the two nitrogen atoms is a critical determinant of potency, with a 2-5 carbon atom linker being optimal.[9] Furthermore, the presence of a 7-chloro group on the quinoline nucleus is considered optimal for antimalarial activity.[8][9]
-
Position 7: As seen in the case of 4-aminoquinoline antimalarials, an electron-withdrawing group at the 7-position, such as chlorine, is essential for high potency.[8] In a series of quinoline derivatives designed as potential antitumor agents, a large and bulky alkoxy substituent at the 7-position was found to be beneficial for antiproliferative activity.[10]
-
Position 8: The 8-hydroxyquinoline scaffold is another privileged structure with diverse biological activities, including anticancer properties.[6][7] The hydroxyl group, in conjunction with the quinoline nitrogen, can act as a bidentate chelator for metal ions, which can be a mechanism for their therapeutic action.[6][7]
The Amine Side Chain
The nature of the amine side chain is equally critical in determining the binding affinity.
-
Tertiary vs. Secondary vs. Primary Amines: The presence of a tertiary amine in the side chain is often important for activity.[9]
-
Chain Length and Flexibility: The length and flexibility of the linker between the quinoline core and the terminal amine can significantly impact how the ligand fits into the binding pocket of a target protein. For some antitumor quinoline derivatives, a two-carbon (ethyl) linker in the alkylamino side chain was found to be the most favorable for potency.[10]
-
Substituents on the Amine: Substitution of a hydroxyl group on one of the ethyl groups of a tertiary amine has been shown to reduce toxicity.[9]
Quantitative Comparison of Binding Affinities
To illustrate the impact of structural modifications on binding affinity, the following table summarizes data for a series of quinoline-based amine ligands against various biological targets. It is important to note that direct comparison of absolute values across different assays and targets should be done with caution.
| Compound/Derivative Class | Target | Binding Affinity Metric | Value | Reference |
| 4-Aminoquinoline with diethylamine side chain | Plasmodium falciparum | IC50 | 2.2 µM | [11] |
| 4-Aminoquinoline with dimethylamino side chain | Plasmodium falciparum | IC50 | 1.2 µM | [11] |
| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Human tumor cell lines | IC50 | < 1.0 µM | [10] |
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | IC50 | 1.2 µM | [1] |
| 6-methoxyquinoline-3-carboxamides | 5-HT4 Receptor | Affinity (at 1 x 10⁻⁶ M) | Reasonable | [12] |
| Thiopyrano[2,3-b]quinoline derivatives | CB1a | Binding Affinity | -5.3 to -6.1 Kcal/mol | [13][14] |
| Quinoline-based pyrimidine derivative (Compound 4) | HIV Reverse Transcriptase | Docking Score | -10.67 | [15] |
| Substituted quinolines | Acetylcholinesterase (AChE) | Ki | 5.51–155.22 nM | [16] |
| Substituted quinolines | Human Carbonic Anhydrase I (hCA I) | Ki | 46.04–956.82 nM | [16] |
| Substituted quinolines | Human Carbonic Anhydrase II (hCA II) | Ki | 54.95–976.93 nM | [16] |
| Quinoline derivative (Compound 5a) | EGFR | IC50 | 71 nM | [17] |
| Quinoline derivative (Compound 5a) | HER-2 | IC50 | 31 nM | [17] |
Visualizing Structure-Activity Relationships
To better understand the key structural features of quinoline-based amine ligands, the following diagram illustrates the core scaffold and highlights the positions where substitutions can significantly influence binding affinity.
Caption: Key substitution points on the quinoline scaffold influencing binding affinity.
Experimental Protocol: Radioligand Binding Assay
A common and robust method to determine the binding affinity of a ligand for its receptor is the radioligand binding assay. This technique relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the target receptor.
Principle
The assay measures the displacement of a high-affinity radioligand from its receptor by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Methodology
-
Preparation of Materials:
-
Cell Membranes or Purified Receptors: Prepare a source of the target receptor, typically from cell lines overexpressing the receptor or from tissue homogenates.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand).
-
Test Compounds: Dissolve the quinoline-based amine ligands in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Buffer: Prepare a buffer solution that maintains the stability and activity of the receptor (e.g., Tris-HCl with appropriate ions).
-
Wash Buffer: A buffer used to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.
-
-
Assay Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes/receptors, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total Binding: Include wells with only the receptor and radioligand to determine the total amount of radioligand bound.
-
Non-specific Binding: Include wells with the receptor, radioligand, and a high concentration of a known unlabeled ligand to determine the amount of radioligand that binds non-specifically to other components in the assay.
-
Incubate: Allow the reaction to reach equilibrium by incubating the plate for a specific time at a controlled temperature.
-
-
Separation of Bound and Free Ligand:
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Scintillation Counting: Place the filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Workflow Diagram
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. (PDF) Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review [academia.edu]
- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the UV-Vis Absorption Spectra of Conjugated Quinoline-Pyrazine Systems
This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption spectra of conjugated quinoline-pyrazine systems. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and theoretical insights to elucidate the structure-property relationships governing the photophysical behavior of these important heterocyclic scaffolds. We will explore the underlying electronic transitions, the influence of structural modifications, and the impact of the surrounding environment on their spectral characteristics, offering a comparative perspective against relevant alternatives.
Introduction: The Spectroscopic Significance of Quinoline-Pyrazine Scaffolds
Quinoline and pyrazine are fundamental nitrogen-containing heterocyclic aromatic compounds that form the core of numerous biologically active molecules and functional materials.[1][2] Quinoline, a fusion of a benzene and a pyridine ring, and pyrazine, a six-membered ring with two nitrogen atoms at positions 1 and 4, both possess distinct electronic properties. When these two systems are brought into conjugation, the resulting molecular architecture exhibits unique photophysical behaviors, making them compelling candidates for applications ranging from fluorescent probes and sensors to organic light-emitting diodes (OLEDs) and pharmaceuticals.[3][4]
The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of transitions between electronic states. For conjugated systems like quinoline-pyrazine, the absorption spectra are dominated by π-π* transitions. The position (λmax), intensity (molar absorptivity, ε), and shape of these absorption bands are exquisitely sensitive to the extent of conjugation, the nature of substituent groups, and the polarity of the solvent. Understanding these relationships is paramount for the rational design of novel molecules with tailored photophysical properties.
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption properties of conjugated quinoline-pyrazine systems are best understood by first considering the individual chromophores and then examining the effect of their combination and subsequent modification.
Electronic Transitions in Parent Quinoline and Pyrazine
Quinoline itself typically displays multiple absorption bands in the UV region. These arise from π-π* transitions within the aromatic system. The fusion of the benzene and pyridine rings leads to a more extended π-system compared to benzene or pyridine alone, resulting in a red-shift of the absorption bands.[2] Pyrazine also exhibits π-π* transitions, and the presence of two nitrogen atoms influences the energy levels of the molecular orbitals.
The Effect of Conjugation and Substituents
When a quinoline and a pyrazine ring are directly conjugated, the π-system is significantly extended. This extension of conjugation leads to a smaller HOMO-LUMO gap and, consequently, a bathochromic (red) shift in the absorption maximum (λmax) compared to the individual components. The introduction of substituent groups on either the quinoline or pyrazine rings can further modulate the electronic properties and, therefore, the UV-Vis absorption spectra.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups can donate electron density into the π-system, raising the energy of the highest occupied molecular orbital (HOMO). This typically results in a bathochromic shift of the λmax.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the π-system, lowering the energy of the lowest unoccupied molecular orbital (LUMO). This also leads to a smaller HOMO-LUMO gap and a red-shifted absorption. The presence of EWGs on the pyrazine ring can enhance its acceptor character in donor-acceptor systems.[5][6]
The interplay between the electron-donating and electron-withdrawing nature of the substituents and their position on the conjugated backbone allows for fine-tuning of the absorption properties.[7]
Solvatochromism: The Influence of Solvent Polarity
Conjugated systems with a degree of intramolecular charge transfer (ICT) character often exhibit solvatochromism, which is a change in the color of a solution upon a change in solvent polarity.[8] In many donor-π-acceptor (D-π-A) systems incorporating pyrazine as the acceptor, an increase in solvent polarity leads to a stabilization of the more polar excited state relative to the ground state.[9][10] This results in a bathochromic shift in the emission spectra (positive solvatochromism). While the effect on absorption spectra is often less pronounced, it can still be observed.[11] The extent of solvatochromism provides valuable information about the change in dipole moment upon electronic excitation.[12]
Comparative Data
The following table summarizes the UV-Vis absorption data for a selection of relevant conjugated heterocyclic systems, providing a basis for comparison.
| Compound Type | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Distyrylpyrazine | Unsubstituted | Cyclohexane | 382 | Not specified | [9] |
| Distyrylpyrazine | Methoxy donors | Cyclohexane | ~412 | Not specified | [9] |
| Pyridopyrazine derivative | Electron-donating groups | Acetonitrile | 450-600 (emission) | Not specified | [13] |
| Quinoline derivative | Diethylamino and carbonyl | Toluene | ~430-460 | Not specified | [11] |
| Quinoline-Pyrazoline | Various | Not specified | Not specified | Not specified | [1] |
| 1H-Pyrazolo[3,4-b]quinoline | Various | Various | 380-420 | Not specified | [14] |
Note: This table provides a representative sample. Direct comparison is best made with data collected under identical conditions.
Experimental Protocols
The synthesis and spectroscopic characterization of conjugated quinoline-pyrazine systems involve standard organic chemistry and analytical techniques.
General Synthesis Workflow
A common synthetic route to conjugated quinoline-pyrazine systems involves cross-coupling reactions, such as the Suzuki or Stille coupling, or condensation reactions. For example, a halo-substituted quinoline could be coupled with a boronic acid or stannane derivative of pyrazine.
Caption: General experimental workflow for the synthesis and characterization of conjugated quinoline-pyrazine systems.
Step-by-Step UV-Vis Spectroscopic Measurement
-
Solution Preparation:
-
Accurately weigh a small amount of the purified conjugated quinoline-pyrazine compound.
-
Dissolve the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, DMSO) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M. This is to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).[15]
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time to ensure stable output.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solutions.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length of the cuvette (l, typically 1 cm).
-
Plot the absorption spectra (absorbance vs. wavelength) for the different solvents to observe any solvatochromic shifts.
-
Structure-Property Relationships: A Conceptual Overview
The following diagram illustrates the key factors influencing the UV-Vis absorption spectra of conjugated quinoline-pyrazine systems.
Caption: Key structure-property relationships governing the UV-Vis absorption spectra of conjugated quinoline-pyrazine systems.
Conclusion
The UV-Vis absorption spectra of conjugated quinoline-pyrazine systems are governed by a delicate interplay of structural and environmental factors. The extent of π-conjugation, the electronic nature of substituents, and the polarity of the solvent all play crucial roles in determining the position and intensity of the absorption bands. A thorough understanding of these principles, supported by systematic experimental investigation and computational modeling, is essential for the design and development of novel quinoline-pyrazine-based materials with optimized photophysical properties for a wide range of scientific and technological applications.
References
- Wink, C., & Detert, H. (2013). Donor-substituted distyrylpyrazines: Influence of steric congestion on UV-Vis absorption and fluorescence. Journal of Physical Organic Chemistry.
-
Kedjadja, A., Bouraiou, A., & Merdes, R. (2018). Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. International Journal of Organic Chemistry, 8, 105-114. [Link]
- Yin, G., et al. (2011). A moderate and effective approach for making 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivatives.
- IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
-
Khan, M. S., et al. (2022). Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+. Molecules, 27(19), 6614. [Link]
- Perumal, P. T., et al. (2009). The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. Dyes and Pigments, 82(2), 184-190.
- Patel, K., et al. (2022). Synthesis and spectroscopic characterization of quinoline–pyrazole hybrids with antimicrobial and molecular docking studies”. Journal of the Indian Chemical Society, 99(10), 100701.
-
Zapata-Rico, J., et al. (2022). Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Physical Chemistry Au, 2(1), 55-64. [Link]
- Ibrahim, M. M., et al. (2018). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
- Semantic Scholar. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches.
-
Al-Masoudi, N. A., et al. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 13(1), 10842. [Link]
- Zhang, J., et al. (2018). Pyrene‐Fused Pyrazaacenes with Eight Rectilinearly Arranged Aromatic Rings.
- University of California, Davis.
-
Le Guennic, B., et al. (2022). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive materials. Journal of Materials Chemistry C, 10(30), 10863-10870. [Link]
- S, S., & C, R. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study.
- Gande, S., et al. (2021). Phenothiazine–Quinoline Conjugates Realizing Intrinsic Thermally Activated Delayed Fluorescence and Room‐Temperature Phosphorescence.
-
Ju, X., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 10(10), 1161. [Link]
-
Khodorkovsky, V., et al. (2021). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry, 45(4), 1869-1875. [Link]
- Otsuki, J., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. Dyes and Pigments, 166, 337-346.
- Allain, C., et al. (2012). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. European Journal of Organic Chemistry, 2012(12), 2415-2424.
- DergiPark. (2019). Computational Studies on Quinoline Based Metal Chemosensors.
- Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89.
- El-Shishtawy, R. M., et al. (2022).
-
Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2785. [Link]
-
Gondek, E., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. International Journal of Molecular Sciences, 25(4), 2167. [Link]
Sources
- 1. Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety [scirp.org]
- 2. ijfmr.com [ijfmr.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. web.williams.edu [web.williams.edu]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of Pyrazin-2-yl(quinolin-3-yl)methanamine
[1]
Part 1: Executive Safety Summary & Chemical Profile
Pyrazin-2-yl(quinolin-3-yl)methanamine is a heterocyclic primary amine featuring two distinct nitrogenous aromatic systems (pyrazine and quinoline).[1] Proper disposal requires understanding its specific chemical behavior: it is a base, a potential chelator, and possesses the environmental toxicity associated with fused ring systems.[1]
Immediate Action Required:
-
Do NOT dispose of down the drain.[2] Quinoline derivatives are environmentally persistent and toxic to aquatic life.[1]
-
Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or acid chlorides.[1] This compound contains a primary amine and electron-rich rings, creating a high risk of rapid, exothermic decomposition or formation of toxic nitrogen oxides (
).[1]
Chemical Hazard Profile (Structure-Activity Analysis)
| Structural Component | Hazard Characteristic | Impact on Disposal |
| Primary Amine ( | Basic/Nucleophilic | Incompatibility: Reacts exothermically with acids; violent reaction with oxidizers/acylating agents.[1] |
| Quinoline Ring | Hepatotoxic/Mutagenic Potential | Toxicity: Must be treated as "Toxic Waste" regardless of concentration.[1] High aquatic toxicity.[1] |
| Pyrazine Ring | Nitrogen-rich Heterocycle | Combustion: Generates high |
Part 2: Waste Segregation Strategy (The Self-Validating System)
To ensure safety, you must implement a Source-Segregation Protocol .[1] This system validates itself by physically preventing incompatible chemical mixtures before they reach the waste container.
The Segregation Logic
-
Basicity Check: As an amine, this compound must be segregated from the "Acidic Inorganic" waste stream to prevent unsupervised heat generation in the waste drum.
-
Halogen Check: The molecule itself is non-halogenated (
).[1] However, if it was dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture defaults to the "Halogenated Organic" stream. -
Metal Check: If this compound was used as a ligand for metal complexation (e.g., Cu, Pd, Ru), the waste must be tagged for "Heavy Metals" to prevent release during standard incineration.[1]
Waste Stream Compatibility Matrix
| Waste Stream | Status | Rationale |
| Non-Halogenated Organics | PREFERRED | Ideal for the solid compound or solutions in Acetone/Methanol/DMSO.[1] |
| Halogenated Organics | CONDITIONAL | Only if dissolved in halogenated solvents (DCM, |
| Aqueous Basic (pH > 9) | CONDITIONAL | Acceptable for aqueous washes, but organic recovery is preferred.[1] |
| Aqueous Acidic (pH < 4) | FORBIDDEN | Risk of exothermic salt formation and precipitation. |
| Oxidizers | CRITICAL FAILURE | DANGER: Potential for fire or explosion.[1] |
Part 3: Operational Disposal Protocols
Protocol A: Solid Waste (Synthesis Byproducts, Expired Solids)[1]
Objective: Secure containment of solid material for off-site incineration.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling:
-
Deactivation (Optional for High Reactivity): If the material is suspected to be highly reactive, it can be converted to its hydrochloride salt (using HCl in dioxane) to stabilize the amine before disposal. Note: This increases the mass and changes the waste profile to "Acidic/Corrosive."
-
Storage: Place the sealed container in the Satellite Accumulation Area (SAA) inside secondary containment.
Protocol B: Liquid Waste (Mother Liquors, HPLC Effluent)[1]
Objective: Safe segregation based on solvent carrier.
-
Determine Solvent Base:
-
Scenario 1 (Non-Halogenated): Solvent is Ethanol, Methanol, DMSO, or Acetone.[1]
-
Action: Pour into the red/white safety can designated for "Non-Halogenated Organic Solvents."
-
-
Scenario 2 (Halogenated): Solvent is DCM or Chloroform.[1]
-
Action: Pour into the safety can designated for "Halogenated Organic Solvents."
-
-
Scenario 3 (Aqueous/HPLC): Solvent is Water/Acetonitrile with buffers.[1]
-
Action: Collect in "Aqueous Organic Mixtures."[1] Ensure pH is between 5 and 9. If the amine has made the solution basic (pH > 10), neutralize carefully with dilute acetic acid before storage to prevent degradation of the waste container.
-
-
-
Rinsing: Triple rinse the original flask with the compatible solvent.[1] Add rinsate to the same waste container.[3]
Part 4: Decision Pathway Visualization
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Caption: Decision matrix for segregating Pyrazin-2-yl(quinolin-3-yl)methanamine waste streams based on physical state and solvent composition.
Part 5: Emergency Spill Response
Scenario: A 5g bottle of solid powder drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area.[1] Amines can have irritating vapors.[1]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 particulate respirator.[1]
-
Containment: Do not dry sweep (generates dust).[1] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Cleanup:
-
Disposal: Label the cleanup debris as "Hazardous Waste: Solid Debris contaminated with Quinoline derivative."
Part 6: Regulatory Framework (RCRA Compliance)[1]
In the United States, waste determination is the generator's responsibility (40 CFR § 262.11).
-
Listed Waste Status:
-
This specific compound is not explicitly P-listed or U-listed by name in 40 CFR § 261.33.[1]
-
However, due to the quinoline substructure, it should be managed with the same rigor as U-listed wastes (Quinoline is U163, though this code strictly applies to the parent compound, not derivatives).
-
-
Characteristic Waste Status (40 CFR § 261 Subpart C):
-
Ignitability (D001): Applicable if the waste is a liquid solution with >24% alcohol or flash point <60°C.[1]
-
Corrosivity (D002): Applicable if the waste is an aqueous solution with pH ≥ 12.5.[1][4][5]
-
Toxicity (D004-D043): While not a standard TCLP metal/pesticide, the quinoline moiety suggests potential toxicity.[1]
-
Compliance Statement for Labeling:
"Waste determination based on process knowledge: Non-listed, potentially toxic organic solid/liquid. Incineration required."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (n.d.).[1] Compound Summary: Quinoline (CID 7047) - Safety and Hazards. National Library of Medicine.[1][6]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1]
Personal protective equipment for handling Pyrazin-2-yl(quinolin-3-yl)methanamine
Executive Safety Summary: The "Unknown Potency" Protocol
Pyrazin-2-yl(quinolin-3-yl)methanamine is a heterocyclic amine building block frequently employed in medicinal chemistry. While specific toxicological data (LD50) for this exact conjugate may be sparse in public registries, its structural pharmacophores—Quinoline and Pyrazine linked by a Methanamine bridge—dictate a strict risk-based handling approach.
As a Senior Application Scientist, I categorize this compound under Control Band 3 (Potent/Toxic) until proven otherwise. The safety logic is threefold:
-
Quinoline Moiety: Structurally associated with DNA intercalation; potential mutagenic/carcinogenic risks [1].
-
Primary Amine Functionality: High pKa implies basicity, posing corrosive risks to mucous membranes and eyes [2].
-
Novelty: As a research intermediate, its sensitization potential is unquantified, necessitating "Universal Precautions."
Immediate Directive: Do not handle this compound on an open bench. All solid-state manipulation requires a certified chemical fume hood or powder containment enclosure.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
A. Dermal Protection (Hand & Body)
Rationale:[1] Quinoline derivatives are lipophilic and can permeate standard latex rapidly. Amines can cause chemical burns.
| Component | Specification | Scientific Justification |
| Primary Glove | Nitrile (4-5 mil) | Provides tactile sensitivity for weighing; resists short-term amine splashes. |
| Secondary Glove | Nitrile (Extended Cuff) or Laminate | "Double-gloving" creates a colored breakthrough indicator. Laminate (Silver Shield) is required if dissolving in penetrating solvents (e.g., DCM, DMSO). |
| Body Covering | Tyvek® Lab Coat / Sleeves | Standard cotton coats absorb liquids. Tyvek repels particulates and splashes, preventing dermal absorption of the quinoline core. |
B. Ocular & Respiratory Protection
Rationale:[1][2][3][4][5][6][7][8][9][10][11][12] The methanamine linker generates basic vapors/dusts that are lachrymators (tear-inducing) and damaging to corneal tissue.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.
-
Respiratory:
-
Primary: Engineering Control (Fume Hood).
-
Secondary (if hood unavailable/cleaning spills): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge neutralizes amine vapors; P100 captures particulates.
-
Operational Logic & Workflow
To ensure safety, you must visualize the workflow as a containment chain. Any break in the chain (e.g., weighing outside the hood) compromises the user.
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the material.
Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.
Step-by-Step Handling Protocol
-
Pre-Operational Check:
-
Verify Fume Hood face velocity is 80–100 fpm.
-
Place a disposable absorbent pad (bench coat) in the work area to capture minor spills.
-
Static Control: Use an antistatic gun or ionizer if the powder appears "flyaway" (common with heterocyclic amines).
-
-
Weighing & Transfer:
-
Never weigh on an open bench. Move the micro-balance into the hood or use a localized powder containment hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Dissolve the solid immediately after weighing to transition it to a liquid state (easier containment), unless dry addition is required.
-
-
Reaction Monitoring:
-
When taking TLC/LCMS aliquots, assume the syringe needle is contaminated. Dispose of needles immediately in a sharps container located inside the hood. Do not recap needles.
-
Emergency Response & Spill Management
In the event of a release, the priority is Personnel Protection over Asset Preservation .
Spill Response Workflow
This diagram outlines the immediate actions required if Pyrazin-2-yl(quinolin-3-yl)methanamine is spilled.
Figure 2: Logical flow for assessing and mitigating chemical spills.
Decontamination Procedure
Because the molecule contains a basic amine:
-
Solids: Gently sweep into a dust pan (do not create dust) or use a HEPA vacuum.
-
Residue: Wipe the surface with a weak acid solution (e.g., 5% Citric Acid or Dilute Acetic Acid) . This protonates the amine, making it water-soluble and less volatile [3].
-
Final Clean: Follow with a soap and water wash.[1][3][5][6][8][11]
Waste Disposal Strategy
Proper disposal prevents environmental contamination, specifically aquatic toxicity associated with quinolines [4].
| Waste Stream | Description | Action |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bag in polyethylene bags. Label as "Hazardous Solid: Toxic Organic Amine." |
| Liquid Waste | Reaction mother liquors, rinses. | Segregate into "Basic Organic Waste" container. Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic reaction. |
| Sharps | Syringes, glass pipettes. | Immediate disposal in hard-shell sharps bin. Do not rinse syringes. |
References
-
National Toxicology Program (NTP). (2023). Testing Status of Quinoline. U.S. Department of Health and Human Services. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2023). Quinoline - Toxicity and Safety Data. National Center for Biotechnology Information. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Pyrazine - Safety Data Sheet [chemicalbook.com]
- 8. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. techmate.co.uk [techmate.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
